5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-5,7-8,11,18-19H,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULPZMATFBTFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OCC(C2=O)CC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Natural Sources, Isolation, and Characterization of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one, a naturally occurring homoisoflavonoid. We delve into the botanical origins of this compound class, with a specific focus on its confirmed source, Ledebouria leptophylla[1]. This document outlines detailed, field-proven methodologies for the extraction, isolation, and purification of the target molecule from its natural matrix. Furthermore, it presents a systematic workflow for its structural elucidation using modern spectroscopic techniques. The guide is intended to serve as a vital resource for natural product chemists, pharmacognosists, and drug discovery teams interested in the therapeutic potential of homoisoflavonoids.
Part 1: Introduction to this compound
Chemical Identity and Structure
This compound is a polyphenolic compound with the molecular formula C₁₇H₁₆O₅ and a molecular weight of 300.31 g/mol [1][2]. Its structure features a chroman-4-one core, which is characteristic of the flavonoid family, but with a key distinction that places it in a unique subclass.
-
IUPAC Name: 5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one[1]
-
Core Scaffold: Chroman-4-one
Classification as a Homoisoflavonoid
The defining feature of this molecule is the C₁₆ backbone (C₆-C₃-C₁-C₆), which contrasts with the C₁₅ skeleton of typical flavonoids. This additional carbon atom, forming a benzyl group at the C3 position of the chroman ring, classifies the compound as a homoisoflavonoid [3][4]. This structural class, while less common than flavonoids, is of significant interest due to its diverse and potent biological activities[5][6][7].
Overview of Biological Significance and Therapeutic Potential
Homoisoflavonoids are recognized for a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anti-diabetic, anti-fungal, and anti-cancer activities[3][4][5][8]. The structural motifs present in this compound—specifically the phenolic hydroxyl groups and the methoxy substituent—are known to be crucial for these biological actions. A closely related homoisoflavonoid from Portulaca oleracea has been shown to attenuate hepatic steatosis by activating AMPK and PPARα pathways, highlighting the therapeutic potential of this molecular scaffold[9].
Part 2: Natural Occurrence and Biosynthesis
Chemotaxonomic Distribution: Key Plant Families
Homoisoflavonoids are considered relatively rare natural products. Their distribution is largely restricted to a few plant families, making them valuable chemotaxonomic markers. The most prominent sources are within the Asparagaceae and Fabaceae families[6][10].
Primary Source of the Target Compound: Ledebouria leptophylla
The Natural Products Occurrence Database (LOTUS) and PubChem explicitly document that this compound has been isolated from Ledebouria leptophylla , a plant belonging to the Asparagaceae family[1]. The Ledebouria genus is well-known for producing a variety of homoisoflavanones and is a primary target for the discovery of such compounds[11][12].
Other Prominent Genera Producing Related Homoisoflavonoids
While Ledebouria leptophylla is the confirmed source of the specific target compound, numerous related homoisoflavonoids have been isolated from other genera, primarily within the subfamily Scilloideae of the Asparagaceae. Understanding these sources provides context for discovery and analogue isolation efforts.
| Genus | Plant Family | Common Plant Part(s) Used | Key References |
| Dracaena | Asparagaceae | Stems, Roots, Resin | [10][13][14] |
| Muscari | Asparagaceae | Bulbs | [15][16][17][18] |
| Eucomis | Asparagaceae | Bulbs | [7][12][19][20] |
| Bellevalia | Asparagaceae | Bulbs | [18][21][22] |
| Scilla | Asparagaceae | Bulbs | [10][11] |
| Caesalpinia | Fabaceae | Heartwood, Roots | [3][10] |
Biosynthetic Pathway Overview
The biosynthesis of homoisoflavonoids is believed to diverge from the general flavonoid pathway. It starts with intermediates from the shikimate and acetate-malonate pathways. A key step involves the introduction of an additional carbon atom, differentiating them from their C15 flavonoid cousins.
Sources
- 1. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities - ProQuest [proquest.com]
- 4. Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The chemical investigation of Ledebouria zebrina and Scilla natalensis. [researchspace.ukzn.ac.za]
- 12. researchgate.net [researchgate.net]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. Phytochemistry and Pharmacological Activities of Dracaena cinnabari Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phytochemical Characterisation and Antioxidant and Anti-Inflammatory Potential of Muscari neglectum (Asparagaceae) Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A traditional Jordanian medicinal plant with promising antioxidant and cytotoxic effects: Muscari neglectum - MedCrave online [medcraveonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Eucomis - Wikipedia [en.wikipedia.org]
- 20. (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one | C17H16O6 | CID 638288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Phytochemical profiling and antioxidant activity assessment of Bellevalia pseudolongipes via liquid chromatography-high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phytochemical profile and antioxidant capacity of the endemic species Bellevalia sasonii Fidan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation and Characterization of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one from Ledebouria leptophylla
This guide provides a comprehensive, technically detailed methodology for the isolation and structural elucidation of the homoisoflavonoid 5-hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one from the bulbs of Ledebouria leptophylla. This document is intended for researchers, natural product chemists, and drug development professionals engaged in the phytochemical analysis of the Hyacinthaceae family and the exploration of novel bioactive compounds.
Introduction: The Scientific Rationale
Ledebouria leptophylla (Baker) S.Venter, a bulbous plant in the Asparagaceae family, has a history of use in the traditional medicine of Southern Africa for treating ailments such as backaches, coughs, and skin irritations. The genus Ledebouria, and the wider Hyacinthaceae family, are recognized for producing a unique class of phenolic compounds known as homoisoflavonoids.[1][2] These C16 compounds, characterized by a 3-benzylchroman-4-one core, differ from common flavonoids by an additional carbon in the heterocyclic C ring.[3][4]
The target compound, this compound, is a significant constituent of L. leptophylla (historically referred to as L. graminifolia).[4] Homoisoflavonoids as a class exhibit a wide array of promising biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial effects, making them attractive targets for drug discovery programs.[3][5][6] The isolation of this specific compound is a critical first step for further pharmacological evaluation and potential lead optimization.
The strategic approach detailed herein is based on a multi-step process involving solvent extraction guided by polarity, followed by a series of chromatographic separations to achieve purification. The structural identity is then unequivocally confirmed through modern spectroscopic techniques. This self-validating workflow ensures the reproducibility and integrity of the isolated compound.
Part 1: Sourcing and Preparation of Plant Material
The foundation of any successful natural product isolation is the quality and preparation of the starting biological material.
Protocol 1: Collection and Preparation of Ledebouria leptophylla Bulbs
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Collection and Identification: Fresh bulbs of Ledebouria leptophylla should be collected from their natural habitat, ideally during their active growth season to ensure a rich profile of secondary metabolites. A voucher specimen must be prepared and deposited in a recognized herbarium for botanical authentication.
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Cleaning and Drying: Upon collection, the bulbs are thoroughly washed with tap water to remove soil and debris, followed by a final rinse with distilled water. They are then sliced into thin pieces to facilitate drying. Air-drying in a well-ventilated area away from direct sunlight for 2-3 weeks is recommended to prevent the degradation of thermolabile compounds. Alternatively, oven-drying at a controlled temperature (40-50 °C) can be employed.
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Milling: The dried bulb slices are ground into a fine powder using a mechanical grinder. This increases the surface area, maximizing the efficiency of the subsequent solvent extraction process. The powdered material should be stored in airtight containers in a cool, dark, and dry place until extraction.
Part 2: Extraction and Fractionation
The choice of solvent is critical and is dictated by the polarity of the target compound. Homoisoflavonoids are moderately polar, necessitating a solvent system that can efficiently solubilize them. A sequential extraction with solvents of increasing polarity is often employed to achieve a preliminary separation of constituents.
Protocol 2: Solvent Extraction and Preliminary Fractionation
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Maceration: The powdered plant material (e.g., 1 kg) is subjected to exhaustive extraction by maceration at room temperature. This is typically performed sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and methanol (MeOH). For each solvent, the plant material is soaked for 72 hours with occasional agitation, after which the solvent is filtered. This process is repeated three times for each solvent to ensure complete extraction.
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Solvent Evaporation: The filtrates from each solvent are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C. This yields the crude n-hexane, DCM, and methanol extracts.
-
Rationale for Solvent Choice:
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n-Hexane: Removes non-polar constituents like fats, waxes, and sterols.
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Dichloromethane (DCM): Extracts compounds of intermediate polarity, which typically includes homoisoflavonoids.
-
Methanol (MeOH): Extracts the most polar compounds, such as glycosides and polar flavonoids. The target compound is expected to be most concentrated in the DCM extract.
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The overall workflow for extraction and subsequent isolation is depicted below.
Sources
- 1. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Homoisoflavonoids and xanthones from the tubers of wild and in vitro regenerated Ledebouria graminifolia and cytotoxic activities of some of the homoisoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. researchgate.net [researchgate.net]
The Architecture of Homoisoflavanone Biosynthesis in Plants: A Technical Guide for Researchers
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Homoisoflavonoids represent a unique and relatively rare class of plant secondary metabolites, distinguished from their isoflavonoid cousins by an additional carbon atom that forms a C1-bridge in their core structure. These compounds exhibit a wide array of promising biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties, making their biosynthetic pathways a subject of intense research interest for applications in drug discovery and metabolic engineering. This technical guide provides an in-depth exploration of the homoisoflavanone biosynthetic pathway in plants. We will navigate from the well-established general phenylpropanoid and isoflavonoid pathways that lay the foundational molecular framework, delve into the current understanding of the pivotal and still partially enigmatic steps that define the homoisoflavanone skeleton, and explore the subsequent enzymatic tailoring that generates the structural diversity observed in nature. This document is designed to be a comprehensive resource, integrating established knowledge with field-proven experimental methodologies to empower researchers in their quest to unravel and harness this fascinating metabolic route.
Introduction: The Unique Scaffold of Homoisoflavonoids
Homoisoflavonoids are characterized by a C6-C4-C6 carbon skeleton, a deviation from the C6-C3-C6 backbone of most flavonoids and isoflavonoids. This structural distinction arises from the presence of a methylene or substituted methylene bridge between the B-ring and the C-ring, typically resulting in a 3-benzylchroman-4-one core structure.[1] Their occurrence in the plant kingdom is sporadic, being primarily found in a limited number of plant families, including Fabaceae, Asparagaceae, and Polygonaceae.[2][3] The unique architecture of homoisoflavonoids is linked to a diverse range of biological activities, which has spurred efforts to understand their biosynthesis for potential biotechnological production.[4]
The Foundational Pathways: Paving the Way to the Homoisoflavonoid Core
The biosynthesis of homoisoflavanones is deeply rooted in the general phenylpropanoid and isoflavonoid pathways. A thorough understanding of these precursor pathways is essential to contextualize the unique enzymatic steps that lead to the homoisoflavonoid skeleton.
The General Phenylpropanoid Pathway: The Entry Point
The journey begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of three core enzymatic reactions convert L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites, including flavonoids.[5]
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Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.
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Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.
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4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.
The Flavonoid Pathway: Building the Chalcone Scaffold
The first committed step in flavonoid biosynthesis is the formation of a chalcone scaffold, a reaction catalyzed by the pivotal enzyme, Chalcone Synthase (CHS).
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Chalcone Synthase (CHS): CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.[6] This reaction proceeds through a series of decarboxylative condensations, ultimately leading to the formation of naringenin chalcone.
The Isoflavonoid Branch: A Key Rearrangement
The pathway to isoflavonoids, the direct precursors to homoisoflavonoids, involves a critical intramolecular rearrangement.
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Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.[7]
-
Isoflavone Synthase (IFS): This is the key enzyme that defines the isoflavonoid branch. IFS is a cytochrome P450 enzyme that catalyzes a complex reaction involving the migration of the B-ring from the C-2 to the C-3 position of the flavanone skeleton, forming a 2-hydroxyisoflavanone intermediate.[7]
-
2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the dehydration of the unstable 2-hydroxyisoflavanone intermediate to yield the stable isoflavone, such as genistein (from naringenin).[8]
The Enigmatic Core: Biosynthesis of the 3-Benzylchroman-4-one Skeleton
The transition from the isoflavonoid backbone to the homoisoflavonoid scaffold is the most unique and least understood part of the pathway. While a dedicated "homoisoflavanone synthase" has not yet been definitively characterized, current evidence points to a pathway involving a chalcone-like precursor and the addition of a one-carbon unit.
It is hypothesized that the biosynthesis of homoisoflavonoids involves the addition of a carbon atom, likely derived from S-adenosyl-L-methionine (SAM), to a chalcone-type skeleton.[2] Specifically, studies on the biosynthesis of brazilin suggest that sappanchalcone is a key precursor.[9] The involvement of a methoxy group from 2'-methoxychalcones in the formation of the homoisoflavonoid skeleton has also been proposed.[2]
The precise enzymatic machinery responsible for this carbon insertion and subsequent rearrangement and cyclization to form the characteristic 3-benzylchroman-4-one structure is still an active area of research. It is likely to involve a complex interplay of as-yet-unidentified methyltransferases, reductases, and cyclases.
Sources
- 1. mdpi.com [mdpi.com]
- 2. C1 Compound Biosensors: Design, Functional Study, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Enzymatic conversion of flavonoids using bacterial chalcone isomerase and enoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoid Biosynthesis Genes in Triticum aestivum L.: Methylation Patterns in Cis-Regulatory Regions of the Duplicated CHI and F3H Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids as Putative Inducers of the Transcription Factors Nrf2, FoxO, and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of the homoisoflavonoid, 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. Drawing upon available data for this compound and its structural analogs, this document offers insights into its characterization, potential synthesis, and prospective biological significance. The content herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction
This compound is a member of the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton. This particular compound has been reported to be a constituent of Ledebouria leptophylla[1]. Homoisoflavonoids, as a class, are known to exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, making them attractive scaffolds for drug development. This guide will delve into the specific physicochemical attributes of this compound, providing a technical framework for its study and potential application.
Chemical Structure and Identification
The fundamental structure of this compound is depicted below. Its systematic IUPAC name is 5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one[1].
Caption: 2D Chemical Structure of this compound.
Physical and Chemical Properties
While extensive experimental data for this specific compound is limited, a combination of data from chemical databases and analogous compounds allows for the compilation of its key properties.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₅ | [1][2] |
| Molecular Weight | 300.31 g/mol | [1][2] |
| Appearance | Yellow to orange solid (predicted) | |
| Melting Point | Not experimentally determined. Related homoisoflavonoids exhibit a wide range of melting points. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. Poorly soluble in water. | |
| pKa | Not experimentally determined. The presence of two phenolic hydroxyl groups suggests it will have acidic properties. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the A and B rings, the methoxy group, the benzylic methylene protons, and the protons of the chroman-4-one core. The chemical shifts and coupling constants of the protons at C2, C3, and the benzylic position are diagnostic for the homoisoflavonoid skeleton.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 17 carbons. The carbonyl carbon of the chroman-4-one ring will appear significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl and methoxy substituents.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely involve cleavage of the benzylic bond and fragmentation of the chroman-4-one ring, providing further structural information.
Experimental Protocols
The following are generalized protocols for the isolation and characterization of homoisoflavonoids, which can be adapted for this compound.
Isolation from Natural Sources
A generalized workflow for the isolation of homoisoflavonoids from plant material is outlined below.
Caption: General workflow for the isolation of homoisoflavonoids.
Step-by-Step Methodology:
-
Extraction: Dried and powdered plant material is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents to isolate individual compounds.
-
Purification: Further purification is achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods including 1D and 2D NMR, HRMS, IR, and UV spectroscopy.
Synthesis
While a specific synthesis for this compound has not been detailed in the literature, general synthetic strategies for homoisoflavonoids can be adapted. A common approach involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by subsequent reactions to construct the chroman-4-one ring.
Potential Biological Activities and Signaling Pathways
Homoisoflavonoids as a class have been reported to possess a range of biological activities. A study on a structurally similar compound, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, demonstrated its potential to attenuate hepatic steatosis in HepG2 cells by activating AMPK and PPARα pathways[4]. This suggests that this compound may also modulate lipid metabolism.
Other potential biological activities associated with the homoisoflavonoid scaffold include:
-
Anti-inflammatory effects: Many flavonoids and their derivatives exhibit anti-inflammatory properties by modulating signaling pathways such as NF-κB and MAPK[5].
-
Antioxidant activity: The phenolic hydroxyl groups in the structure suggest potential radical scavenging and antioxidant properties.
-
Cytotoxic activity: Several homoisoflavonoids have been shown to exhibit cytotoxicity against various cancer cell lines.
A hypothetical signaling pathway that could be influenced by this compound, based on related molecules, is depicted below.
Sources
- 1. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one | C17H16O6 | CID 638288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells [mdpi.com]
- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactive Potential of Homoisoflavonoids: A Technical Guide for Drug Discovery and Development
Introduction: Unveiling a Unique Class of Flavonoids
Homoisoflavonoids represent a distinct and relatively rare subclass of flavonoids, characterized by a C16 skeleton (C6-C1-C2-C6) which differentiates them from the more common flavonoids.[1] Primarily found in the plant families Fabaceae and Asparagaceae, these compounds have been isolated from various plant parts, including roots, heartwood, and bulbs.[2][3] Traditional medicine has long utilized plants rich in homoisoflavonoids for treating a variety of ailments, hinting at their potent biological activities.[3] This guide provides a comprehensive technical overview of the diverse bioactivities of homoisoflavonoids, delving into their mechanisms of action and the experimental methodologies used to elucidate their therapeutic potential. For researchers, scientists, and drug development professionals, understanding the multifaceted nature of these compounds is paramount for harnessing their promise in modern therapeutics.
I. The Architectural Diversity of Homoisoflavonoids
Homoisoflavonoids are structurally classified into several types based on their core skeleton. The five main groups include the sappanin-type, scillascillin-type, brazilin-type, caesalpin-type, and protosappanin-type. This structural diversity is a key determinant of their wide range of biological activities, as the specific arrangement of functional groups and stereochemistry significantly influences their interaction with biological targets.
II. Anticancer Activity: Targeting the Hallmarks of Malignancy
A growing body of evidence highlights the potential of homoisoflavonoids as anticancer agents. Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
A. Induction of Apoptosis: The Programmed Demise of Cancer Cells
One of the primary anticancer mechanisms of homoisoflavonoids is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. Homoisoflavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.[4] The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, which also culminates in caspase activation.[5] Flavonoids, the parent class of compounds, have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and by activating caspases.[6] For instance, some flavonoids can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[6]
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// Edges Homoisoflavonoids -> DeathReceptors [label="Activates", color="#4285F4"]; Homoisoflavonoids -> Bcl2 [label="Modulates", color="#4285F4"]; DeathReceptors -> Caspase8 [label="Activates", color="#202124"]; Bcl2 -> Mitochondria [label="Regulates", color="#202124"]; Mitochondria -> CytochromeC [label="Releases", color="#202124"]; CytochromeC -> Apoptosome [label="Activates", color="#202124"]; Caspase8 -> Caspase3 [label="Activates", color="#202124"]; Apoptosome -> Caspase3 [label="Activates", color="#202124"]; Caspase3 -> Apoptosis [label="Executes", color="#202124"]; }
Caption: Homoisoflavonoid-induced apoptosis signaling pathways.B. Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, homoisoflavonoids can inhibit cancer cell growth by arresting the cell cycle at various checkpoints, such as G1/S or G2/M. This prevents cancer cells from replicating their DNA and dividing. Flavonoids have been observed to modulate the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[7] By interfering with the progression of the cell cycle, homoisoflavonoids can effectively halt the uncontrolled proliferation that is a hallmark of cancer.[8]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the homoisoflavonoid extract or pure compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
// Nodes Start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Seed cells in 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="Treat with Homoisoflavonoids\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate (24-72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; MTT [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate (3-4h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilization [label="Add Solubilization Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance at 570 nm", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Calculate Cell Viability & IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Cytotoxicity Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT; MTT -> Incubation2; Incubation2 -> Solubilization; Solubilization -> Measurement; Measurement -> Analysis; Analysis -> End; }
Caption: Workflow for assessing cytotoxicity using the MTT assay.III. Anti-inflammatory Effects: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Homoisoflavonoids have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
A. Inhibition of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) is a master regulator of inflammation.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[12] Several flavonoids have been shown to inhibit the NF-κB pathway by preventing the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.[13]
// Nodes Stimuli [label="Inflammatory Stimuli\n(LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB_NFkB [label="IκB-NF-κB Complex\n(Inactive)", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"]; Homoisoflavonoids [label="Homoisoflavonoids", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_P [label="Phosphorylated IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="Proteasomal Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="Active NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory Gene Expression\n(Cytokines, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimuli -> IKK [label="Activates", color="#202124"]; IKK -> IkB_NFkB [label="Phosphorylates IκB", color="#202124"]; Homoisoflavonoids -> IKK [label="Inhibits", color="#4285F4", style=dashed, arrowhead=tee]; IkB_NFkB -> IkB_P [style=invis]; IkB_P -> Proteasome [label="Targets for", color="#202124"]; Proteasome -> IkB_NFkB [label="Degrades IκB", color="#202124"]; IkB_NFkB -> NFkB [label="Releases", color="#202124"]; NFkB -> Nucleus [label="Translocates to", color="#202124"]; Nucleus -> Gene_Expression [label="Activates Transcription", color="#202124"]; }
Caption: Inhibition of the NF-κB signaling pathway by homoisoflavonoids.B. Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some flavonoids have been shown to inhibit both COX and LOX enzymes, providing a dual mechanism for reducing inflammation.[15][16]
Experimental Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Assay
The protein denaturation assay is a simple and effective in vitro method to screen for anti-inflammatory activity.[17]
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation is a measure of its anti-inflammatory potential. Bovine serum albumin (BSA) or egg albumin is often used as the protein source.[18]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the homoisoflavonoid solution at various concentrations.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heating: Heat the mixture at 57°C for 3 minutes.
-
Cooling: Cool the samples to room temperature.
-
Absorbance Measurement: Add 2.5 mL of phosphate buffer saline (pH 6.3) to each tube and measure the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
IV. Neuroprotective Properties: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Homoisoflavonoids have emerged as promising neuroprotective agents due to their ability to combat oxidative stress and inflammation, two key contributors to neuronal damage.
A. Antioxidant Mechanisms and the Nrf2 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a crucial role in neurodegeneration. Flavonoids are well-known for their antioxidant properties. They can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes.[19]
A key mechanism underlying the antioxidant effects of many flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[20] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[21] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to their transcription.
V. Antimicrobial Activity: Combating Pathogenic Microbes
Homoisoflavonoids have also been reported to possess antimicrobial activity against a range of bacteria and fungi. The increasing prevalence of antibiotic-resistant microorganisms has spurred the search for new antimicrobial agents from natural sources, and homoisoflavonoids represent a promising class of compounds in this regard.
Experimental Protocol: Antimicrobial Susceptibility Testing
Several methods can be used to evaluate the antimicrobial activity of plant extracts, including the agar well diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4]
Agar Well Diffusion Method:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Preparation: Spread the inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume of the homoisoflavonoid extract or compound solution to each well. Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.
VI. Structure-Activity Relationships: Decoding the Molecular Blueprint for Bioactivity
The biological activity of homoisoflavonoids is intimately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of new drug candidates. For flavonoids in general, certain structural features have been associated with enhanced bioactivity. For instance, the presence and position of hydroxyl groups on the A and B rings, as well as the saturation of the C ring, can significantly influence their antioxidant, anti-inflammatory, and anticancer properties.[2] More specific SAR studies on homoisoflavonoids are needed to fully elucidate the structural requirements for their diverse biological effects.
VII. Summary of Bioactivities and Future Perspectives
The following table summarizes the key bioactive properties of selected homoisoflavonoids:
| Homoisoflavonoid | Bioactivity | Reported Mechanism of Action | Source(s) |
| Sappanone A | Anti-inflammatory | Inhibition of NF-κB activation | Caesalpinia sappan[1] |
| Brazilin | Anti-inflammatory, Anticancer | Inhibition of pro-inflammatory mediators, Induction of apoptosis | Caesalpinia sappan[1][3] |
| Cremastranone | Anti-angiogenic | - | Cremastra appendiculata |
Homoisoflavonoids represent a promising and still largely untapped source of novel therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, make them attractive candidates for further investigation and drug development. Future research should focus on:
-
Elucidating Detailed Mechanisms of Action: While the general mechanisms are being unraveled, more in-depth studies are needed to identify the specific molecular targets of different homoisoflavonoids.
-
Comprehensive Structure-Activity Relationship Studies: Systematic studies are required to understand how specific structural modifications affect the bioactivity and selectivity of these compounds.
-
In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening need to be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Synergistic Combinations: Investigating the potential of homoisoflavonoids in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance is a promising avenue.
By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the translation of these fascinating natural products into novel therapies for a range of human diseases.
References
- Forman, H. J., & Fukuto, J. M. (2014). Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins. Molecular Aspects of Medicine, 38, 1-13.
- Akinluyi, E. T., & Adebayo, M. A. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Neurochemical Research, 43(7), 1438-1451.
- Baskaran, S., & Periyasamy, V. (2018). Function of flavonoids on different types of programmed cell death and its mechanism: a review. Journal of Cellular Physiology, 233(11), 8439-8451.
- Kurutas, E. B. (2019). The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. Oxidative Medicine and Cellular Longevity, 2019, 6397341.
- Ren, W., Qiao, Z., Wang, H., Zhu, L., & Zhang, L. (2020). Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. Journal of Functional Foods, 66, 103813.
- Majewska-Wierzbicka, M., & Czeczot, H. (2012). [Anticancer activity of flavonoids]. Polski Merkuriusz Lekarski, 33(198), 364-369.
- Lin, L. G., Li, Y., Tang, C. P., Ke, C. Q., Zhang, J. B., & Ye, Y. (2014). Naturally occurring homoisoflavonoids and their pharmacological activities. Planta Medica, 80(13), 1053-1066.
- Abegaz, B. M., Bezabih, M., & Msuta, T. (2007). Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis.
- Abotaleb, M., Samuel, S. M., Varghese, E., Varghese, S., Kubatka, P., Liskova, A., & Büsselberg, D. (2019). Flavonoids in Cancer and Apoptosis. Cancers, 11(1), 28.
- López-Lázaro, M. (2002). Flavonoids as anticancer agents: structure-activity relationship study. Current Medicinal Chemistry-Anti-Cancer Agents, 2(6), 691-714.
- S, S., & S, M. (2022). In-vitro Anti-inflammatory Activity of Sinapis arvensis (Wild Mustard) Flower Extracts by Bovine Serum Albumin Assay. Journal of Clinical and Diagnostic Research, 16(12), KC01-KC04.
-
Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. (n.d.). Retrieved from [Link]
- Kaddour, A., et al. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery & Therapeutics, 10(5), 213-218.
- Mirke, N. B., Shelke, P. S., Malavdkar, P. R., & Jagtap, P. N. (2021). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy, 9(2), 1-5.
- Wójcik, M., Koczurkiewicz, P., Fiedor, L., & Pękala, E. (2019). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Postepy higieny i medycyny doswiadczalnej, 73, 441-452.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Hertzog, D. I., & Tica, O. S. (2011). Molecular mechanisms underlying the anti-cancerous action of flavonoids. Current Health Sciences Journal, 37(3), 145-149.
- Wang, L., et al. (2018). Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells. Scientific Reports, 8(1), 11255.
- Baldim, J. L., et al. (2018). Sappanin-type and brazilin-type homoisoflavonoids from Caesalpinia spp. Phytochemistry Reviews, 17(5), 1157-1185.
- Yahfoufi, N., Alsadi, N., Jambi, M., & Matar, C. (2018). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Nutrients, 10(11), 1618.
-
Apoptosis Flow Chart. (n.d.). Retrieved from [Link]
- Li, X., et al. (2022). Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer. Molecules, 27(19), 6549.
- Li, Y., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food Chemistry: X, 14, 100331.
- Maleki, S. J., Crespo, J. F., & Cabanillas, B. (2019). The Role of Flavonoids as Modulators of Inflammation and on Cell Signaling Pathways. Journal of Allergy and Clinical Immunology, 144(5), 1183-1194.
- Al-Khayri, J. M., et al. (2023). A Comprehensive Review on Bioactive Compounds Found in Caesalpinia sappan. Molecules, 28(3), 1432.
- Li, H., et al. (2023). Nrf2-mediated therapeutic effects of dietary flavones in different diseases. Frontiers in Pharmacology, 14, 1142831.
- Pick, A., et al. (2011). Structure-activity relationships of flavonoids as inhibitors of breast cancer resistance protein (BCRP). Bioorganic & Medicinal Chemistry, 19(5), 1668-1678.
- Olaleye, M. T., et al. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Molecular Neurobiology, 55(7), 5945-5959.
- Ribeiro, D., et al. (2015). Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood.
- Uddin, M. S., et al. (2023).
- Ribeiro, D., et al. (2015). Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 6. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. blocksandarrows.com [blocksandarrows.com]
- 9. Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms | Semantic Scholar [semanticscholar.org]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flavonoids as anticancer agents: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-activity relationships of flavonoids as inhibitors of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
An In-Depth Technical Guide to the Mechanism of Action of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Executive Summary
This compound is a natural homoisoflavonoid with significant therapeutic potential stemming from its predicted anti-inflammatory and metabolic regulatory activities.[1][2][3] As a member of the flavonoid superfamily, its mechanism of action is likely multifaceted, targeting key cellular signaling pathways that govern inflammation and metabolism. This guide synthesizes current knowledge from structurally related compounds to propose a primary mechanism centered on the inhibition of the NF-κB and MAPK signaling cascades, and a secondary mechanism involving the activation of the AMPK/PPARα axis. We provide detailed experimental protocols to validate these hypotheses, offering a robust framework for future research and drug development efforts.
Introduction: A Profile of a Promising Homoisoflavonoid
This compound is a polyphenol first identified in plant species such as Ledebouria leptophylla.[2] Its core structure, a chroman-4-one ring system, is characteristic of homoisoflavonoids, a class of flavonoids known for a wide spectrum of biological activities.[3] The therapeutic potential of flavonoids is well-documented, and compounds with a 5-hydroxy substitution have demonstrated particularly potent bioactivity, including enhanced anti-proliferative and anti-inflammatory effects.[4]
The structural similarity of this compound to other well-studied flavonoids and homoisoflavonoids strongly suggests its potential to modulate key cellular processes.[5][6] This guide will focus on two primary, interconnected mechanistic hypotheses:
-
Anti-Inflammatory Action: Through the suppression of pro-inflammatory signaling pathways, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
-
Metabolic Regulation: Through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Understanding these core mechanisms is critical for translating this natural compound into a potential therapeutic agent for inflammatory diseases and metabolic disorders.
Core Mechanism 1: Potent Anti-inflammatory Activity via NF-κB and MAPK Pathway Inhibition
The most probable mechanism of action for this compound is the attenuation of inflammatory responses. This is a hallmark of many flavonoids, which act to suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[5][7]
Primary Target: The NF-κB Signaling Cascade
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB transcription factor (a heterodimer, typically of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, leading to its rapid translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5]
Based on extensive evidence from related 5-hydroxy-flavonoids, the proposed mechanism is that This compound inhibits the phosphorylation and subsequent degradation of IκBα .[5] This action effectively traps the NF-κB p65 subunit in the cytoplasm, preventing it from activating inflammatory gene expression.
Protocol: Western Blot for Protein Phosphorylation
-
Objective: To quantify the levels of total and phosphorylated IκBα, p65, JNK, ERK, p38, and AMPK to confirm pathway modulation.
-
Methodology:
-
Cell Culture: Plate RAW 264.7 macrophages or HepG2 hepatocytes at a density of 1x10⁶ cells/well in 6-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat cells with this compound (e.g., 1, 5, 10 µM) or vehicle control (0.1% DMSO) for 1 hour.
-
Stimulation: Add stimulus (e.g., 1 µg/mL LPS for RAW 264.7 cells; 1 mM oleate/palmitate for HepG2 cells) and incubate for a specified time (e.g., 30 minutes for IκBα, 24 hours for AMPK).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-AMPK) overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.
-
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes (TNF-α, IL-6, iNOS, COX-2, SREBP-1c, FAS).
-
Methodology:
-
Cell Culture & Treatment: Follow steps 1-3 from the Western Blot protocol, using an incubation time appropriate for gene expression (e.g., 4-6 hours).
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Analysis: Run the reaction on a qPCR instrument. Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene like GAPDH or ACTB.
-
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.
-
Methodology:
-
Sample Collection: Following cell treatment (e.g., 24-hour incubation), collect the culture supernatant and centrifuge to remove cellular debris.
-
ELISA Procedure: Perform the assay using a commercial ELISA kit according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatant).
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate cytokine concentrations by interpolating from the standard curve.
-
Data Summary and Interpretation
The successful validation of the proposed mechanisms would yield data conforming to the patterns outlined below.
| Experimental Assay | Target Analyte | Expected Result with Compound Treatment | Mechanistic Implication |
| Western Blot | Phospho-IκBα | ↓ Decreased | Inhibition of NF-κB pathway activation [5] |
| Western Blot | Phospho-p65 | ↓ Decreased | Inhibition of NF-κB pathway activation [5] |
| Western Blot | Phospho-JNK/ERK/p38 | ↓ Decreased | Inhibition of MAPK pathway activation [7] |
| Western Blot | Phospho-AMPK | ↑ Increased | Activation of the AMPK energy-sensing pathway [6] |
| qRT-PCR | TNF-α, IL-6, iNOS mRNA | ↓ Decreased | Suppression of pro-inflammatory gene transcription |
| qRT-PCR | SREBP-1c, FAS mRNA | ↓ Decreased | Inhibition of lipogenesis gene transcription [6] |
| ELISA | Secreted TNF-α, IL-6 | ↓ Decreased | Reduction in pro-inflammatory protein production |
Conclusion and Future Directions
This compound presents a compelling profile as a dual-action therapeutic candidate with potent anti-inflammatory and metabolic regulatory properties. The proposed mechanisms, centered on the inhibition of NF-κB/MAPK signaling and the activation of the AMPK pathway, are strongly supported by evidence from structurally analogous compounds.
Future research should focus on:
-
Direct Target Identification: Employing techniques like affinity chromatography or drug affinity responsive target stability (DARTS) to identify the direct binding partners of the compound.
-
In Vivo Validation: Progressing these studies into animal models of inflammatory diseases (e.g., LPS-induced sepsis) and metabolic disorders (e.g., diet-induced obesity) to confirm efficacy and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and pharmacokinetic properties.
The comprehensive validation of its mechanism of action is a critical step in advancing this compound through the drug development pipeline.
References
-
Kim, H. J., et al. (2014). Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage. Molecular Medicine Reports. [Link]
-
PubChem. Compound Summary for CID 404855, this compound. [Link]
-
FooDB. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264). [Link]
-
Das, S., et al. (2016). 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. Indian Journal of Pharmacology. [Link]
-
Choi, R., et al. (2021). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. Molecules. [Link]
-
Alsaeidi, A., et al. (2024). In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor. Journal of Materials in Life Sciences. [Link]
- Nguyen, T. H. T., et al. (2020).
-
PubChem. Compound Summary for CID 638288, (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one. [Link]
-
ChemBK. This compound. [Link]
-
Dou, W., et al. (2022). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages. Food Science and Human Wellness. [Link]
-
Wang, Y., et al. (2016). Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells. Oxidative Medicine and Cellular Longevity. [Link]
-
Li, S., et al. (2009). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB [foodb.ca]
- 4. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
In silico modeling of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one interactions
An In-Depth Technical Guide: In Silico Modeling of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one Interactions
Foreword: Bridging Natural Products and Computational Drug Discovery
Nature has long been the most prolific chemist, with natural products forming the bedrock of modern pharmacology. Among these, flavonoids and their derivatives stand out for their vast structural diversity and broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2][3] The compound at the heart of this guide, this compound, is a member of the homoisoflavonoid class, a promising scaffold for therapeutic development.[4][5]
However, the journey from a promising natural compound to a clinically approved drug is fraught with high attrition rates, immense costs, and long timelines.[6] This is where computational, or in silico, modeling becomes an indispensable tool.[7] By simulating the interactions of a molecule with biological targets at an atomic level, we can predict its potential efficacy, understand its mechanism of action, and evaluate its drug-like properties before ever stepping into a wet lab. This "fail early, fail cheap" paradigm allows researchers to prioritize candidates with the highest probability of success, dramatically accelerating the drug discovery pipeline.[7]
This technical guide provides a comprehensive, field-proven workflow for the in silico evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the critical reasoning—the "why"—behind each experimental choice. Our methodology is presented as a self-validating system, where each stage builds upon and reinforces the findings of the last, ensuring scientific rigor and trustworthiness.
Section 1: System Preparation - The Foundation of Meaningful Simulation
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is the most critical, as errors introduced here will cascade through the entire workflow. Our objective is to create a biochemically accurate representation of both the ligand and its potential protein target.
Ligand Preparation: From 2D Structure to 3D Reality
The ligand, this compound, must be converted from a 2D representation into an energetically stable 3D conformation.
Protocol 1: Ligand Preparation Workflow
-
Obtain 2D Structure: Retrieve the structure from a chemical database like PubChem (CID 404855).[5] This provides a standardized starting point.
-
Convert to 3D: Use a molecular editor and visualization tool (e.g., Avogadro, ChemDraw) to generate an initial 3D structure.[8][9]
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are crucial for forming hydrogen bonds and are often omitted in 2D representations.[10]
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step resolves any steric clashes or unnatural bond lengths/angles, settling the molecule into a low-energy, more realistic conformation.[9]
-
Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). Charges are critical for accurately modeling electrostatic interactions, a primary component of ligand-protein binding.[11]
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is essential for flexible docking, where the ligand's conformation is adjusted within the binding site to find the best fit.[11]
-
Save in Appropriate Format: Save the prepared ligand structure in a format compatible with docking software, such as .pdbqt for AutoDock Vina, which contains coordinate, charge, and atom type information.[12]
Causality Insight: Why is energy minimization crucial? A ligand's conformation is not static. Minimization finds a stable, low-energy state that is more representative of its likely shape in a biological environment, leading to more accurate docking predictions.[13]
Target Identification and Preparation
The choice of a protein target is hypothesis-driven. Based on the known activities of flavonoids, we will use Mitogen-activated protein kinase kinase 2 (MEK2) as an exemplary target. MEK2 is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, making it a validated therapeutic target.[2]
Protocol 2: Protein Target Preparation
-
Select a High-Resolution Crystal Structure: Download the 3D structure of human MEK2 from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 3W2Q, which is a structure of MEK2 in complex with an inhibitor.[14]
-
Clean the PDB File: This is a multi-step process.[9][15]
-
Remove Non-Essential Molecules: Delete all crystallographic water molecules, co-factors, and existing ligands from the PDB file. While some water molecules can be critical for binding, they are typically removed to simplify the initial docking calculation unless there is strong evidence for their role.[16]
-
Select the Correct Chain: If the protein is a multimer, retain only the chain containing the binding site of interest.[17]
-
-
Add Hydrogens: As with the ligand, add hydrogen atoms to the protein. Special attention must be paid to correctly protonating titratable residues (like Histidine, Aspartate, Glutamate) based on the physiological pH (7.4), as their protonation state can significantly impact binding.[9]
-
Assign Charges: Add atomic charges (e.g., Kollman charges) to the protein atoms.[11]
-
Repair Missing Residues/Atoms: If the crystal structure has missing side chains or loops (due to poor electron density in the experiment), these should be modeled in using tools like Modeller or the capabilities within UCSF Chimera.[15]
-
Save in Docking-Ready Format: Save the prepared receptor as a .pdbqt file, which prepares it for the docking simulation.[17]
Workflow Visualization: System Preparation Below is a diagram illustrating the parallel workflows for preparing both the ligand and the protein target before they are used in a simulation.
Caption: Parallel workflows for ligand and protein preparation.
Section 2: Molecular Docking - Predicting Binding Interactions
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[14] This step is crucial for generating an initial hypothesis of how our compound might exert its biological effect.
The Docking Protocol
We will use AutoDock Vina, a widely used and validated docking program. The core of the process involves defining a search space (the "grid box") on the receptor where the ligand is likely to bind and allowing the algorithm to explore different ligand conformations within that space.
Protocol 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site: The binding site can be identified from the position of a co-crystallized ligand in the original PDB file (in our case, the inhibitor in 3W2Q).
-
Generate the Grid Box: Create a 3D grid box that encompasses the entire binding pocket. The size of the box is a critical parameter: too small, and you might miss the optimal binding pose; too large, and the search becomes computationally expensive and less accurate.
-
Run the Docking Simulation: Execute AutoDock Vina, providing the prepared receptor, prepared ligand, and grid configuration files as input. Vina will perform a stochastic search of the ligand's conformational space within the grid box.
-
Generate Binding Poses: The output will be a set of predicted binding poses (typically 9-10), each with a corresponding binding affinity score in kcal/mol.
Causality Insight: The binding affinity score is a free energy change (ΔG) value. A more negative value indicates a stronger, more favorable binding interaction.[18] This allows for the quantitative comparison of different ligands or different poses of the same ligand.
Analysis of Docking Results
Analyzing the results goes beyond simply looking at the top score. A thorough analysis involves visual inspection and understanding the underlying intermolecular forces.
-
Binding Affinity (Scoring Function): The top-ranked pose is the one with the lowest (most negative) binding affinity. This value provides a quantitative estimate of binding strength.[19]
-
Visual Inspection of the Binding Pose: Use visualization software (e.g., PyMOL, Discovery Studio) to examine the top-ranked pose. Assess how well the ligand fits into the binding pocket (shape complementarity).[18][20]
-
Identify Key Interactions: This is the most critical part of the analysis. Identify the specific non-covalent interactions between the ligand and the protein's amino acid residues.[18] Key interactions to look for include:
-
Hydrogen Bonds: Strong, directional interactions involving the hydroxyl groups of our compound.
-
Hydrophobic Interactions: Interactions between the aromatic rings of the compound and non-polar residues in the binding pocket.
-
π-π Stacking: A specific type of interaction between aromatic rings.
-
-
Root Mean Square Deviation (RMSD): If docking to a receptor that had a co-crystallized ligand, you can calculate the RMSD between your docked pose and the experimental pose. An RMSD value < 2.0 Å is generally considered a successful validation of the docking protocol.[18][21]
Table 1: Exemplary Molecular Docking Results
| Metric | Result | Interpretation |
| Binding Affinity | -9.5 kcal/mol | Strong predicted binding affinity. |
| Interacting Residues | LYS-197, GLU-230, VAL-170, PHE-250 | Specific amino acids involved in binding. |
| Interaction Types | Hydrogen bond with LYS-197 (via 5-OH) Hydrogen bond with GLU-230 (via 4'-OH) Hydrophobic interactions with VAL-170 π-π stacking with PHE-250 | The specific forces stabilizing the complex. |
Workflow Visualization: Molecular Docking This diagram details the steps involved in the molecular docking phase.
Caption: The workflow for predicting ligand binding via molecular docking.
Section 3: Molecular Dynamics - Validating Stability in a Dynamic Environment
While docking provides a static snapshot of the best-fit pose, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of every atom in the system over time, allowing us to assess the stability and dynamics of the protein-ligand complex in a simulated physiological environment.[22][23] An unstable complex in an MD simulation may indicate that the initial docking result was a false positive.
The Rationale for MD Simulation
MD simulations provide insights that static docking cannot.[22] They allow us to:
-
Assess Stability: Determine if the ligand remains bound in the predicted pose over time.
-
Observe Conformational Changes: See how the protein and ligand adapt to each other.
-
Refine Binding Energetics: Use advanced methods like MM/PBSA or MM/GBSA to calculate binding free energies from the simulation trajectory.[14]
MD Simulation Protocol
We will use GROMACS, a high-performance and widely used MD engine.[24][25]
Protocol 4: GROMACS MD Simulation Workflow
-
System Building:
-
Topology Generation: Generate topology files for both the protein (using a force field like CHARMM36) and the ligand (using a server like CGenFF).[24] The topology file defines the parameters for all atoms, bonds, angles, and dihedrals.
-
Solvation: Place the protein-ligand complex (from the best docking pose) in a simulation box and fill it with explicit water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and mimic physiological salt concentration.
-
-
Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes, particularly with the newly added water molecules.[24]
-
Equilibration: This is a two-step process to gradually bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand to allow the solvent to equilibrate around them.[8][24]
-
NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This allows the box density to relax to a stable value.[24]
-
-
Production Run: Once the system is equilibrated, remove the position restraints and run the production MD simulation for a significant duration (e.g., 100-200 nanoseconds) to collect trajectory data.[2]
Trajectory Analysis
The output of an MD simulation is a trajectory file containing the coordinates of all atoms at many points in time. Analysis of this trajectory reveals the system's behavior.
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the overall structure is stable. A continuously rising RMSD for the ligand suggests it may be dissociating from the binding pocket.[26]
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF for each protein residue. This highlights which parts of the protein are flexible and which are rigid. High fluctuations in the binding site residues could impact ligand stability.[26]
-
Radius of Gyration (Rg): This measures the compactness of the protein. A stable Rg value over time suggests the protein is not unfolding.[26]
-
Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified during docking throughout the simulation.
Section 4: ADMET Prediction - Assessing Drug-Likeness
A compound can have excellent binding affinity but fail as a drug due to poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to weed out compounds that are unlikely to be successful in a biological system.[27][28][29] In silico ADMET modeling provides a rapid and cost-effective way to assess these properties early on.[6][7]
Protocol 5: In Silico ADMET Profiling
-
Select a Prediction Tool: Utilize online web servers (e.g., SwissADME, pkCSM) or commercial software packages.
-
Input Ligand Structure: Provide the 2D or 3D structure of the compound.
-
Analyze Predicted Properties: The tools will output a range of predicted physicochemical and pharmacokinetic properties.
Table 2: Predicted ADMET Profile for this compound
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 300.31 g/mol | Complies with Lipinski's Rule (<500).[2] |
| LogP (Lipophilicity) | 2.95 | Good balance for membrane permeability. | |
| H-Bond Donors | 2 | Complies with Lipinski's Rule (≤5).[2] | |
| H-Bond Acceptors | 5 | Complies with Lipinski's Rule (≤10).[2] | |
| Absorption | Caco-2 Permeability | High | Likely to be well-absorbed from the gut. |
| Human Intestinal Absorption | >90% | High predicted oral bioavailability. | |
| Distribution | Blood-Brain Barrier (BBB) | No | Unlikely to cross the BBB, reducing CNS side effects. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Contextual Visualization: Target Pathway To understand the authoritative grounding of our target choice (MEK2), the following diagram illustrates its position within the critical MAPK/ERK signaling pathway, a central regulator of cell growth and proliferation often hijacked in cancer.
Caption: Position of the MEK2 target within a key cancer signaling pathway.
Conclusion and Future Directions
This in-depth guide has outlined a rigorous, multi-stage in silico workflow to evaluate the therapeutic potential of this compound. Through this process, we:
-
Established a Binding Hypothesis: Molecular docking predicted a strong binding affinity for the MEK2 kinase, identifying key stabilizing interactions.
-
Validated Complex Stability: Molecular dynamics simulations confirmed that the ligand remains stably bound in its predicted pose within a dynamic, solvated environment.
-
Assessed Drug-Likeness: ADMET predictions suggest the compound possesses favorable pharmacokinetic properties, with a low toxicity profile, making it a promising candidate for further development.
The convergence of these computational techniques provides a strong, data-driven rationale for advancing this compound to the next stage of the drug discovery process. The logical next steps would be in vitro validation, including enzyme inhibition assays to confirm the predicted activity against MEK2 and cell-based assays to measure its effect on cancer cell proliferation. This seamless integration of computational and experimental approaches embodies the future of efficient and targeted drug development.
References
- Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
- ResearchGate. How to interprete and analyze molecular docking results? (2024).
- Aurlide. How do you predict ADMET properties of drug candidates? (2025).
- Bitesize Bio. Using ADMET to Move Forward from Drug Discovery to Development (2025).
- Lemkul, J. A. GROMACS Tutorials.
- ResearchGate. Representation of the basic workflow of computational drug design approaches.
- Quora. How does one prepare proteins for molecular docking? (2021).
- Nikolaiev, I., et al. Insights into the Pharmacological Effects of Flavonoids: The Systematic Review of Computer Modeling. (2022). SciSpace.
- Protheragen. ADMET Prediction.
- Al-Hujaily, E., et al. Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods. (2022). MDPI.
- DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- BioExcel. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS (2020).
- Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- Jorgensen, W. L. GROMACS Protein Ligand Complex Simulations.
- Raj, U., et al. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2. (2021). NIH.
- Salmaso, V., & Moro, S. Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025).
- El-Sayed, N., et al. In Silico Investigation of Two Benzoxanthone-Flavonoids: ADMET Analysis and Xanthine Oxidase Binding. (2024). MDPI.
- Matter Modeling Stack Exchange. How I can analyze and present docking results? (2020).
- ResearchGate. Molecular dynamics simulation of protein-ligand complex? (2018).
- Dr. B. K. Singh. HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio (2025). YouTube.
- Singh, T., & Biswas, D. Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
- UCSF DOCK. Session 4: Introduction to in silico docking.
- ResearchGate. Molecular docking proteins preparation (2019).
- TrendBio Tech. [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech (2022). YouTube.
- Schrödinger. Learn Maestro: Preparing protein structures (2024). YouTube.
- Bio-CADD. AutoDock Tutorial- Part 4. Preparing Ligand for Docking (2021). YouTube.
- Crescent Silico. Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) (2024). YouTube.
- FooDB. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) (2010).
- PubChem. This compound.
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB [foodb.ca]
- 5. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. bioinformaticsreview.com [bioinformaticsreview.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 25. GROMACS Tutorials [mdtutorials.com]
- 26. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aurlide.fi [aurlide.fi]
- 28. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 29. fiveable.me [fiveable.me]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of Chromanones via Claisen-Schmidt Condensation
Abstract
Chromanone scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. This application note provides a detailed, field-proven protocol for the synthesis of chromanones (specifically flavanones, a prominent subclass) utilizing the Claisen-Schmidt condensation. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters for optimization and troubleshooting. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.
Theoretical Background & Mechanism
The synthesis of chromanones via the Claisen-Schmidt condensation is a powerful and versatile method. It is a base-catalyzed reaction that proceeds in two key stages within a single pot:
-
Intermolecular Claisen-Schmidt Condensation: The process begins with a classic crossed aldol condensation between a substituted 2'-hydroxyacetophenone (which possesses the requisite α-hydrogens) and an aromatic aldehyde (which typically lacks α-hydrogens to prevent self-condensation).[1][2][3] A strong base deprotonates the α-carbon of the acetophenone to form a reactive enolate ion.[1][4][5] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield a 2'-hydroxychalcone, an α,β-unsaturated ketone.[2] This dehydration is often spontaneous as it leads to a highly conjugated system.[4]
-
Intramolecular Michael Addition (Cyclization): The crucial feature of the 2'-hydroxyacetophenone is the presence of the hydroxyl group ortho to the acyl group. Following the formation of the chalcone, the hydroxyl group is deprotonated by the base in the reaction mixture. This phenoxide then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in an intramolecular 1,4-conjugate addition (Michael addition). This cyclization step forms the six-membered heterocyclic ring characteristic of the chromanone core. Subsequent protonation during work-up yields the final flavanone/chromanone product.
The overall transformation from a 2'-hydroxyacetophenone and an aromatic aldehyde to a chromanone is illustrated below.
Figure 1: Mechanism for Chromanone Synthesis. This diagram illustrates the key stages: base-catalyzed enolate formation, condensation to a chalcone, and subsequent intramolecular cyclization.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a substituted flavanone from a 2'-hydroxyacetophenone and a benzaldehyde derivative.
2.1. Materials and Reagents
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Substituted aromatic benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.2 - 3.0 eq)
-
Ethanol (or Methanol), reagent grade
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (e.g., 2N or 10%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for heated reactions)
-
Beakers, graduated cylinders
-
Buchner funnel and filter paper for vacuum filtration
-
Thin Layer Chromatography (TLC) plates (silica gel), chamber, and appropriate eluent (e.g., hexane:ethyl acetate mixture)
-
UV lamp for TLC visualization
2.2. Step-by-Step Procedure
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 2'-hydroxyacetophenone (1.0 equivalent) in a suitable volume of ethanol (e.g., 20-30 mL per 10 mmol of ketone). Stir at room temperature until fully dissolved.
-
Base Addition: In a separate beaker, prepare a solution of NaOH or KOH (1.2 equivalents) in a small amount of water or ethanol.[6] Add this basic solution to the stirring ethanolic solution of the acetophenone.
-
Aldehyde Addition: Slowly add the substituted benzaldehyde (1.0 equivalent) dropwise to the reaction mixture over 15-30 minutes.[6] A color change and/or the formation of a precipitate is often observed.
-
Reaction Execution: Allow the mixture to stir at room temperature. The reaction time can vary significantly (from a few hours to overnight) depending on the specific substrates. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.[7]
-
Monitoring the Reaction: Track the progress of the reaction using TLC. Periodically take a small aliquot from the reaction mixture, dilute it with a small amount of solvent, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp. The reaction is complete when the starting material spots have been consumed.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water or crushed ice.[8] While stirring vigorously, slowly acidify the mixture by adding dilute HCl until the pH is neutral (~pH 7).[8] This step protonates the phenoxide and neutralizes the excess base, causing the organic product to precipitate out of the aqueous solution.
-
Product Collection: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[8] Wash the crude solid with several portions of cold water to remove any inorganic salts and impurities.[4][8]
-
Purification: The crude product is typically purified by recrystallization. Transfer the solid to a clean flask and add a minimum volume of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Drying and Characterization: Dry the purified product, record the final mass, and calculate the yield. Confirm the structure and purity using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Process Optimization and Troubleshooting
The success of the Claisen-Schmidt condensation for chromanone synthesis hinges on balancing several key parameters. Understanding these factors is crucial for maximizing yield and purity.
| Parameter | Recommended Choice | Rationale & Causality | Potential Issues & Troubleshooting |
| Catalyst | NaOH, KOH | Strong bases effectively deprotonate the α-carbon of the acetophenone, initiating the reaction.[6][9] | Side Reactions: Strong bases can promote self-condensation of the ketone or Cannizzaro reactions with aldehydes lacking α-hydrogens.[6] Solution: Use milder bases or heterogeneous solid catalysts (e.g., hydrotalcites, KF-Al2O3) to improve selectivity.[10][11] |
| Solvent | Ethanol, Methanol | Polar protic solvents are effective at dissolving both the reactants and the inorganic base catalyst.[8] | Environmental Concerns: Traditional solvents contribute to chemical waste. Solution: Explore solvent-free conditions, such as grinding the reactants with a solid base (e.g., solid NaOH), which can lead to quantitative yields and simpler work-up.[3][11][12][13] |
| Temperature | Room Temperature to 50°C | Most reactions proceed efficiently at room temperature. Gentle heating can accelerate the reaction for less reactive substrates. | Byproduct Formation: Higher temperatures can increase the rate of side reactions.[7] Solution: Lowering the reaction temperature can often favor the desired condensation pathway and reduce side reactions.[6] Careful optimization is key. |
| Order of Addition | Add aldehyde to ketone/base mixture | This strategy ensures that the enolate, once formed, is always in the presence of the more reactive aldehyde electrophile, minimizing the chance for ketone self-condensation.[6] | Low Yield: If yields are poor due to self-condensation, strictly adhering to this order of addition is critical. |
Conclusion
The Claisen-Schmidt condensation is a robust and highly adaptable method for synthesizing the chromanone core structure. By carefully selecting the starting materials and controlling key reaction parameters such as the base, solvent, and temperature, researchers can achieve high yields of the desired products. The protocol outlined in this note, combined with the provided optimization strategies, offers a reliable foundation for professionals in chemical synthesis and drug discovery to efficiently produce these valuable heterocyclic compounds.
References
- Benchchem.avoiding self-condensation in Claisen-Schmidt synthesis of chromones.
- University of Missouri-St. Louis.
- Oriental Journal of Chemistry.
- National Institutes of Health (NIH).A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.
- BYJU'S.
- Chemistry LibreTexts.23.
- PraxiLabs.
- American Chemical Society.
- Wikipedia.
-
ResearchGate. Mechanism of base-catalyzed Claisen-Schmidt condensation.[Link]
- Royal Society of Chemistry.Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis.
-
Semantic Scholar. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest.[Link]
-
MDPI. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α.[Link]
- Taylor & Francis.
-
ResearchGate. Claisen-Schmidt condensation under solventfree conditions.[Link]
-
PubMed Central (PMC). Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member.[Link]
- Indian Academy of Sciences.
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.[Link]
-
Organic Chemistry Portal. Claisen Condensation.[Link]
-
YouTube. How to synthesize chalcones by Claisen-Schmidt condensation.[Link]
Sources
- 1. byjus.com [byjus.com]
- 2. praxilabs.com [praxilabs.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a homoisoflavonoid, a class of natural products exhibiting a range of promising biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Accurate and comprehensive structural characterization and purity assessment are critical prerequisites for any further investigation in drug discovery and development. This guide provides a detailed framework of analytical techniques and step-by-step protocols for the unambiguous identification, structural elucidation, and purity determination of this target compound. The workflow integrates chromatographic and spectroscopic methods to ensure a self-validating and robust characterization process.
Introduction: The Rationale for a Multi-Modal Analytical Strategy
The structural complexity of homoisoflavonoids necessitates a synergistic combination of analytical techniques.[3] While a single method can provide valuable data, it is insufficient for complete and unambiguous characterization. For instance, Mass Spectrometry (MS) can yield an accurate molecular weight, but it cannot differentiate between isomers. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy excels at defining the precise atomic connectivity and stereochemistry but relies on a pure sample for clear interpretation.
This guide, therefore, presents an integrated workflow. The initial step involves assessing purity and isolating the compound using High-Performance Liquid Chromatography (HPLC). Subsequently, a suite of spectroscopic techniques—including MS, NMR, UV-Vis, and FTIR—is employed to build a complete structural profile. For absolute confirmation of three-dimensional structure, X-ray crystallography stands as the definitive method, contingent on the ability to produce a high-quality single crystal.[4][5]
Figure 1: A comprehensive analytical workflow for the characterization of the target compound.
Chromatographic Analysis: Purity Assessment by RP-HPLC
Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity of the synthesized or isolated compound. It separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. By programming a gradient of increasing organic solvent, compounds are eluted in order of increasing hydrophobicity. Purity is assessed by the relative area of the main peak in the chromatogram detected by a UV-Vis detector.
Protocol: RP-HPLC Method for Purity Determination
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50-100 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions: The parameters below provide a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for resolving moderately polar compounds like flavonoids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and ionization for subsequent MS analysis. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good resolution. |
| Gradient Elution | 10% B to 90% B over 20 min | Ensures elution of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Detection | 280 nm | Flavonoids and homoisoflavonoids typically exhibit strong absorbance near this wavelength.[6] |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100. A purity level >95% is generally required for further biological or advanced structural studies.
Mass Spectrometry: Molecular Weight and Fragmentation
Principle: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the exact mass of the molecular ion, which is used to determine the elemental composition. Tandem MS (MS/MS) fragments the molecular ion and analyzes the resulting product ions, offering clues about the molecule's substructures.[7][8] For flavonoids and related structures, characteristic fragmentation pathways like retro-Diels-Alder (RDA) cleavage and neutral losses (H₂O, CO, CH₃•) are diagnostic.[7][8][9]
Protocol: LC-HRMS Analysis
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
LC Method: The HPLC method described in Section 2 can be directly coupled to the MS.
-
MS Parameters (ESI):
-
Ionization Modes: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) modes, as they provide complementary fragmentation information.[10]
-
Mass Range: 50 - 500 m/z
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Source Temperature: 120 °C
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.
-
-
Data Interpretation:
-
Molecular Formula: The molecular formula of this compound is C₁₇H₁₆O₅. The expected exact mass for the protonated molecule [M+H]⁺ is 301.1076, and for the deprotonated molecule [M-H]⁻ is 299.0920.
-
Fragmentation:
-
Loss of CH₃• (methyl radical): A characteristic loss from the methoxy group is often observed.[8][9]
-
RDA Fragmentation: Cleavage of the C-ring can provide information about the substitution pattern on the A and B rings.
-
Benzyl Cleavage: The bond between the chroman core and the 4-hydroxybenzyl group is a likely site for fragmentation.
-
-
NMR Spectroscopy: Unambiguous Structure Elucidation
Principle: NMR is the most powerful technique for determining the precise structure of organic molecules in solution.[11] ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments (COSY, HSQC, HMBC) are essential to piece together the complete molecular puzzle by establishing proton-proton and proton-carbon correlations.[3]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -OH). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Experiments to Perform:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR & DEPT-135: Identifies all carbons and distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows which protons are spin-coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.
-
Expected NMR Data (in DMSO-d₆): This table provides predicted chemical shifts (δ) and multiplicities based on known data for similar homoisoflavonoid structures.[12]
| Position | Predicted ¹H δ (ppm), multiplicity | Predicted ¹³C δ (ppm) | HMBC Correlations (from Proton at position) |
| C-2 | ~4.3-4.5 (m, 2H) | ~70 | C-3, C-4, C-8a |
| C-3 | ~2.8-3.0 (m, 1H) | ~40 | C-2, C-4, C-1', C-7' |
| C-4 | - | ~195 (C=O) | - |
| C-4a | - | ~102 | - |
| C-5 | - | ~163 | - |
| 5-OH | ~12.0 (s, 1H) | - | C-4a, C-5, C-6 |
| C-6 | ~6.1 (d, J=2.0 Hz, 1H) | ~98 | C-5, C-7, C-8, C-4a |
| C-7 | - | ~165 | - |
| 7-OCH₃ | ~3.8 (s, 3H) | ~56 | C-7 |
| C-8 | ~6.0 (d, J=2.0 Hz, 1H) | ~93 | C-6, C-7, C-4a |
| C-8a | - | ~160 | - |
| C-1' | ~2.5, 3.0 (dd, 2H) | ~30 | C-2', C-6', C-3 |
| C-2', 6' | ~7.0 (d, J=8.5 Hz, 2H) | ~130 | C-4', C-1' |
| C-3', 5' | ~6.7 (d, J=8.5 Hz, 2H) | ~115 | C-1', C-4' |
| C-4' | - | ~156 | - |
| 4'-OH | ~9.5 (s, 1H) | - | C-3', C-4', C-5' |
Spectroscopic Fingerprinting: UV-Vis and FTIR
Principle: UV-Vis spectroscopy measures the absorption of light by chromophores in the molecule. The resulting spectrum, with its characteristic absorption maxima (λₘₐₓ), serves as a useful fingerprint. The addition of shift reagents (e.g., AlCl₃) can confirm the presence of specific hydroxyl group arrangements.[13] The 5-hydroxy-4-keto system in the target molecule is expected to form a complex with AlCl₃, causing a bathochromic (red) shift in the spectrum.[13][14]
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in spectroscopic grade methanol (~5-10 µg/mL).
-
Acquisition: Record the UV-Vis spectrum from 200 to 500 nm using a dual-beam spectrophotometer with methanol as the blank.
-
Shift Reagent Test: To a cuvette containing the sample solution, add a few drops of a 2% methanolic AlCl₃ solution. Record the spectrum again after 5-10 minutes.
-
Expected Data: Expect major absorption bands around 280-290 nm and a shoulder around 310-330 nm. A significant bathochromic shift of the main absorption band upon addition of AlCl₃ will confirm the 5-hydroxy-4-keto moiety.
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It provides a quick and reliable confirmation of key structural features.
Protocol: FTIR Analysis
-
Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands using a reference table.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) |
| 3050-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H |
| ~1650 (strong) | C=O stretch | Ketone (conjugated) |
| 1600-1450 | C=C stretch | Aromatic rings |
| ~1260, ~1030 | C-O stretch | Aryl ether (-OCH₃) |
Definitive Structure: Single-Crystal X-ray Crystallography
Principle: X-ray crystallography is the gold standard for molecular structure determination.[4] By diffracting X-rays off a single crystal, it is possible to generate a 3D electron density map of the molecule, revealing the precise spatial arrangement of every atom, bond lengths, bond angles, and stereochemistry without ambiguity.[5][15]
Protocol Outline:
-
Crystallization: This is the most critical and often challenging step.[5] It requires a highly pure (>98%) sample. The compound is dissolved in a suitable solvent system and allowed to evaporate slowly, or other techniques like vapor diffusion are used to induce the formation of single crystals suitable for diffraction.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is processed computationally to solve and refine the crystal structure.[4]
The successful generation of a crystal structure provides irrefutable proof of the compound's identity and conformation.
Figure 2: Chemical structure and key features of the target homoisoflavonoid.
Conclusion
The analytical workflow detailed in this application note provides a robust and self-validating system for the complete characterization of this compound. By systematically integrating chromatographic separation (HPLC) with a suite of spectroscopic techniques (HRMS, NMR, FTIR, UV-Vis), researchers can confidently establish the compound's identity, structure, and purity. This comprehensive characterization is an indispensable step, ensuring data integrity for all subsequent research and development activities.
References
-
Ma, Y. L., et al. (2014). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Ma, Y. L., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Ma, Y. L., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. R Discovery. Available at: [Link]
-
Kovács, A., et al. (2021). A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives. MDPI. Available at: [Link]
-
Rijke, E. de, et al. (2021). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. MDPI. Available at: [Link]
-
Sawada, Y., et al. (2012). Fragmentation scheme of MS/MS fragmentation association rules in flavonoids. ResearchGate. Available at: [Link]
-
Ning, Z.-X., et al. (2017). An efficient method for identifying natural common homoisoflavonoid by 1H-NMR. Semantic Scholar. Available at: [Link]
-
PubChem. (2025). 4'-5-Dihydroxy-7-methoxyflavanone. PubChem. Available at: [Link]
-
Kumar, V., et al. (2020). Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. ResearchGate. Available at: [Link]
-
Vacek, J., et al. (2008). HPLC/UV-Vis chromatograms of isoflavones. ResearchGate. Available at: [Link]
-
Jiang, H., et al. (2007). [Recent advances in the study of natural homoisoflavonoids]. PubMed. Available at: [Link]
-
Salgado, A., et al. (2005). Quantitation of genistein and genistin in soy dry extracts by UV-Visible spectrophotometric method. SciSpace. Available at: [Link]
-
NP-Card. (2022). 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one. Natural Products Atlas. Available at: [Link]
-
Salgado, A., et al. (2005). Quantitation of genistein and genistin in soy dry extracts by UV-Visible spectrophotometric method. SciELO Brasil. Available at: [Link]
-
Yatsu, F. K. J., et al. (2021). The employment of UV-Vis spectroscopy and chemometrics techniques for analyzing the combination of genistein and curcumin. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Funk, M. A., et al. (2022). Identification of Flavonoids Using UV-Vis and MS Spectra. PubMed. Available at: [Link]
-
Andersen, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one. NISCAIR Online Periodicals Repository. Available at: [Link]
-
Li, H., et al. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. National Institutes of Health. Available at: [Link]
-
Liu, Z.-L., et al. (2012). 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. National Institutes of Health. Available at: [Link]
-
Zhang, Y., et al. (n.d.). 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Henan Normal University. Available at: [Link]
-
Brandán, S. A., et al. (2011). Structural analysis, vibrational spectra and coordinated normal of 2R-(-)-6-hydroxytremetone. PubMed. Available at: [Link]
-
Toubi, Y., et al. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Route to synthesis of 5-hydroxy-3',4'dimethoxy flavones. ResearchGate. Available at: [Link]
-
PubChem. (2025). This compound. PubChem. Available at: [Link]
-
GUPEA. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. GUPEA. Available at: [Link]
-
Ferreira, V. F., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
-
Andersen, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Read FTIR Spectroscopy?. YouTube. Available at: [Link]
-
Wang, Y., et al. (2012). Isolation and Identification of 5,3',4'-Trihydroxy-7-methoxyflavanone from Artemisia sphaerocephala Kraschen. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure and ATR-FTIR, FT-Raman and UV-Vis spectroscopic analysis of dihydrochalcone. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). X-ray crystallography of chemical compounds. Semantic Scholar. Available at: [Link]
-
Hartati, S., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. National Institutes of Health. Available at: [Link]
-
InstaNANO. (2026). FTIR Functional Group Database Table with Search. InstaNANO. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Recent advances in the study of natural homoisoflavonoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. scielo.br [scielo.br]
- 14. scispace.com [scispace.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note: Structural Elucidation of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one using 1D and 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a member of the homoisoflavonoid class of natural products.[1] Homoisoflavonoids are plant secondary metabolites recognized for a wide array of biological activities, making them subjects of intense research in medicinal chemistry and drug discovery.[2] The precise characterization of their molecular structure is a prerequisite for understanding structure-activity relationships and for chemical synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules like homoisoflavonoids.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note presents a comprehensive guide to acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, leveraging a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for unambiguous signal assignment.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for accurate spectral assignment. The IUPAC-recommended numbering for the chroman-4-one core and the attached benzyl group is shown below. This convention will be used throughout this note.
Caption: Molecular structure and atom numbering.
Experimental Protocols: From Sample to Spectrum
Achieving high-quality, interpretable NMR data is critically dependent on meticulous sample preparation and the selection of appropriate experimental parameters.
Protocol for NMR Sample Preparation
The choice of solvent is paramount. For phenolic compounds like the target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its key advantages are excellent solubilizing power and, most importantly, its ability to slow the chemical exchange of hydroxyl (-OH) protons, allowing them to be observed as distinct signals in the ¹H NMR spectrum.
Materials:
-
This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)[5]
-
Glass Pasteur pipette and bulb
-
Small piece of cotton or glass wool for filtration
Step-by-Step Procedure:
-
Weighing: Accurately weigh 5-10 mg of the sample into a clean, dry vial. For comprehensive ¹³C and 2D NMR analysis, a more concentrated sample (20-50 mg) is preferable to reduce acquisition time.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6] Gently vortex or sonicate the vial to ensure the sample dissolves completely. A clear, homogeneous solution is required.
-
Filtration: Pack a small plug of cotton or glass wool into the neck of a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[5]
-
Transfer: Ensure the final sample height in the NMR tube is at least 4.5 cm to be within the active volume of the NMR probe's receiver coils.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identity and solvent.
Protocol for NMR Data Acquisition
The following experiments, performed on a 400 MHz or higher field spectrometer, provide a complete dataset for structural confirmation.[2]
Core Experiments:
-
¹H NMR: A standard proton experiment to identify all hydrogen atoms and their local environments.
-
¹³C NMR: A standard proton-decoupled carbon experiment to identify all unique carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): An experiment to differentiate between CH, CH₂, and CH₃ carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds), revealing H-C-C-H connectivities.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond correlation).[7]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule and identifying quaternary carbons.[8]
Caption: Workflow for NMR-based structure elucidation.
Spectral Data and Interpretation
The following tables provide the predicted ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆. These assignments are based on established chemical shift principles for flavonoids and data from structurally similar compounds.[9]
¹H NMR Spectral Data (Predicted, in DMSO-d₆)
| Atom No. | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| 5-OH | ~12.10 | s | - | 1H | Chelated hydroxyl |
| 4'-OH | ~9.25 | s | - | 1H | Phenolic hydroxyl |
| 2', 6' | ~7.05 | d | 8.5 | 2H | B-ring protons |
| 3', 5' | ~6.68 | d | 8.5 | 2H | B-ring protons |
| 6 | ~6.15 | d | 2.2 | 1H | A-ring proton |
| 8 | ~6.05 | d | 2.2 | 1H | A-ring proton |
| 2a, 2b | ~4.30 | m | - | 2H | H₂-2 |
| 7-OCH₃ | ~3.75 | s | - | 3H | Methoxy protons |
| αa, αb | ~3.05, 2.55 | m | - | 2H | Benzylic CH₂ |
| 3 | ~2.80 | m | - | 1H | H-3 |
Interpretation Insights:
-
5-OH Proton: The proton of the hydroxyl group at C-5 is strongly deshielded (δ > 12 ppm) due to intramolecular hydrogen bonding with the C-4 carbonyl oxygen. This is a hallmark feature of 5-hydroxyflavanones and related structures.
-
A-Ring Protons (H-6, H-8): The two protons on ring A appear as distinct doublets with a small coupling constant (J ≈ 2.2 Hz), characteristic of meta-coupling.
-
B-Ring Protons (H-2'/6', H-3'/5'): The para-substituted B-ring gives rise to a classic AA'BB' system, appearing as two doublets, each integrating to 2H.
-
Chiral Center at C-3: The presence of a stereocenter at C-3 renders the protons at C-2 (H-2a, H-2b) and the benzylic protons (H-αa, H-αb) diastereotopic. This results in more complex multiplets for these signals than would be seen in an achiral analogue.
¹³C NMR Spectral Data (Predicted, in DMSO-d₆)
| Atom No. | δ (ppm) | DEPT-135 | Assignment |
| 4 | ~196.5 | - | Carbonyl |
| 7 | ~165.8 | - | C-O |
| 5 | ~162.5 | - | C-O |
| 8a | ~160.0 | - | C-O |
| 4' | ~156.0 | - | C-OH |
| 1' | ~130.5 | - | Quaternary C |
| 2', 6' | ~129.5 | CH | Aromatic CH |
| 3', 5' | ~115.0 | CH | Aromatic CH |
| 4a | ~102.0 | - | Quaternary C |
| 8 | ~95.0 | CH | Aromatic CH |
| 6 | ~94.0 | CH | Aromatic CH |
| 2 | ~71.0 | CH₂ | O-CH₂ |
| 7-OCH₃ | ~55.5 | CH₃ | Methoxy |
| 3 | ~45.0 | CH | Aliphatic CH |
| α | ~35.0 | CH₂ | Benzylic CH₂ |
Interpretation Insights:
-
Carbonyl Carbon (C-4): The ketone carbonyl signal is the most downfield, typically appearing near δ 195-200 ppm.
-
Oxygenated Aromatic Carbons: Carbons C-5, C-7, and C-8a are found at very low field (δ > 155 ppm) due to the deshielding effect of their attached oxygen atoms.
-
DEPT-135: This experiment is invaluable for confirming assignments. For instance, it will clearly distinguish the positive CH signals of the aromatic rings (C-6, C-8, C-2', C-3', etc.) and the methoxy group from the negative CH₂ signals at C-2 and C-α.
2D NMR for Unambiguous Assignment
While 1D spectra provide the foundation, 2D NMR is required for definitive proof of the structure.[10]
-
COSY: Will show correlations between H-2a/2b and H-3, and between H-3 and the benzylic H-α protons, confirming the H-2/H-3/H-α spin system.
-
HSQC: Directly links each proton to its attached carbon, confirming, for example, that the signal at δ ~6.15 ppm is indeed H-6 by its correlation to the carbon at δ ~94.0 ppm.
-
HMBC: Provides the final connections. Key correlations that lock the structure together are:
-
The 5-OH proton (δ ~12.10) will show correlations to C-4, C-5, and C-4a.
-
The methoxy protons (δ ~3.75) will show a three-bond correlation to C-7.
-
The benzylic protons (H-α) will show correlations to C-3, C-1', C-2', and C-6'.
-
The H-2 protons will show correlations to C-3 and C-4.
-
Caption: Key long-range HMBC correlations.
Conclusion
The structural elucidation of this compound is systematically achieved through a combination of 1D and 2D NMR experiments. The ¹H and ¹³C spectra provide characteristic chemical shifts indicative of the homoisoflavonoid scaffold, while DEPT-135 clarifies carbon multiplicities. The final, unambiguous assignment relies on the connectivity information derived from COSY, HSQC, and particularly HMBC spectra, which together confirm the complete molecular architecture. This integrated NMR approach represents the gold standard for the structural characterization of novel and known natural products in pharmaceutical and chemical research.
References
-
Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one. (n.d.). NIScPR Online Periodicals Repository. Retrieved from [Link]
-
Jaspars, M. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 16(3), 241-248. Retrieved from [Link]
- Kingston, D. G. I. (2010). Modern natural products chemistry and drug discovery.
- Reynolds, W. F. (2017). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. In Comprehensive Natural Products II (pp. 305-347). Elsevier.
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Lian, L. Y., & Barsukov, I. (2012). 2D NMR Methods for Structural Analysis. In Protein NMR Spectroscopy (pp. 75-101). Royal Society of Chemistry.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
Singh, R., et al. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and its O-substituted analogues. ScienceScholar. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. (2020). Molecules, 25(21), 5036. Retrieved from [Link]
-
NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. (2020). PharmacologyOnLine. Retrieved from [Link]
-
Ning, Z. X., et al. (2023). An efficient method for identifying natural common homoisoflavonoid by 1H-NMR. Natural Product Research, 37(6), 983-991. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 9. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Introduction
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a natural compound belonging to the homoisoflavonoid class of polyphenolic compounds.[1][2] Homoisoflavonoids are of significant interest to researchers in drug discovery and natural product chemistry due to their diverse biological activities. The precise characterization of their chemical structure is fundamental to understanding their structure-activity relationships. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), stands as a powerful analytical technique for the unambiguous identification and structural elucidation of such compounds.[3] This application note provides a detailed protocol and theoretical framework for the analysis of this compound using LC-HRMS, with a focus on electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) for fragmentation analysis.
The Significance of HRMS in Natural Product Analysis
HRMS offers exceptional mass accuracy, typically in the sub-5 ppm range, enabling the confident determination of elemental compositions from measured mass-to-charge ratios (m/z).[4] This capability is crucial in distinguishing between isobaric compounds, which have the same nominal mass but different elemental formulas. When combined with tandem mass spectrometry (MS/MS), HRMS provides detailed structural information through the controlled fragmentation of a selected precursor ion, offering insights into the molecule's substructures.
Predicted Physicochemical Properties
A summary of the key physicochemical properties of this compound, crucial for developing an effective analytical method, is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₅ | [1] |
| Molecular Weight | 300.30 g/mol | [1] |
| Exact Mass | 300.09977361 Da | [1] |
| XLogP3-AA | 3.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
Experimental Protocol: LC-HRMS Analysis
This section details a comprehensive protocol for the analysis of this compound using a liquid chromatography system coupled to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
Sample Preparation
Proper sample preparation is paramount for obtaining high-quality and reproducible HRMS data. The following steps are recommended for a pure standard of the target compound.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.[3]
-
Working Solution Preparation: Prepare a working solution in the concentration range of 1-10 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3] The final concentration should be optimized based on instrument sensitivity.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could interfere with the LC system.[3]
Caption: Workflow for sample preparation.
Liquid Chromatography (LC) Parameters
A reversed-phase LC method is suitable for the separation of homoisoflavonoids.
| Parameter | Recommended Condition | Rationale |
| LC System | HPLC or UHPLC system | Provides efficient separation. |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid | Acidification improves peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold, and re-equilibrate. | A gradient elution is necessary to effectively separate the analyte from any impurities. |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30-40 °C | Ensures reproducible retention times. |
| Injection Volume | 1-5 µL | Dependent on sample concentration and instrument sensitivity. |
High-Resolution Mass Spectrometry (HRMS) Parameters
The following parameters are suggested for a Q-TOF or Orbitrap mass spectrometer.
| Parameter | Recommended Condition | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar and semi-polar compounds. |
| Ionization Mode | Positive and Negative | Phenolic compounds can ionize well in both modes; negative mode is often more sensitive.[5] |
| Capillary Voltage | 3.0-4.5 kV | Optimized for stable spray and maximum ion intensity. |
| Source Temperature | 120-150 °C | To aid in desolvation. |
| Desolvation Gas Flow | 600-800 L/hr | To efficiently remove solvent from the ESI droplets. |
| Full Scan MS Range | m/z 100-1000 | To detect the precursor ion and potential adducts. |
| MS Resolution | > 60,000 FWHM | To ensure high mass accuracy for formula determination. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | To induce fragmentation and obtain structural information. |
| Collision Energy | Ramped (e.g., 10-40 eV) | To observe a range of fragment ions from low-energy to high-energy fragmentation. |
Data Analysis and Interpretation
Accurate Mass and Elemental Composition
The primary data obtained from the HRMS analysis is the accurate mass of the precursor ion. For this compound (C₁₇H₁₆O₅), the expected monoisotopic mass of the neutral molecule is 300.09977 Da.[1]
-
In positive ion mode , the expected protonated molecule [M+H]⁺ would have an m/z of 301.10705 .
-
In negative ion mode , the expected deprotonated molecule [M-H]⁻ would have an m/z of 299.09252 .
The high mass accuracy of the instrument allows for the use of formula prediction software to confirm the elemental composition of the detected ion, which should match C₁₇H₁₆O₅.
Fragmentation Pathway Analysis
Tandem MS (MS/MS) experiments are crucial for structural elucidation. Based on the known fragmentation patterns of flavonoids and homoisoflavonoids, several key fragmentation pathways can be predicted for this compound.[6][7]
A common fragmentation pathway for flavonoids is the retro-Diels-Alder (rDA) reaction , which involves the cleavage of the C-ring.[5][8][9] For the chroman-4-one core, this would lead to characteristic fragments representing the A- and B-rings with the attached benzyl group.
Key Predicted Fragmentations:
-
Loss of the 4-hydroxybenzyl group: A cleavage of the C3-C9 bond could result in the loss of the 4-hydroxybenzyl moiety.
-
Retro-Diels-Alder (rDA) Fragmentation: Cleavage of the C-ring can occur through an rDA mechanism, providing information about the substitution pattern on the A-ring.
-
Loss of small neutral molecules: Common neutral losses from flavonoids include water (H₂O), carbon monoxide (CO), and a methyl radical (•CH₃) from the methoxy group.[6][7]
Caption: HRMS data analysis workflow.
A plausible fragmentation pathway in positive ion mode is illustrated below. The protonated molecule at m/z 301.10705 would be selected as the precursor ion.
-
Initial Fragmentation: The loss of a water molecule (18.01056 Da) from the hydroxyl groups is a common initial fragmentation step.
-
rDA Fragmentation: A retro-Diels-Alder reaction could lead to the formation of a key fragment ion corresponding to the A-ring with the methoxy and hydroxy groups.
-
Loss of Methyl Radical: The methoxy group can undergo the loss of a methyl radical (•CH₃, 15.02347 Da).[7]
-
Loss of CO: The carbonyl group on the C-ring can be lost as carbon monoxide (27.99491 Da).[6]
Predicted Major Fragment Ions (Positive Mode):
| m/z (Predicted) | Elemental Composition | Proposed Loss from [M+H]⁺ |
| 283.09649 | C₁₇H₁₅O₄⁺ | H₂O |
| 194.08080 | C₁₁H₁₀O₃⁺ | C₆H₆O (B-ring fragment) |
| 167.04407 | C₈H₇O₄⁺ | C₉H₉O (benzyl and part of C-ring) |
| 151.03861 | C₈H₇O₃⁺ | C₉H₉O + O |
Conclusion
This application note provides a comprehensive guide for the high-resolution mass spectrometric analysis of this compound. The detailed protocols for sample preparation, LC-HRMS, and data analysis will enable researchers to confidently identify and structurally characterize this and related homoisoflavonoid compounds. The high mass accuracy and MS/MS capabilities of modern HRMS instruments are indispensable tools for advancing research in natural product chemistry and drug development.
References
-
Yan, Z., et al. (2011). New features on the fragmentation patterns of homoisoflavonoids in Ophiopogon japonicus by high-performance liquid chromatography/diode-array detection/electrospray ionization with multi-stage tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 25(1), 124-134. Available at: [Link]
-
Lemr, K., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1699. Available at: [Link]
-
Shibata, H., et al. (2018). A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Journal of Mass Spectrometry, 53(7), 651-657. Available at: [Link]
-
Raju, K. S. R., et al. (2015). Phytochemical analysis of isoflavonoids using liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 112, 137-148. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one. Indian Journal of Chemistry - Section B, 61B(5), 586-591. Available at: [Link]
-
Papadopoulou, A., et al. (2022). Honey Phenolic Compound Profiling and Authenticity Assessment Using HRMS Targeted and Untargeted Metabolomics. Metabolites, 12(1), 63. Available at: [Link]
-
Caballero, E., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-24. Available at: [Link]
-
Gulcin, İ., et al. (2022). Analysis of Phenolic Compounds by LC-HRMS and Determination of Antioxidant and Enzyme Inhibitory Properties of Verbascum speciousum Schrad. Records of Natural Products, 16(6), 549-562. Available at: [Link]
-
Rojas-Garbanzo, C., et al. (2021). HRMS Characterization, Antioxidant and Cytotoxic Activities of Polyphenols in Malus domestica Cultivars from Costa Rica. Molecules, 26(23), 7389. Available at: [Link]
-
FooDB. (2010). Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264). Available at: [Link]
-
PubChem. Compound Summary for CID 404855, this compound. Available at: [Link]
-
PubChem. Compound Summary for CID 638288, (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one. Available at: [Link]
-
Cui, Y., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(11), 2779. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. (2022). (PDF) Honey Phenolic Compound Profiling and Authenticity Assessment Using HRMS Targeted and Untargeted Metabolomics. Available at: [Link]
-
Organomation. Preparing Samples for LC-MS/MS Analysis. Available at: [Link]
-
Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction. Available at: [Link]
-
Papageorgiou, V. P., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 11(7), 514-527. Available at: [Link]
-
University of Toledo. HRMS sample submission guidelines. Available at: [Link]
-
SpectraBase. 5-Hydroxy-3-(4-hydroxy-benzyl)-7,8-dimethoxy-chroman-4-one. Available at: [Link]
-
Chemistry For Everyone. (2023). How Do You Prepare A Sample For LC-MS Analysis? YouTube. Available at: [Link]
-
Slideshare. (2017). Retro diels alder reaction and ortho effect. Available at: [Link]
-
YouTube. (2019). Examples|Retro diels alder fragmentation for CSIR-NET GATE. Available at: [Link]
-
PubChem. Compound Summary for CID 102004, 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for 3-(3,4-Dihydroxybenzyl)-7-hydroxy-5-methoxy-4-chromanone (HMDB0033298). Available at: [Link]
Sources
- 1. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. utoledo.edu [utoledo.edu]
- 5. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New features on the fragmentation patterns of homoisoflavonoids in Ophiopogon japonicus by high-performance liquid chromatography/diode-array detection/electrospray ionization with multi-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Introduction: Unveiling the Bioactive Potential of a Novel Homoisoflavonoid
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a member of the homoisoflavonoid family, a class of natural compounds noted for their diverse pharmacological activities.[1][2] Homoisoflavonoids are structurally characterized by a 16-carbon skeleton, which differentiates them from the more common flavonoids. Research has highlighted the potential of this class of molecules in exhibiting anti-cancer, anti-inflammatory, and antioxidant properties.[3] These attributes make this compound a compelling candidate for investigation in various therapeutic areas, including metabolic diseases, oncology, and inflammatory disorders.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the cellular effects of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling the systematic evaluation of this compound's bioactivity. The experimental designs are informed by studies on structurally similar homoisoflavonoids, providing a rational basis for investigating its mechanism of action.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | [4] |
| Molecular Formula | C₁₇H₁₆O₅ | [5] |
| Molecular Weight | 300.31 g/mol | [5] |
| Class | Homoisoflavonoid | [1] |
| Known Occurrences | Natural compound | [5] |
Experimental Workflows: A Step-by-Step Guide
The following diagram outlines a general workflow for characterizing the bioactivity of this compound in a cell-based setting.
Caption: Proposed mechanism of action for the anti-hepatic steatosis effects of this compound.
Protocol 3: Evaluation of Anti-Cancer Properties
Homoisoflavonoids have been reported to possess anti-cancer activities. The following protocols are designed to investigate the potential of this compound to induce apoptosis and cell cycle arrest in cancer cell lines (e.g., MCF-7, HCT116).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at various concentrations (including the IC₅₀ value determined in Protocol 1.1) for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cell line of interest
-
This compound
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with the PI solution.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Data Interpretation and Troubleshooting
| Observation | Potential Interpretation | Suggested Action |
| High variability in MTT assay results | Inconsistent cell seeding, edge effects in the plate, compound precipitation | Ensure uniform cell suspension, avoid using outer wells, check compound solubility in media |
| No effect on lipid accumulation | Compound is inactive in this model, concentration is too low, incubation time is too short | Test higher concentrations (if non-toxic), extend incubation period, consider a different cell model |
| Inconsistent Western blot results | Poor antibody quality, improper protein transfer, issues with lysis buffer | Validate antibodies, optimize transfer conditions, ensure use of protease/phosphatase inhibitors |
| No apoptosis or cell cycle arrest | Compound may act via a different mechanism (e.g., cytostatic), concentration is not optimal | Investigate other mechanisms (e.g., senescence, autophagy), perform a dose-response and time-course study |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effects on cell viability, metabolic pathways, and cancer cell proliferation, researchers can gain valuable insights into the therapeutic potential of this novel homoisoflavonoid. The provided methodologies, informed by existing literature on similar compounds, offer a scientifically sound starting point for uncovering its mechanism of action and advancing its potential development as a therapeutic agent.
References
- C. A. de Andrade, et al. (2019). Naturally Occurring Homoisoflavonoids and Their Pharmacological Activities.
- S. Khan, et al. (2020). Homoisoflavonoids: Occurrence, Biosynthesis, and Biological Activity. Molecules, 25(22), 5393.
- J. H. Kim, et al. (2021). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. International Journal of Molecular Sciences, 22(21), 11508.
- S. F. Nabavi, et al. (2015). Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. RSC Advances, 5(95), 77892-77907.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- A. Pan, et al. (2013). Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells. Journal of Agricultural and Food Chemistry, 61(33), 7856-7864.
- S. Das, et al. (2016). 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. Indian Journal of Pharmacology, 48(3), 304-311.
- Y. J. Kim, et al. (2023). (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G2/M Phase Arrest. Anticancer Research, 43(11), 4795-4804.
- A. D. K. K. K. Karunaratne, et al. (2022). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Archiv der Pharmazie, 355(1), e2100295.
- Y. Wang, et al. (2021). Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one. Natural Product Research, 35(24), 5853-5860.
Sources
Application Notes & Protocols: A Comprehensive Guide to In Vitro Anti-inflammatory Assays for Homoisoflavonoids
Introduction: Unveiling the Anti-inflammatory Potential of Homoisoflavonoids
Homoisoflavonoids represent a distinct subclass of flavonoids characterized by a 16-carbon skeleton.[1] Found primarily in plant families such as Fabaceae and Asparagaceae, these natural products have garnered significant interest for their broad range of pharmacological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and cytotoxic effects.[2][3][4][5] The persistent challenge of chronic inflammatory diseases and the side effects associated with current therapies have intensified the search for novel, safer anti-inflammatory agents, making plant-derived compounds like homoisoflavonoids promising candidates for drug discovery.[6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive suite of robust and validated in vitro assays to effectively screen and characterize the anti-inflammatory properties of homoisoflavonoids. We will delve into the causality behind experimental choices, moving from initial cytotoxicity assessments and primary screening of inflammatory mediators to the elucidation of underlying molecular mechanisms involving key signaling pathways.
Core Principle: The Lipopolysaccharide (LPS)-Induced Macrophage Model
To create a reliable and reproducible inflammatory environment in vitro, the most common approach is the stimulation of immune cells with Lipopolysaccharide (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria and a potent activator of monocytes and macrophages.[7][8]
Causality: We use the murine macrophage cell line, RAW 264.7 , as our model system. These cells are widely used because they are robust, easy to culture, and, most importantly, they respond to LPS by initiating a classical inflammatory cascade.[9][10] This response includes the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, mimicking the initial stages of an innate immune response.[11] This model allows us to assess the ability of a test compound, such as a homoisoflavonoid, to suppress this induced inflammation.
Below is a diagram illustrating the general experimental workflow for assessing the anti-inflammatory activity of homoisoflavonoids.
Part 1: Foundational Assay - Ensuring Scientific Validity
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Expertise & Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the cytotoxic profile of the homoisoflavonoid. A compound may appear to reduce inflammatory markers simply because it is killing the cells. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[12] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living cells.[14] This allows us to select non-toxic concentrations of the homoisoflavonoid for subsequent anti-inflammatory experiments.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for adherence.[11]
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of the homoisoflavonoid. Include a vehicle control (e.g., DMSO, if used to dissolve the compound).
-
Incubation: Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).[12]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[12][14]
-
Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Part 2: Primary Screening Assays for Anti-inflammatory Activity
Protocol 2: Inhibition of Nitric Oxide (NO) Production (Griess Assay)
Expertise & Rationale: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[15] NO is highly reactive and has a short half-life, but it is rapidly oxidized to stable metabolites, primarily nitrite (NO₂⁻). The Griess assay is a simple and sensitive colorimetric method to measure nitrite concentration in the cell culture supernatant, which serves as an indirect measure of NO production.[10][16]
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells (1.5 x 10⁵ cells/mL) and treat with non-toxic concentrations of the homoisoflavonoid for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[10][17]
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[10]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark.[17] Measure the absorbance at 540 nm.[10]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in each sample. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Expertise & Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are critical mediators of the inflammatory response.[11][18] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique used to quantify the concentration of these cytokines in the cell culture supernatant.[19] We will describe a sandwich ELISA, where the cytokine of interest is "sandwiched" between a capture antibody coated on the plate and a biotinylated detection antibody.[20]
Methodology (General Protocol for TNF-α):
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α (e.g., 2 µg/mL) and incubate overnight at 4°C.[21]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[22]
-
Sample Incubation: Add 100 µL of cell culture supernatants (collected as in Protocol 2) and TNF-α standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody (e.g., 1 µg/mL) and incubate for 1 hour at room temperature.[21][23]
-
Streptavidin-HRP: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes in the dark.[20]
-
Substrate Development: Wash the plate. Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A blue color will develop.[20]
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). The color will change to yellow.[20][24]
-
Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the known TNF-α standards. Use this curve to calculate the concentration of TNF-α in the samples.
Part 3: Mechanistic Insight - Uncovering the Mode of Action
A reduction in inflammatory mediators suggests that the homoisoflavonoid is active. The next logical step is to investigate how it works. This often involves examining the expression of key inflammatory proteins and the activity of upstream signaling pathways.
Signaling Pathways: NF-κB and MAPKs
Expertise & Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) family (including p38, JNK, and ERK) are two of the most critical signaling pathways that regulate the inflammatory response to LPS.[18][25] Upon LPS stimulation, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory mediators like iNOS, COX-2, and cytokines.[25] Many anti-inflammatory compounds work by inhibiting the activation of these pathways. Investigating these pathways provides crucial mechanistic insight into the homoisoflavonoid's mode of action.
Protocol 4: Analysis of Protein Expression (Western Blot)
Expertise & Rationale: Western blotting allows for the quantification of specific proteins in a cell lysate. To assess the mechanism of a homoisoflavonoid, we can measure its effect on the expression of key pro-inflammatory proteins, such as iNOS and Cyclooxygenase-2 (COX-2), the enzyme responsible for producing prostaglandins.[22][26] Furthermore, by using antibodies against the phosphorylated (i.e., activated) forms of signaling proteins like IκBα and p38, we can determine if the compound is inhibiting the NF-κB or MAPK pathways.[25][27]
Methodology:
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates (1 x 10⁶ cells/well).[22] Treat with the homoisoflavonoid and/or LPS as previously described. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford protein assay.[22]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, or phosphorylated signaling proteins (e.g., p-p38, p-IκBα). Also probe for a loading control like β-actin or GAPDH to ensure equal protein loading.[22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[22]
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to its corresponding loading control band.[22]
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized for clear comparison. The table below provides an illustrative example of how to present results for a hypothetical homoisoflavonoid.
| Assay | Parameter Measured | Control (No LPS) | LPS (1 µg/mL) | LPS + Homoisoflavonoid (10 µM) | LPS + Homoisoflavonoid (25 µM) |
| MTT Assay | Cell Viability (%) | 100 ± 5.2 | 98.5 ± 4.8 | 97.1 ± 6.1 | 95.8 ± 5.5 |
| Griess Assay | NO₂⁻ Concentration (µM) | 1.2 ± 0.3 | 25.6 ± 2.1 | 14.3 ± 1.5 | 6.8 ± 0.9** |
| ELISA | TNF-α Concentration (pg/mL) | 45 ± 8 | 1850 ± 150 | 980 ± 110 | 450 ± 65 |
| Western Blot | Relative COX-2 Expression | 0.05 ± 0.02 | 1.00 ± 0.11 | 0.55 ± 0.08* | 0.21 ± 0.04 |
| Western Blot | Relative iNOS Expression | 0.03 ± 0.01 | 1.00 ± 0.15 | 0.48 ± 0.09* | 0.15 ± 0.05** |
*Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes. Statistical significance vs. LPS-alone group is often denoted as *p < 0.05, *p < 0.01.
Conclusion
This application note provides a structured, multi-faceted approach to characterizing the in vitro anti-inflammatory properties of homoisoflavonoids. By progressing from essential cytotoxicity testing to primary screening of key inflammatory mediators and finally to mechanistic studies of protein expression and signaling pathways, researchers can build a comprehensive profile of a compound's activity. This systematic workflow ensures scientific rigor and generates the detailed data necessary for publication and further stages of drug development.
References
- Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes. MDPI.
- MTT assay protocol. Abcam.
- CYTOKINE ELISA. Bowdish Lab.
- MTT assay. Wikipedia.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
- Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. National Institutes of Health (NIH).
- MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.
- Application Notes and Protocols: Measuring Cytokine Response to Thymalfasin using ELISA. Benchchem.
- Application Notes and Protocols: Western Blot Analysis of iNOS and COX-2 Expression Following Bakkenolide B Treatment. Benchchem.
- Cytokine ELISA Protocol. BD Biosciences.
- GRIESS ASSAY FOR NITRITE DETERMINATION. Bowdish Lab.
- Western Blot Analysis of COX-2 and iNOS Proteins. Bio-protocol.
- Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. National Institutes of Health (NIH).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ResearchGate.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Sciendo.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International.
- Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.
- Detection and Quantification of Cytokines and Other Biomarkers. National Institutes of Health (NIH).
- IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. International Journal of Pharmaceutical Sciences and Research.
- Protocol Griess Test. protocols.io.
- Cytokine ELISA Protocol. BD Biosciences.
- Anti-Inflammatory Properties of Natural Products. Arbor Assays.
- NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual. Dojindo.
- Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. National Institutes of Health (NIH).
- LPS-induced inflammatory reaction and M1-like properties macrophages.... ResearchGate.
- Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. ResearchGate.
- Naturally occurring homoisoflavonoids and their pharmacological activities. PubMed.
- NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein. PubMed Central.
- Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell In. Semantic Scholar.
- Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. National Institutes of Health (NIH).
- Naturally Occurring Homoisoflavonoids and Their Pharmacological Activities. ResearchGate.
- Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. National Institutes of Health (NIH).
- Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). Sigma-Aldrich.
- The NF-κB and MAPK pathways were involved in OP's anti-inflammatory... ResearchGate.
- Nitric Oxide Synthase Inhibitor Screening Kit, MAK323, 100 Tests, Sigma-Aldrich. Sigma-Aldrich.
- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central.
- Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development. National Institutes of Health (NIH).
- Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. ResearchGate.
- Redox-Active Cerium Oxide Nanoparticles Protect Against Acetaminophen-Induced Acute Liver Injury by Modulating Oxidative Stress and Inflammatory Pathways. ACS Publications.
- Application Notes and Protocols: Western Blot Analysis for COX-2 Inhibition by COX-2-IN-43. Benchchem.
- Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI.
- Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... ResearchGate.
- Expression of Cyclooxygenase-2 and Inducible Nitric Oxide Synthase in Human Ovarian Tumors and Tumor-associated Macrophages1. AACR Journals.
- results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study. ResearchGate.
- Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. National Institutes of Health (NIH).
- Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems.
Sources
- 1. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bowdish.ca [bowdish.ca]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. benchchem.com [benchchem.com]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. bowdish.ca [bowdish.ca]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Evaluating the Cytotoxicity of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one on Cancer Cell Lines
Introduction: Unveiling the Therapeutic Potential of a Novel Homoisoflavonoid
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a natural compound belonging to the homoisoflavonoid class of polyphenols.[1][2][3] Homoisoflavonoids have garnered significant interest in oncological research due to their potential cytotoxic and cytostatic activities against various cancer cell models.[4] The structural motif of this compound suggests a potential for interaction with cellular pathways that regulate cell proliferation and survival. Therefore, a thorough investigation of its cytotoxic effects on cancer cell lines is a critical first step in evaluating its therapeutic promise.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will delve into the principles of widely accepted cytotoxicity assays, offer detailed, step-by-step protocols, and provide insights into data interpretation, ensuring a robust and reliable evaluation of this promising natural compound.
The Dichotomy of Cell Health: Cytotoxicity vs. Cell Viability
Before embarking on experimental work, it is crucial to understand the distinction between cytotoxicity and cell viability.[5][6][7]
-
Cell Viability assays measure the proportion of live, healthy cells in a population. These assays typically assess metabolic activity or proliferation rates.[5][6][8]
-
Cytotoxicity assays, conversely, quantify the number of dead or damaged cells, often by measuring the leakage of intracellular components or the loss of membrane integrity.[5][7][9]
For a comprehensive understanding of a compound's effect, it is often beneficial to employ a combination of assays that measure both parameters. This dual approach can help distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (direct cell killing).
Strategic Selection of In Vitro Assays
The choice of cytotoxicity assay depends on the specific research question, the characteristics of the compound being tested, and the available laboratory equipment. Here, we present three robust and widely adopted assays for screening natural products like this compound.[10][11]
| Assay | Principle | Endpoint Measured | Advantages | Considerations |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[12][13] | Metabolic activity, an indicator of cell viability.[12] | Well-established, cost-effective, and suitable for high-throughput screening. | Can be affected by compounds that interfere with mitochondrial respiration. |
| SRB Assay | Binding of the bright pink aminoxanthene dye, Sulforhodamine B (SRB), to basic amino acid residues of cellular proteins under mildly acidic conditions.[14][15] | Total protein content, which correlates with cell number.[15] | Less susceptible to interference from colored compounds and reflects cell number rather than just metabolic activity.[14][16] | Requires a cell fixation step. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[9][17] | Cell membrane integrity, a direct measure of cytotoxicity.[10] | Non-destructive to the remaining viable cells, allowing for multiplexing with other assays.[18] | Can be influenced by serum LDH in the culture medium.[19] |
Experimental Workflow: A Roadmap to Reliable Data
A well-structured experimental workflow is paramount for generating reproducible and meaningful data. The following diagram outlines the key stages in assessing the cytotoxicity of this compound.
Caption: A generalized workflow for assessing the cytotoxicity of a test compound.
Detailed Protocols
PART 1: Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance
The choice of cancer cell lines is critical and should be guided by the research objectives.[20] It is advisable to use a panel of cell lines from different tissue origins to assess the compound's spectrum of activity.[21][22]
-
Recommended Cell Lines for Initial Screening:
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[15][25]
1.2. Preparation of this compound Stock Solution
Due to the hydrophobic nature of many natural compounds, Dimethyl sulfoxide (DMSO) is a commonly used solvent.[26]
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
PART 2: Cytotoxicity Assay Protocols
2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10][12]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[26] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][27]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[26][28]
2.2. Sulforhodamine B (SRB) Assay [14][15]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the treatment period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[16][29]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.[15][25]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[25][29]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[15]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 510 nm.
2.3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[30]
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[26] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[31]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[31]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[31]
Data Analysis and Interpretation
Percentage of Cell Viability (for MTT and SRB assays):
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Percentage of Cytotoxicity (for LDH assay):
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100[10]
IC50 Determination:
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity. This value is a key indicator of the compound's potency. IC50 values can be calculated by plotting the percentage of cell viability/cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Potential Signaling Pathways Involved
While the specific mechanism of action for this compound is yet to be elucidated, related flavonoids and homoisoflavonoids have been shown to induce cytotoxicity through various signaling pathways.[24] A plausible hypothesis is the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Caption: A potential mechanism of action involving the mitochondrial apoptotic pathway.
Conclusion and Future Directions
These application notes provide a robust framework for the initial cytotoxic evaluation of this compound. The data generated from these assays will be instrumental in determining the IC50 values across various cancer cell lines and will guide subsequent mechanistic studies. Should the compound exhibit potent and selective cytotoxicity, further investigations into its effects on the cell cycle, apoptosis induction, and specific molecular targets will be warranted to fully elucidate its potential as a novel anticancer agent.
References
-
Single Use Support. (2023, July 26). What is the difference between cytotoxicity and cell viability? Retrieved from [Link]
-
ScitoVation. Cell Cytotoxicity and Viability. Retrieved from [Link]
-
Biochain Incorporated. (2023, May 8). Making Choices Between Cytotoxicity Assay And Cell Viability. Retrieved from [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Cell Biologics Inc. LDH Assay. Retrieved from [Link]
-
News-Medical.Net. (2019, December 3). Overview of Cell Viability and Cytotoxicity. Retrieved from [Link]
-
PubMed. (2025, June 30). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
-
National Cancer Institute. In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, November 5). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264). Retrieved from [Link]
-
ResearchGate. (2022, July 20). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Retrieved from [Link]
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
Natural Product Research. Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one. Retrieved from [Link]
-
BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
PubChem. 5-Hydroxy-6, 7-dimethoxy-3-(4'-hydroxybenzyl)-4-chromanone. Retrieved from [Link]
-
PubMed Central. (2019, May 26). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Retrieved from [Link]
-
National Institutes of Health. (2018, September 22). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
AACR Journals. Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
PubMed. (2016, April 26). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. Retrieved from [Link]
-
ScienceScholar. (2022, June 18). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7-trihydroxychroma-4-one) and. Retrieved from [Link]
-
MDPI. (2024, October 14). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. Retrieved from [Link]
-
ResearchGate. Scheme 1. Route to synthesis of 5-hydroxy-3',4'dimethoxy flavones at.... Retrieved from [Link]
-
MDPI. Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. Retrieved from [Link]
-
ResearchGate. Synthesis of 7-hydroxychroman-4-one from resorcinol. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB [foodb.ca]
- 4. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. susupport.com [susupport.com]
- 6. scitovation.com [scitovation.com]
- 7. Making Choices Between Cytotoxicity Assay And Cell Viability [biochain.in]
- 8. news-medical.net [news-medical.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 18. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. benchchem.com [benchchem.com]
- 24. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells [pubmed.ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
- 26. benchchem.com [benchchem.com]
- 27. atcc.org [atcc.org]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 31. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for Preclinical Efficacy Testing of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Introduction: Unveiling the Therapeutic Potential of a Novel Homoisoflavonoid
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a member of the homoisoflavonoid class of polyphenolic compounds.[1][2] Homoisoflavonoids, while less common in nature than their flavonoid counterparts, have garnered significant scientific interest due to their diverse and potent biological activities.[3][4] Preclinical studies on various homoisoflavonoids have revealed a broad spectrum of pharmacological effects, including anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective properties.[5][6]
The therapeutic potential of this class of compounds is exemplified by the structurally similar molecule, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), which has demonstrated significant anti-diabetic, anti-obesity, and anti-inflammatory effects in cellular and animal models.[7] Mechanistic studies have shown that HMC can attenuate hepatic steatosis by activating key metabolic regulators, namely AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[7] This provides a strong rationale for investigating the therapeutic efficacy of this compound in metabolic disorders.
This document serves as a comprehensive guide for researchers, providing detailed protocols for the preclinical evaluation of this compound in established animal models of metabolic disease, inflammation, and cancer. The following sections will detail the necessary preliminary studies, including formulation and toxicity assessment, followed by step-by-step protocols for efficacy testing and suggestions for mechanistic investigations.
PART 1: Preliminary Studies: Foundational Steps for In Vivo Research
Prior to initiating efficacy studies, a series of preliminary investigations are essential to ensure the safety, quality, and appropriate administration of the test compound.
Compound Sourcing, Purity, and Formulation
The purity and stability of the test compound are paramount for reproducible and reliable in vivo data.
Protocol for Compound Characterization and Formulation:
-
Procurement and Purity Assessment: this compound should be synthesized or procured from a reputable source. The purity of the compound must be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for in vivo studies.
-
Solubility Testing: The solubility of the compound in various pharmaceutically acceptable vehicles should be determined. This will inform the selection of an appropriate vehicle for in vivo administration. Common vehicles include corn oil, sesame oil, or aqueous solutions containing co-solvents such as polyethylene glycol (PEG), propylene glycol, or surfactants like Tween® 80.
-
Formulation Preparation and Stability:
-
For oral administration, the compound can be formulated as a solution or a homogenous suspension.
-
To prepare a suspension, the micronized compound can be suspended in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
The stability of the formulation under storage and administration conditions should be assessed to ensure consistent dosing throughout the study.
-
Acute Oral Toxicity Assessment
An acute oral toxicity study is crucial for determining the safety profile of the compound and for selecting appropriate dose levels for subsequent efficacy studies. The following protocol is based on the OECD Guideline 423 for the Acute Toxic Class Method.[8][9]
Protocol for Acute Oral Toxicity Study (OECD 423):
-
Animal Model: Use healthy, young adult nulliparous, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain), weighing between 180-200g.
-
Housing and Acclimatization: House the animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water. Acclimatize the animals for at least 5 days prior to the study.
-
Dosing Procedure:
-
Fast the animals overnight (withholding food but not water) before dosing.
-
Administer the test compound sequentially to a group of three animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose should be selected based on any available information on the compound or related structures. In the absence of such information, a starting dose of 300 mg/kg is recommended.[10]
-
Administer the compound as a single oral gavage.
-
-
Observation Period:
-
Observe the animals closely for the first 30 minutes, then periodically during the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.[11]
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.
-
-
Endpoint: The primary endpoint is mortality. The study is conducted in a stepwise manner, with the outcome of the first group determining the dose for the next group. The classification of toxicity is based on the number of animals that survive at a given dose level.
-
Data Analysis: The results will allow for the classification of the substance according to the Globally Harmonised System (GHS) and will inform the selection of a safe and effective dose range for the efficacy studies.
PART 2: Efficacy Evaluation in Preclinical Animal Models
Based on the known biological activities of homoisoflavonoids and the promising data on a structurally related compound, the following animal models are recommended for evaluating the efficacy of this compound.
Model for Metabolic Disease: High-Fat Diet-Induced Obesity and Insulin Resistance
This model mimics the key features of human metabolic syndrome, including weight gain, hyperglycemia, and insulin resistance, making it highly relevant for testing the anti-diabetic and anti-obesity potential of the compound.[12][13][14]
Protocol for High-Fat Diet (HFD)-Induced Obesity Model:
-
Animal Model: Use male C57BL/6J mice, 6-8 weeks of age. This strain is known to be susceptible to diet-induced obesity.[15][16]
-
Model Induction:
-
House the mice in a controlled environment and provide ad libitum access to water.
-
Divide the animals into two main groups: a control group fed a standard chow diet (e.g., 10% kcal from fat) and an experimental group fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[2][17]
-
-
Experimental Design:
-
After the induction period, randomly assign the HFD-fed mice to the following treatment groups (n=8-10 per group):
-
Vehicle Control (HFD + vehicle)
-
Positive Control (e.g., Metformin, 150 mg/kg/day, p.o.)
-
Test Compound (Low dose)
-
Test Compound (Medium dose)
-
Test Compound (High dose)
-
-
A lean control group (standard chow + vehicle) should also be included for comparison.
-
Administer the treatments daily via oral gavage for 4-6 weeks.
-
-
Efficacy Endpoints:
-
Body Weight and Food Intake: Monitor and record weekly.
-
Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study.
-
Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): Perform at the end of the treatment period to assess glucose metabolism and insulin sensitivity.
-
Serum Lipid Profile: Measure total cholesterol, triglycerides, LDL-c, and HDL-c from terminal blood samples.
-
Liver Histology: Collect liver tissue for H&E staining to assess hepatic steatosis.
-
-
Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups to the vehicle control.
Experimental Workflow for HFD-Induced Obesity Model
Caption: Workflow for the high-fat diet-induced obesity and insulin resistance model.
Model for Acute Inflammation: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for screening the acute anti-inflammatory activity of novel compounds.[18][19][20]
Protocol for Carrageenan-Induced Paw Edema Model:
-
Animal Model: Use male Wistar or Sprague-Dawley rats, weighing 180-200g.
-
Experimental Design:
-
Randomly assign the animals to the following groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Test Compound (Low dose)
-
Test Compound (Medium dose)
-
Test Compound (High dose)
-
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% (w/v) lambda-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[7][21][22]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]
-
-
Efficacy Endpoints:
-
Paw Edema: Calculate the percentage increase in paw volume for each animal at each time point.
-
Percentage Inhibition of Edema: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
-
Data Analysis: Analyze the data using two-way ANOVA with repeated measures, followed by a suitable post-hoc test.
Caption: Workflow for the human cancer cell line xenograft model.
PART 3: Mechanistic Insights: Elucidating Signaling Pathways
To understand how this compound exerts its therapeutic effects, tissues collected from the in vivo studies can be analyzed to investigate its impact on key signaling pathways.
Putative Signaling Pathways
Based on the literature for related compounds, the following pathways are of interest:
-
AMPK/PPARα Pathway: Central to metabolic regulation, this pathway is a likely target for the anti-diabetic and anti-obesity effects of the compound. [7]* Inflammatory Signaling Pathways: Key pathways like NF-κB and MAPK are often modulated by anti-inflammatory compounds. [9][24] Putative Signaling Pathway for Metabolic Regulation
Caption: Hypothesized metabolic signaling pathway modulated by the test compound.
General Inflammatory Signaling Cascade
Caption: General inflammatory signaling pathways potentially inhibited by the test compound.
Recommended Analyses
-
Western Blotting: To assess the protein expression and phosphorylation status of key signaling molecules (e.g., p-AMPK, p-ACC, SREBP-1c, NF-κB p65, p-p38 MAPK).
-
Quantitative PCR (qPCR): To measure the mRNA expression of target genes involved in metabolism and inflammation.
-
Immunohistochemistry (IHC): To visualize the localization and expression of key proteins within the tissue context.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its safety and efficacy in relevant animal models, researchers can elucidate its therapeutic potential and pave the way for further development. The investigation of its effects on key signaling pathways will provide valuable insights into its mechanism of action and support its potential as a novel therapeutic agent for metabolic, inflammatory, or oncological disorders.
References
- Animal models of metabolic syndrome: a review - PMC - PubMed Central. (2016, October 4).
- An overview of animal models of pain: disease models and outcome measures - PMC.
- STZ-Induced Diabetes Model – Protocol - NDI Neuroscience.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem.
- Xenograft Model for Cancer Drug Discovery - TheraIndx.
- MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW.
- Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences.
- OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare.
- Animal Models in Metabolic Syndrome - International Journal of Pharmaceutical Sciences.
- Rodent Pain Models - Creative Biolabs.
- Mouse models of the metabolic syndrome - PubMed - NIH.
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
- 4.3.3. Carrageenan-Induced Paw Edema - Bio-protocol.
- Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
- This compound | C17H16O5 | CID - PubChem.
- Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges - MDPI.
- Schematic overview of the most common signalling pathways through which... - ResearchGate.
- This compound | MedChemExpress.
- Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer.
- Xenograft Models - Altogen Labs.
- Mouse models of the metabolic syndrome - Company of Biologists Journals. (2010, March 8).
- Xenograft Animal Models Recapitulate Genetic Behavior of Original Human Tumors. (2021, January 28).
- LLC cells tumor xenograft model - Protocols.io.
- (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells - MDPI. (2024, October 14).
- Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB. (2010, April 8).
- 5-Hydroxy-6, 7-dimethoxy-3-(4'-hydroxybenzyl)-4-chromanone - PubChem.
- Xenograft Models For Drug Discovery | Reaction Biology.
- Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed. (2024, February 12).
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 16).
- (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one.
- OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002) - umwelt-online. (2001, December 17).
- Inflammatory Pain Study in Animal-Models - Encyclopedia.pub. (2020, June 22).
- Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes - MDPI. (2022, April 4).
- Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and - ScienceScholar. (2022, June 18).
- A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC - NIH.
- Naturally Occurring Homoisoflavonoids and Their Pharmacological Activities. (2014, August 25).
- Xenograft Tumor Model Protocol. (2005, December 20).
- 3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydroxychroman-4-one - PubChem.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne.
- Chronic High-Fat/Sugar Diet Feeding - MMPC.org.
- 2.2. Carrageenan-Induced Paw Edema - Bio-protocol.
- Naturally Occurring Homoisoflavonoids and Their Pharmacological Activities | Request PDF. (2025, August 5).
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC - NIH. (2022, October 26).
- Step 2: Preclinical Research - FDA. (2018, January 4).
- Diet-Induced Obesity (DIO) Mouse and Rat Models - Charles River Laboratories.
- Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11).
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA.
- The Generation and Application of Patient-Derived Xenograft Model for Cancer Research.
- Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. (2025, August 9).
- Preclinical Regulatory Requirements - Social Science Research Institute.
Sources
- 1. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NP-MRD: Showing NP-Card for 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one (NP0273444) [np-mrd.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7- dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 9. Signaling Pathways in Inflammation and Anti-inflammatory Therapies (2018) | Yiu To Yeung | 356 Citations [scispace.com]
- 10. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Facebook [cancer.gov]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. Cancer Biology Pathways | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Key Signaling Networks in Cancer | Cell Signaling Technology [cellsignal.com]
- 16. 3-(4-Hydroxybenzyl)-5,7-dihydroxy-6-methoxychroman-4-one | C17H16O6 | CID 404572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one [benchchem.com]
- 19. cusabio.com [cusabio.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5,7-Dihydroxy-3-(hydroxy-phenyl-methyl)-6-methoxy-chroman-4-one | C17H16O6 | CID 45360194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one for in vivo studies
Application Note & Protocol Guide
Topic: Formulation of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of a Promising Homoisoflavonoid
This compound is a natural homoisoflavonoid with a structure poised for potential pharmacological activity, akin to other isoflavonoids known for their antioxidant, antimutagenic, and antiproliferative properties.[1] However, the progression from promising in vitro data to meaningful in vivo efficacy and pharmacokinetic studies is frequently impeded by a critical physicochemical hurdle: poor aqueous solubility.[2][3] Like many flavonoid and polyphenol structures, the molecule's lipophilic nature ("grease-ball" characteristics) leads to low dissolution rates in the gastrointestinal tract and poor bioavailability, making standard aqueous vehicles unsuitable for preclinical evaluation.[4]
This guide provides a comprehensive framework for formulating this compound for preclinical in vivo research. It moves beyond simple recipes to explain the causal science behind formulation selection, detailing robust protocols for several enabling strategies, and outlining the critical quality control assays required to ensure formulation integrity and reproducibility. The objective is to equip the researcher with the knowledge to rationally select and develop a formulation that maximizes exposure for accurate safety, efficacy, and pharmacokinetic assessments.[5]
Critical Pre-formulation Assessment
Before any formulation work begins, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is mandatory.[3] This foundational data dictates the entire formulation strategy.
Physicochemical Profile
The initial step is to gather or experimentally determine the key properties of this compound.
| Property | Value / Expected Value | Significance for Formulation |
| Molecular Formula | C₁₇H₁₆O₅[6] | Basic identity confirmation. |
| Molecular Weight | 300.31 g/mol [7] | Used for all concentration calculations. |
| Appearance | Yellow to orange solid[8] | Provides a simple visual check for identity and purity. |
| LogP (calculated) | ~2.8 - 3.2 | Indicates high lipophilicity and predicts poor aqueous solubility. |
| Aqueous Solubility | Experimentally Determined | Crucial Data Point. Defines the extent of the solubility challenge. |
| Solubility in Solvents | Experimentally Determined | Identifies potential co-solvents or vehicles for lipid-based systems. |
| pKa | Experimentally Determined | Determines if pH modification can be used to enhance solubility.[9] |
| Melting Point | Experimentally Determined | High melting point suggests strong crystal lattice energy ("brick-dust"), which can further hinder dissolution.[4] |
| Solid-State Form | Amorphous vs. Crystalline | Polymorphism can significantly impact solubility and stability.[10] |
Protocol: Equilibrium Solubility Determination
Rationale: This protocol establishes the baseline aqueous solubility and screens for potential solubilizing vehicles, guiding the selection of an appropriate formulation strategy.
Methodology:
-
Add an excess amount of the API (e.g., 5-10 mg) to a series of 1.5 mL microcentrifuge tubes.
-
To each tube, add 1 mL of a different test vehicle. Recommended starting vehicles include:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N HCl (simulated gastric fluid)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Corn Oil
-
-
Seal the tubes and place them on a rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved API.
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved API using a validated HPLC-UV method.
Formulation Strategies & Step-by-Step Protocols
The choice of formulation depends on the required dose, the route of administration, and the available resources.[11] Below are three distinct strategies with increasing complexity, suitable for oral gavage administration in rodent models.
Strategy 1: Co-Solvent System
Causality & Rationale: This is the simplest approach, ideal for low-dose studies or initial efficacy screening. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby increasing the solubility of a lipophilic compound.[9] A common, well-tolerated preclinical vehicle is PEG 400/Water. The goal is to create a clear, stable solution to ensure maximal drug exposure and reduce inter-animal variability.[11]
Protocol: Preparation of a 2 mg/mL Solution in 40/60 PEG 400/Water (v/v)
-
Weigh the required amount of this compound for the final batch volume (e.g., 20 mg for a 10 mL batch).
-
In a sterile glass vial, add 4.0 mL of PEG 400.
-
Add the weighed API to the PEG 400.
-
Vortex and/or sonicate the mixture until the API is fully dissolved. A brief, gentle warming (to ~40°C) may be applied if necessary.
-
Once a clear solution is obtained, slowly add 6.0 mL of sterile water (or PBS, pH 7.4) to the vial while stirring.
-
Visually inspect the final solution for any signs of precipitation. It should remain clear.
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates before administration.
Visualization: Formulation Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy based on pre-formulation data.
Caption: Decision tree for selecting an appropriate in vivo formulation strategy.
Strategy 2: Cyclodextrin Inclusion Complex
Causality & Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules like our API, forming an "inclusion complex." This complex effectively shields the lipophilic drug from the aqueous environment, dramatically increasing its apparent solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in preclinical studies due to its high aqueous solubility and safety profile.
Protocol: Preparation of a 5 mg/mL Formulation using HP-β-CD
-
Prepare a 40% (w/v) solution of HP-β-CD in sterile water. To do this, dissolve 4.0 g of HP-β-CD in water and bring the final volume to 10.0 mL. Gentle warming may be required.
-
Weigh 50 mg of this compound.
-
Slowly add the API powder to the 40% HP-β-CD solution while vigorously vortexing or stirring.
-
Seal the container and place it on a rotator or magnetic stir plate overnight at room temperature to allow for efficient complexation.
-
After incubation, sonicate the mixture for 30-60 minutes to ensure complete dissolution. The final formulation should be a clear, particle-free solution.
-
Filter the solution through a 0.22 µm syringe filter before use.
Strategy 3: Nanosuspension
Causality & Rationale: For high-dose studies where solubilization is not feasible, a nanosuspension is a powerful alternative. This strategy reduces the particle size of the API to the nanometer range (<1000 nm). According to the Noyes-Whitney equation, this drastic increase in surface area leads to a significantly faster dissolution rate.[4] The formulation is a colloidal dispersion of the solid drug, stabilized by surfactants and/or polymers to prevent aggregation.[9]
Protocol: Preparation of a 20 mg/mL Nanosuspension via Wet Milling
-
Vehicle Preparation: Prepare a sterile aqueous solution containing a stabilizer. A common choice is 1% (w/v) Polysorbate 80 (Tween® 80) and 0.5% (w/v) hypromellose (HPMC).
-
Slurry Formation: Weigh 200 mg of the API. In a suitable container, add a small volume of the stabilizer solution to the API to form a thick, homogenous paste. This pre-wetting step is critical.
-
Gradually add the remaining stabilizer solution to the paste to create a final volume of 10 mL, forming a coarse suspension.
-
Milling: Transfer the suspension to a bead mill containing sterile zirconium oxide milling beads (e.g., 0.5 mm diameter).
-
Mill the suspension at a high speed for several hours (e.g., 2-6 hours). The exact time must be optimized while monitoring particle size.
-
Monitoring: Periodically (e.g., every 30 minutes), extract a small aliquot of the suspension, dilute it appropriately, and measure the particle size distribution using Dynamic Light Scattering (DLS).
-
Endpoint: Continue milling until the desired particle size is achieved (e.g., Z-average diameter < 400 nm with a Polydispersity Index (PDI) < 0.3).
-
Final Product: Once the endpoint is reached, separate the nanosuspension from the milling beads. Store in a sterile vial at 2-8°C.
Visualization: Nanosuspension Preparation Workflow
Caption: Experimental workflow for producing a nanosuspension via wet milling.
Formulation Characterization & Quality Control
A prepared formulation is only useful if it is well-characterized and stable.[14] This ensures dose accuracy and reproducibility.
| Test | Method | Purpose & Acceptance Criteria |
| Appearance | Visual Inspection | Check for clarity (solutions), homogeneity (suspensions), and absence of foreign matter. |
| pH | pH meter | Ensure pH is within a physiologically tolerable range (typically 6.0-8.0 for oral dosing). |
| Drug Content (Assay) | HPLC-UV | To confirm the final concentration is accurate. (e.g., 95-105% of target). |
| Particle Size & PDI | Dynamic Light Scattering (DLS)[15] | (Nanosuspensions only) . To confirm particle size reduction and uniformity. (e.g., Z-avg < 400 nm, PDI < 0.3). |
| Zeta Potential | Laser Doppler Electrophoresis[15] | (Nanosuspensions only) . Indicates colloidal stability. (e.g., |
| Sterility/Bioburden | Plating/Filtration | For parenteral formulations or long-term studies to ensure absence of microbial contamination. |
Protocol: Short-Term Stability Assessment
Rationale: This protocol ensures the formulation is stable for the duration of the planned in vivo study, preventing the drug from crashing out of solution or suspension before administration.[16][17]
Methodology:
-
Prepare the final formulation as described in one of the protocols above.
-
Divide the batch into three separate, sealed vials.
-
Store one vial at the intended storage condition (e.g., 2-8°C), one at room temperature (~25°C), and one under accelerated conditions (e.g., 40°C).[18]
-
At specified time points (e.g., T=0, 4 hours, 24 hours, 72 hours), withdraw an aliquot from each vial.
-
Perform the key QC tests at each time point:
-
For all formulations: Visual Appearance, Drug Content (Assay).
-
For nanosuspensions: Particle Size and PDI.
-
-
Acceptance Criteria: The formulation is considered stable if the appearance remains unchanged and the drug content remains within 90-110% of the initial value. For nanosuspensions, particle size should not show significant growth.
In Vivo Study & Dosing Considerations
The formulation directly impacts the execution and interpretation of the animal study.
-
Route of Administration: The protocols provided are designed for oral gavage. If intravenous (IV) administration is required, formulation requirements become much stricter, demanding a sterile, isotonic solution or a nanosuspension with a particle size well below 200 nm to prevent embolism.
-
Dose Volume: The concentration of the formulation must be high enough to deliver the required dose in a volume that is safe for the animal species. For example, maximum oral gavage volumes are typically ~10 mL/kg for mice and rats.
-
Vehicle Selection: The chosen vehicle must be well-tolerated by the animal species. The excipients used in the provided protocols (PEG 400, HP-β-CD, Tween 80) are generally considered safe for preclinical studies at appropriate concentrations.[19] A vehicle-only control group should always be included in the study design to differentiate vehicle effects from API effects.
-
Dose Accuracy: For suspensions, it is critical to ensure homogeneity by vortexing or stirring immediately before drawing each dose to ensure each animal receives the correct amount of API.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on overcoming its inherent poor aqueous solubility. A systematic approach, beginning with thorough pre-formulation characterization, allows for the rational selection of an enabling formulation strategy. Simple co-solvent systems are suitable for initial, low-dose screening, while more advanced approaches like cyclodextrin complexation and nanosuspension development are necessary for achieving higher dose levels and robust pharmacokinetic data. Rigorous analytical characterization and stability testing are non-negotiable quality gates that ensure the integrity and reproducibility of the preclinical data generated. By applying the principles and protocols outlined in this guide, researchers can develop a reliable formulation to accurately assess the therapeutic potential of this promising compound.
References
- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
- Stability testing overview for Pharmaceutical products - GMP SOP. GMP SOP.
-
Advanced Characterization and Sample Preparation Strategies for Nanoformulations. (2023). MDPI. [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]
-
Current analytical approaches for characterizing nanoparticle sizes in pharmaceutical research. Semantic Scholar. [Link]
-
Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. Langhua Pharma. [Link]
-
Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences. [Link]
-
Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]
-
TECHNIQUES FOR NANOPARTICLES CHARACTERIZATION. IJNRD. [Link]
-
Pre-Clinical Formulation Development. Creative Bioarray. [Link]
-
Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. (2019). PubMed. [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
-
Nanoparticle Characterization Techniques. nanoComposix. [Link]
-
Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. JOCPR. [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC - NIH. [Link]
-
ABSOLUTE BIOAVAILABILITY OF ISOFLAVONES FROM SOY PROTEIN ISOLATE-CONTAINING FOOD IN FEMALE BALB/C MICE. PMC - NIH. [Link]
-
Absolute Bioavailability of Isoflavones from Soy Protein Isolate-Containing Food in Female Balb/c Mice. ACS Publications. [Link]
-
5-Hydroxy-6, 7-dimethoxy-3-(4'-hydroxybenzyl)-4-chromanone. PubChem. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
-
Isoflavonoids – an overview of their biological activities and potential health benefits. NIH. [Link]
-
(PDF) Absolute Bioavailability of Isoflavones from Soy Protein Isolate-Containing Food in Female Balb/c Mice. ResearchGate. [Link]
-
Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264). FooDB. [Link]
-
This compound. PubChem. [Link]
-
(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one. PubChem. [Link]
-
Bioavailability, disposition, and dose-response effects of soy isoflavones when consumed by healthy women at physiologically typical dietary intakes. PubMed. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs. Request PDF. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]
-
This compound 询问. ChemBK. [Link]
Sources
- 1. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chembk.com [chembk.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. japsonline.com [japsonline.com]
- 15. ijnrd.org [ijnrd.org]
- 16. gmpsop.com [gmpsop.com]
- 17. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 18. www3.paho.org [www3.paho.org]
- 19. langhuapharma.com [langhuapharma.com]
Applications of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one in Drug Discovery: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Promising Homoisoflavonoid
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a natural compound belonging to the homoisoflavonoid class of polyphenols.[1] Homoisoflavonoids are characterized by a C16 skeleton (C6-C1-C2-C6), which distinguishes them from the more common flavonoids.[2] These compounds are found in a variety of plants and have garnered significant interest in the scientific community due to their diverse and potent biological activities.[3][4] Preclinical studies on various homoisoflavonoids have revealed a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-angiogenic properties.[3][4]
This technical guide provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. While specific bioactivity data for this particular molecule is still emerging, the protocols outlined herein are based on established methodologies for the broader homoisoflavonoid class and related compounds, offering a robust framework for its investigation.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₅ | [1] |
| Molecular Weight | 300.31 g/mol | [5] |
| CAS Number | 108001-32-7 | [6] |
| Appearance | Yellow to orange solid | |
| Solubility | Soluble in DMSO, ethanol, and methanol |
Potential Therapeutic Applications and Corresponding Protocols
Based on the known activities of related homoisoflavonoids, this compound is a compelling candidate for investigation in several therapeutic areas. This section details the scientific rationale and step-by-step protocols for evaluating its efficacy.
Anti-Cancer Activity
Many flavonoids and their derivatives exhibit anti-proliferative and pro-apoptotic effects on cancer cells. The chromanone scaffold is a privileged structure in medicinal chemistry, known for its presence in various anti-cancer agents. Therefore, a primary application of this compound is in the discovery of novel anti-cancer drugs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Scientific Rationale: This initial screen determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. A potent and selective cytotoxic profile against cancer cells compared to normal cells is a desirable characteristic for a potential anti-cancer drug.
Experimental Workflow:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10]
-
Absorbance Reading: Gently mix the contents of the wells and incubate overnight in the dark to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Homoisoflavonoids have been reported to possess anti-inflammatory properties.
COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins.[11] Inhibition of COX-2 is a major therapeutic strategy for treating inflammation.
Scientific Rationale: This assay determines if the compound can directly inhibit the activity of the COX-2 enzyme, providing a mechanistic basis for its potential anti-inflammatory effects.
Experimental Workflow:
Caption: General workflow for an in vitro COX-2 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents as per the instructions of a commercial COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich).[12][13][14]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and human recombinant COX-2 enzyme to each well.
-
Inhibitor Addition: Add various concentrations of this compound (typically 0.1-100 µM). Include a vehicle control (DMSO) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for 2-5 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., stannous chloride).[12]
-
Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorometric method as described in the kit protocol.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.
The transcription factor NF-κB is a master regulator of inflammation.[15] Its activation leads to the expression of numerous pro-inflammatory genes.
Scientific Rationale: This assay determines if the compound can inhibit the NF-κB signaling pathway, a key mechanism of anti-inflammatory action.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) and transiently transfect them with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[16][17]
-
Treatment and Stimulation: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Cell Lysis: After 6-24 hours of stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.[18]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction of NF-κB activity in stimulated cells compared to unstimulated cells and determine the inhibitory effect of the compound.
Metabolic Regulation
Some homoisoflavonoids have shown potential in regulating metabolic pathways, suggesting applications in metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, promotes catabolic pathways and inhibits anabolic processes to restore energy balance.
Scientific Rationale: This protocol determines if the compound can activate AMPK by measuring the phosphorylation of its catalytic subunit at Threonine 172 (Thr172).[19][20]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 hepatocytes or C2C12 myotubes) and treat them with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a positive control such as AICAR or A-769662.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated AMPK (p-AMPK Thr172).[21][22] Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AMPK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-AMPK to total AMPK to determine the extent of AMPK activation.
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.[23]
Scientific Rationale: This assay determines if the compound can act as an agonist of PPARα, which would suggest a potential therapeutic role in metabolic diseases characterized by lipid accumulation.
Experimental Workflow:
Caption: Workflow for a PPARα reporter gene assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HepG2 or COS-7) with a PPARα expression vector, a luciferase reporter plasmid containing PPAR response elements (PPREs) in its promoter, and a Renilla luciferase control vector.[24]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control and a known PPARα agonist (e.g., fenofibrate or WY-14643).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Perform a dual-luciferase assay as described in Protocol 3.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation of PPARα transcriptional activity relative to the vehicle control and determine the half-maximal effective concentration (EC₅₀) value.
Conclusion and Future Directions
This compound represents a promising starting point for drug discovery campaigns in oncology, inflammation, and metabolic diseases. The protocols detailed in this guide provide a comprehensive framework for elucidating its biological activities and mechanism of action. Further studies should focus on in vivo efficacy in relevant animal models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The exploration of this and other homoisoflavonoids may lead to the development of novel and effective therapies for a range of human diseases.
References
- Yadav, V. K., et al. (2020). Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. JPSCR Journal of Pharmaceutical Science and Clinical Research, 12(08), 1046-1055.
-
ProQuest. (n.d.). Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. Retrieved from [Link]
-
PubMed. (n.d.). Isolation, synthesis, and bioactivity of homoisoflavonoids from Caesalpinia pulcherrima. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
-
Wikipedia. (n.d.). Homoisoflavonoid. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Assay Genie. (n.d.). PPAR-alpha Transcription Factor Activity Assay (TFAB00152). Retrieved from [Link]
-
Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Retrieved from [Link]
-
AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
MedCrave. (2018). Obtaining and application of some homoisoflavonoids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. Retrieved from [Link]
-
JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
PubMed. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (2014). How to go about a Phospho-AMPK blot?. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-6,7-dimethoxy-3-(4'-hydroxybenzyl)-4-chromanone. Retrieved from [Link]
-
Biology Stack Exchange. (2020). AMPK, PAN-AMPK, western blot. Retrieved from [Link]
-
BindingDB. (n.d.). BindingDB BDBM23414 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one::Diosmetin. Retrieved from [Link]
-
PubChem. (n.d.). 5-hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. Retrieved from [Link]
-
BindingDB. (n.d.). BindingDB PrimarySearch_ki. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-Hydroxy-4-methoxybenzyl)-5,7-dihydroxychroman-4-one. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264). Retrieved from [Link]
-
PubChem. (n.d.). 4'-5-Dihydroxy-7-methoxyflavanone, 7-O-Methylnaringenin, Naringenin 7-O-methyl ether. Retrieved from [Link]
Sources
- 1. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Homoisoflavonoid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities - ProQuest [proquest.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Compound this compound - Chemdiv [chemdiv.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bowdish.ca [bowdish.ca]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. benchchem.com [benchchem.com]
- 20. biology.stackexchange.com [biology.stackexchange.com]
- 21. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
- 24. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Welcome to the technical support center for the synthesis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical laboratory experience.
Introduction
This compound is a homoisoflavonoid, a class of natural products with a range of interesting biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1][2] The efficient synthesis of this molecule is crucial for further investigation into its therapeutic potential. This guide provides a detailed protocol for a common synthetic route, followed by an in-depth troubleshooting section and frequently asked questions to address challenges you may encounter.
Recommended Synthetic Pathway
A prevalent and reliable method for synthesizing this compound involves a multi-step process commencing with the Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized. This approach offers a convergent and adaptable route to the target molecule.
Caption: Synthetic route for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of the Chalcone Intermediate
This protocol details the Claisen-Schmidt condensation to form the chalcone intermediate.
Materials:
-
2,4-Dihydroxy-6-methoxyacetophenone
-
4-Hydroxybenzaldehyde
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 1 M
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 2,4-Dihydroxy-6-methoxyacetophenone (1 equivalent) and 4-Hydroxybenzaldehyde (1.1 equivalents) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of potassium hydroxide (3 equivalents) in methanol to the reaction mixture while stirring.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with 1 M HCl until the pH is approximately 3-4.
-
A yellow precipitate of the chalcone should form. Filter the solid, wash with cold deionized water, and dry under vacuum.
Part 2: Hydrogenation of the Chalcone to a Dihydrochalcone
This step reduces the double bond of the chalcone.
Materials:
-
Chalcone intermediate from Part 1
-
Palladium on Carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve the chalcone (1 equivalent) in ethanol or ethyl acetate in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C (5-10 mol%).
-
Securely attach the flask to a hydrogenation apparatus or use a hydrogen-filled balloon.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the dihydrochalcone.
Part 3: Cyclization to this compound
This final step forms the chromanone ring.
Materials:
-
Dihydrochalcone from Part 2
-
Paraformaldehyde
-
Diethylamine or another suitable base
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dihydrochalcone (1 equivalent) in methanol.
-
Add paraformaldehyde (1.1 equivalents) and a catalytic amount of diethylamine.
-
Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water (3 x 20 mL).
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether:ethyl acetate gradient) to obtain the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of chalcone | Incomplete reaction; Side reactions due to strong base. | Increase reaction time and monitor closely with TLC. Consider using a milder base or lower temperature to minimize side reactions. |
| Incomplete hydrogenation | Inactive catalyst; Insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Ensure the system is properly sealed and purged with hydrogen. Increase hydrogen pressure if using a Parr shaker. |
| Low yield of final product | Inefficient cyclization; Decomposition of starting material or product. | Optimize the amount of paraformaldehyde and base. Consider a different solvent or a lower reflux temperature. Ensure the work-up is performed promptly to avoid degradation. |
| Presence of multiple spots on TLC after cyclization | Incomplete reaction; Formation of side products (e.g., polymers from formaldehyde). | Extend the reflux time. Use a more efficient purification method, such as preparative HPLC. Adjust the stoichiometry of paraformaldehyde. |
| Difficulty in purifying the final product | Co-elution of impurities with similar polarity. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). Recrystallization from a suitable solvent system can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Claisen-Schmidt condensation?
A1: The base, typically a strong hydroxide like KOH, deprotonates the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde, which is the key step in forming the new carbon-carbon bond of the chalcone.
Q2: Why is hydrogenation necessary before cyclization?
A2: The cyclization step involves the formation of the chromanone ring via reaction with formaldehyde (from paraformaldehyde). The presence of the α,β-unsaturated double bond in the chalcone would lead to undesired side reactions, such as Michael addition. Therefore, the double bond is reduced to a single bond (forming the dihydrochalcone) to ensure the desired cyclization occurs.
Q3: Can other reagents be used for the cyclization step?
A3: Yes, while paraformaldehyde and a base like diethylamine are common, other methods have been reported. For instance, some syntheses of related chromanones utilize a Mannich base intermediate which is then cyclized.[3] The choice of reagent can depend on the specific substitution pattern of the dihydrochalcone.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound should be confirmed using a combination of spectroscopic techniques.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons, the methoxy group, the benzylic protons, and the protons of the chromanone ring.
-
¹³C NMR: This will show the expected number of carbon signals, including those for the carbonyl group, the aromatic carbons, and the aliphatic carbons of the chromanone ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Q5: My yield is consistently low. What are the most critical parameters to optimize?
A5: Low yields in multi-step syntheses can be due to cumulative losses. For this specific synthesis, the most critical steps to optimize are often the Claisen-Schmidt condensation and the final cyclization.
-
Condensation: Carefully control the temperature and the rate of base addition to minimize side reactions. Ensure the starting materials are pure.
-
Cyclization: The stoichiometry of paraformaldehyde is crucial; too much can lead to polymerization. The choice and amount of base can also significantly impact the yield. A systematic optimization of these parameters is recommended.
Visualizing the Troubleshooting Process
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Abegaz, B. M., Bezabih, M., & Msuta, T. (2007). Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. Natural Product Communications, 2(4), 1934578X0700200. [Link]
- Dewick, P. M. (2002). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons.
-
Garg, N., & Singh, R. (2020). Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 9(12), 1325-1343. [Link]
- Basnet, P., & Skalko-Basnet, N. (2011).
-
Kim, J., Lee, H., & Lee, K. (2016). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Molecules, 21(8), 1058. [Link]
-
Kim, J., Lee, H., & Lee, K. (2016). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Molecules, 21(8), 1058. [Link]
- Cox, B., & Waigh, R. (1989). A Modified Synthesis of 4-Chromanones.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Lv, X., Wang, Y., Li, Y., & Zhang, D. (2021). Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one. Indian Journal of Chemistry - Section B, 60B(6), 866-871. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purifying 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Welcome to the technical support guide for the purification of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of isolating this homoisoflavanone. As a molecule with multiple reactive functional groups, its purification requires a nuanced approach that balances yield, purity, and stability. This guide provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.
Compound Profile & Initial Considerations
Before purification, understanding the molecule's characteristics is paramount. This compound is a moderately polar compound featuring two key structural motifs that dictate its behavior: a chromanone core and phenolic hydroxyl groups. These phenols are weakly acidic and are the primary source of purification challenges, often leading to strong interactions with polar stationary phases and susceptibility to oxidation.
| Property | Value | Source |
| Compound Name | This compound | [1] |
| Molecular Formula | C₁₇H₁₆O₅ | [2] |
| Molecular Weight | 300.31 g/mol | [2][3] |
| Class | Homoisoflavanone | [4] |
| Key Functional Groups | Phenolic Hydroxyls, Ketone, Methoxy Ether, Benzopyran Core | [1] |
FAQ 1: Issues with Column Chromatography
Column chromatography is the workhorse for purification, but this compound's phenolic nature can cause significant issues.
Q: My compound is streaking badly on a silica gel TLC plate and I'm getting very poor separation in my column. What's happening?
A: This is a classic problem when purifying phenolic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface form strong hydrogen bonds with the phenolic hydroxyl groups of your molecule. This strong, and sometimes irreversible, binding leads to tailing/streaking, poor resolution, and can significantly lower your yield.[5][6]
Q: How can I prevent strong adsorption and streaking on my silica gel column?
A: You have several effective strategies:
-
Mobile Phase Modification: The most common solution is to add a small amount of a weak acid to your mobile phase. Typically, 0.5-1% acetic acid or formic acid is sufficient. The acid protonates the phenolic hydroxyl groups, reducing their ability to bind strongly to the silica and resulting in sharper peaks and better separation.[5]
-
Use a Less Polar Solvent System: Sometimes, a more potent, less polar eluent can overcome the strong interaction. If your compound is streaking in ethyl acetate/hexane, consider switching to a dichloromethane/methanol system, which can provide different selectivity.[6]
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase. Polyamide columns are widely used for separating polyphenols due to their ability to form reversible hydrogen bonds.[7] Another excellent option is reverse-phase (C18) chromatography, where the separation mechanism is based on hydrophobicity rather than polar interactions.
Q: I ran a silica column with an ethyl acetate/hexane gradient, but my yield is extremely low, even though I saw the product eluting. Where did my compound go?
A: This points towards irreversible adsorption or on-column degradation. The phenolic groups can chelate with trace metal impurities in the silica gel or undergo oxidation, catalyzed by the acidic silica surface. If you did not use an acidified mobile phase, a significant portion of your compound may be permanently stuck to the column.
To mitigate this, always use a mobile phase modifier as discussed above. For particularly sensitive compounds, you can pre-treat the silica by slurrying it in the mobile phase containing the acid modifier before packing the column.
Workflow: Troubleshooting Column Chromatography
This diagram outlines the decision-making process when encountering common column chromatography issues.
Caption: A decision tree for troubleshooting common purification issues.
Protocol: Flash Column Chromatography (Normal Phase)
-
Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the starting mobile phase. Adsorb this solution onto a small amount of silica gel (dry loading) by evaporating the solvent. This prevents overloading the top of the column and improves resolution.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% acetic acid). Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) based on your initial TLC analysis. A slow, shallow gradient is often key to separating closely related impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to pool the pure product fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure.
FAQ 2: Challenges with Recrystallization
Recrystallization is an excellent final polishing step to achieve high purity and obtain crystalline material.
Q: I'm trying to recrystallize my purified compound, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens if the solution is supersaturated at a temperature above the compound's melting point in that solvent mixture, or if the cooling process is too rapid.
Solutions:
-
Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature very slowly. Do not place it directly in an ice bath. Once at room temperature, you can then move it to a 4°C refrigerator.
-
Use More Solvent: You may be using too little solvent, causing the solution to become too concentrated too quickly upon cooling. Try dissolving the compound in a slightly larger volume of hot solvent.
-
Change Solvent System: The chosen solvent may not be ideal. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. For this compound, consider systems like ethyl acetate/hexane, acetone/water, or methanol/water. You would dissolve the compound in the "good" solvent (e.g., acetone) and slowly add the "poor" solvent (e.g., water) at an elevated temperature until the solution becomes slightly turbid, then add a drop of the good solvent to clarify and allow it to cool slowly.[8][9]
Q: My recrystallization yield is very low. How can I improve it?
A: Low yield is often a trade-off for high purity. However, you can optimize it:
-
Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess will keep more of your product in solution upon cooling.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often obtain a second, less pure crop by concentrating the remaining solution (mother liquor) and re-cooling.
-
Ensure Complete Precipitation: Cool the flask in an ice bath for at least 30-60 minutes before filtering to maximize precipitation.
FAQ 3: Compound Stability and Degradation
This compound, like many polyphenols, can be prone to degradation.
Q: My pure, white compound turns a yellowish or brownish color over time, even when stored as a solid. Why is this happening and how can I prevent it?
A: The color change is a strong indicator of oxidation. The phenolic hydroxyl groups are susceptible to oxidation, especially in the presence of light, air (oxygen), and trace metals, leading to the formation of highly colored quinone-type structures.[10]
Prevention and Handling Best Practices:
-
Inert Atmosphere: During purification, especially when concentrating fractions, use an inert atmosphere (nitrogen or argon) if possible. Use solvents that have been degassed to remove dissolved oxygen.[11]
-
Storage: Store the final, pure compound in a vial under an inert atmosphere (argon is heavier than air and provides a good blanket).
-
Temperature: Store the compound at low temperatures (-20°C is recommended for long-term storage).
-
Light Protection: Protect the compound from light by storing it in an amber vial or by wrapping the vial in aluminum foil. Flavonoid biosynthesis and degradation can be influenced by light.[12]
-
Avoid Basic Conditions: Phenols are more easily oxidized in their deprotonated (phenoxide) form. Avoid exposing your compound to basic conditions (pH > 8) for extended periods.
Workflow: Purification & Stabilization
This workflow integrates purification steps with best practices for maintaining compound integrity.
Caption: An integrated workflow from crude product to stable storage.
FAQ 4: Advanced Purification with Preparative HPLC
When high purity (>99%) is essential, preparative HPLC is the method of choice.[13][14]
Q: My compound is still not pure enough after column chromatography and recrystallization. When should I move to preparative HPLC?
A: Preparative HPLC is justified when:
-
You need very high purity for biological assays or analytical standard preparation.
-
You have closely eluting impurities that are inseparable by standard column chromatography.
-
You are working with small quantities of material where losses from multiple recrystallization steps are prohibitive.[14]
Q: How do I develop a preparative HPLC method?
A: The process starts with analytical HPLC method development.
-
Analytical Method: Develop a robust separation on an analytical reverse-phase column (e.g., C18, 3-5 µm particle size). A typical mobile phase would be a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid (TFA). The acid ensures the phenolic protons are on, leading to sharp, symmetrical peaks.[15]
-
Scaling Up: Once you have good separation on the analytical scale, you can scale up to a preparative column. This involves adjusting the flow rate and sample loading based on the larger column diameter. The goal is to load as much sample as possible without sacrificing the resolution between your target peak and adjacent impurities.[11]
-
Fraction Collection & Work-up: Collect the peak corresponding to your pure compound. The work-up involves removing the HPLC solvents, which often requires lyophilization (freeze-drying) if your compound is not volatile, especially to remove the water and formic acid.
This guide provides a foundational framework for troubleshooting the purification of this compound. The principles discussed—managing phenol-silica interactions, optimizing recrystallization, preventing oxidative degradation, and employing advanced chromatographic techniques—are central to successfully isolating this and other challenging polyphenolic compounds.
References
- Latif, Z., & Sarker, S. D. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in molecular biology (Clifton, N.J.), 864, 295–305.
- Latif, Z., & Sarker, S. D. (2012).
- Saleh, I. A., et al. (2023).
- Sarker, S. D., & Latif, Z. (2006).
- Various Authors. (2012-2022). Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Request PDF.
- S. S. Shinde, et al. (2019). Column chromatography and HPLC analysis of phenolic compounds in the fractions of Salvinia molesta mitchell.
- Liu, Y., et al. (2022).
- Unknown Author.
- Yuan, B., et al. (2023).
- Various Authors. (2013). Column chromatography of phenolics?
- Kurcubic, V. S., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC - NIH.
- Kurth, E. F. (1959).
- Chemdiv. Compound this compound. Chemdiv.
- PubChem. 5-Hydroxy-6, 7-dimethoxy-3-(4'-hydroxybenzyl)-4-chromanone. PubChem.
- Reddit community. (2023).
- PubChem. This compound | C17H16O5 | CID 404855. PubChem.
- MedChemExpress. This compound. MedChemExpress.
- FooDB. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264). FooDB.
- Yang, H., et al. (2022). Optimization of recrystallization process of flavonoids from Guanxi pomelo. Journal of Food and Machinery.
- Decker, M. (2016). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PubMed Central.
- Wang, R., et al. (2022). Adsorption and Desorption Characteristics and Purification of Isoflavones from Crude Soybean Extract Using Macroporous Resins. Polish Journal of Food and Nutrition Sciences.
- Schleiden, A., et al. (2023). Improved Food-Processing Techniques to Reduce Isoflavones in Soy-Based Foodstuffs. MDPI.
- Homrich, M. S., et al. (2012). Degradation of 1,4-naphthoquinones by Pseudomonas Putida. PubMed.
- Colciago, A., et al. (2022). Time-Dependent Degradation of Naphthoquinones and Phenolic Compounds in Walnut Husks. PMC - NIH.
- Liu, K. (2004). Purification and antioxidant activities of soybean isoflavones. SciSpace.
- Zhang, Y., et al. (2022). Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8- dimethylchroman-4-one. NIScPR.
- Organic Chemistry Portal. Chromanone and flavanone synthesis. Organic Chemistry Portal.
- Al-Khayri, J. M., et al. (2018). Effect of Light Quality and Quantity on the Accumulation of Flavonoid in Plant Species. IntechOpen.
Sources
- 1. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound this compound - Chemdiv [chemdiv.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]
- 8. Antioxidative Activity Evaluation of High Purity and Micronized Tartary Buckwheat Flavonoids Prepared by Antisolvent Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2870165A - Process for recovering flavonoids from bark - Google Patents [patents.google.com]
- 10. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. warwick.ac.uk [warwick.ac.uk]
- 15. researchgate.net [researchgate.net]
Stability issues of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one in different solvents
Welcome to the technical support guide for 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this homoisoflavonoid. Given the limited specific stability data for this compound, this guide synthesizes established principles for related flavonoids and isoflavonoids to provide robust troubleshooting strategies and best practices.
Troubleshooting Guide
This section addresses common issues encountered during experimentation, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Inconsistent or Non-Reproducible Bioassay Results
Possible Cause: Degradation of this compound in the assay medium or solvent. The stability of flavonoids and isoflavonoids can be significantly influenced by factors such as pH, temperature, and light exposure.[1][2][3]
Troubleshooting Steps:
-
Solvent Selection and Preparation:
-
Initial Dissolution: Dissolve the compound in a high-purity, anhydrous organic solvent such as DMSO or ethanol to prepare a concentrated stock solution.[4]
-
Working Solution: Immediately before use, dilute the stock solution in your aqueous assay medium. Minimize the time the compound spends in the aqueous environment before the experiment begins.
-
-
pH Monitoring and Control:
-
pH Influence: Flavonoids are generally more stable in slightly acidic to neutral conditions (pH 4-7) and can degrade in alkaline environments (pH > 7).[5][6][7]
-
Action: Measure the pH of your final working solution. If it is alkaline, consider adjusting it to a more neutral pH, if compatible with your experimental system.
-
-
Temperature and Light Sensitivity:
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of isoflavonoids.[3][8]
-
Photodegradation: Exposure to UV light can also lead to significant degradation.[2][9]
-
Action: Perform experiments under controlled temperature and protect solutions from light by using amber vials or covering containers with aluminum foil.
-
-
Conduct a Preliminary Stability Study:
-
Protocol: Prepare your working solution and incubate it under the same conditions as your bioassay (temperature, light, CO2 levels) for the duration of the experiment.
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV.[10] This will help determine the compound's half-life in your specific assay medium.
-
Issue 2: Precipitation of the Compound from Aqueous Solutions
Possible Cause: Low aqueous solubility of the homoisoflavonoid. Flavonoids, particularly the less polar aglycones, often have limited solubility in water.[4]
Troubleshooting Steps:
-
Optimize Stock Solution Concentration:
-
Prepare a higher concentration stock solution in a water-miscible organic solvent like DMSO or ethanol.
-
When preparing the working solution, ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system (typically <0.5% for cell-based assays).
-
-
Sonication:
-
Briefly sonicate the solution after diluting the stock into the aqueous medium to aid in dissolution. Be cautious with sonication time and power to avoid heating the sample.
-
-
Use of Co-solvents or Solubilizing Agents:
-
If compatible with your experiment, consider the use of co-solvents or pharmaceutically acceptable solubilizing agents. However, their impact on the biological activity of the compound must be validated.
-
Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis Over Time
Possible Cause: Chemical degradation of this compound into new chemical entities. The degradation pathways for isoflavonoids can involve oxidation, hydrolysis, and ring cleavage.[11][12]
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Mitigate Oxidative Degradation:
-
Inert Atmosphere: If oxidation is suspected, prepare solutions and conduct experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or BHT, to your solutions, provided it does not interfere with your experiment.[5]
-
-
Control Environmental Factors:
-
Revisit the troubleshooting steps for light, temperature, and pH control as these are primary drivers of chemical degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is advisable to minimize any potential degradation.
Q2: In which solvents is this compound likely to be most soluble and stable?
A2: Based on the general properties of flavonoids, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[4][14] The stability in these solvents will likely be higher than in aqueous solutions, especially at neutral to alkaline pH. For experimental work, preparing a concentrated stock in a dry organic solvent is the recommended practice.
Q3: What are the key factors that can compromise the stability of this compound in solution?
A3: The primary factors affecting the stability of isoflavonoids and related compounds in solution are:
-
pH: Alkaline conditions (pH > 7) can lead to rapid degradation.[6][7]
-
Temperature: Higher temperatures accelerate the rate of degradation.[3][8][15]
-
Light: Exposure to UV light can cause photodegradation.[2][9]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[5]
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can influence stability. Protic solvents may participate in degradation reactions.[14][16][17]
Q4: How can I quantitatively monitor the stability of this compound in my experiments?
A4: The most common and reliable method is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] You can develop a method to separate the parent compound from any potential degradants. By running samples at different time points and comparing the peak area of the parent compound to a standard curve, you can accurately quantify its concentration and determine the rate of degradation.
Data and Protocols
Table 1: Qualitative Stability and Solubility of Homoisoflavonoids in Common Solvents
| Solvent Class | Examples | Expected Solubility | Expected Stability | Rationale |
| Polar Aprotic | DMSO, Acetone | High | Good to Excellent | Good solubilizing power for polar compounds without participating in hydrogen bonding-related degradation.[4][14] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Fair to Good | Good solubility, but the protic nature may contribute to solvolysis over extended periods or at elevated temperatures.[16][17] |
| Aqueous Buffers (Acidic) | pH 4-6 | Low | Fair | Stability is generally better at acidic pH, but solubility is often a limiting factor.[6][7] |
| Aqueous Buffers (Neutral to Alkaline) | pH 7-9 | Low | Poor to Fair | Increased solubility may be observed at higher pH, but this is often accompanied by rapid degradation.[3][18][19] |
| Non-polar | Hexane, Toluene | Very Low | (Not Applicable) | Due to the polar nature of the hydroxyl and carbonyl groups, solubility is expected to be negligible. |
Experimental Protocol: Preliminary Stability Assessment of this compound
This protocol provides a framework for determining the stability of the compound in a specific solvent or medium under your experimental conditions.
1. Materials and Reagents:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO, Ethanol)
-
Experimental solvent/medium to be tested (e.g., cell culture medium, phosphate buffer)
-
Amber HPLC vials
-
HPLC system with a UV detector and a suitable column (e.g., C18)
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in the chosen organic solvent to a known concentration (e.g., 10 mg/mL).
-
Prepare the Test Solution: Dilute the stock solution with the experimental solvent/medium to the final working concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is minimal.
-
Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the test solution to an amber HPLC vial and analyze it by HPLC. This will serve as your baseline concentration.
-
Incubation: Place the remainder of the test solution in an environment that mimics your experimental conditions (e.g., 37°C incubator, benchtop exposed to ambient light).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution, transfer them to amber HPLC vials, and analyze by HPLC.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for flavonoid analysis.
-
Detection Wavelength: Determine the λmax of the compound by scanning with a UV-Vis spectrophotometer (typically in the range of 250-380 nm for flavonoids).
-
Quantification: Integrate the peak area of the parent compound at each time point.
-
3. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time.
-
From this plot, you can estimate the half-life (t½) of the compound under your specific conditions.
Diagrams
Sources
- 1. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijmr.net.in [ijmr.net.in]
- 11. uab.edu [uab.edu]
- 12. researchgate.net [researchgate.net]
- 13. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage for Cell Culture Experiments with 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Welcome to the technical support center for 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for optimizing the dosage of this natural compound in cell culture experiments. As a homoisoflavonoid, this compound presents both unique opportunities and specific challenges in experimental design.[1] This resource is structured in a question-and-answer format to directly address potential issues and provide scientifically grounded solutions.
Part 1: Compound Characteristics and Handling
This section addresses the fundamental properties of this compound and the critical first steps of any cell-based assay: proper handling and solution preparation.
FAQ 1: What is this compound and what are its basic properties?
This compound is a natural compound[2] with the molecular formula C₁₇H₁₆O₅ and a molecular weight of approximately 300.31 g/mol .[2][3] It belongs to the homoisoflavonoid class of polyphenols.[1] Understanding its chemical nature is key to designing successful experiments.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₅ | [2] |
| Molecular Weight | 300.31 g/mol | [2] |
| Class | Homoisoflavonoid | [1] |
FAQ 2: How should I prepare a stock solution of this compound? I'm observing precipitation in my cell culture medium.
This is a frequent challenge with hydrophobic compounds like many polyphenols.[4][5] Precipitation, or "crashing out," upon dilution in aqueous media can lead to inaccurate dosing and inconsistent results.
Causality: The compound is likely poorly soluble in aqueous solutions like cell culture media. Direct dilution of a highly concentrated stock (often in 100% DMSO or ethanol) into the media causes a rapid solvent exchange, leading to precipitation.[4]
Step-by-Step Protocol for Stock Solution Preparation:
-
Solvent Selection: Based on the properties of similar compounds, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol are recommended as initial solvents.[6]
-
High-Concentration Primary Stock:
-
Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can aid this process.[4]
-
Store this primary stock in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[7]
-
-
Working Stock Preparation (Serial Dilution):
-
Crucial Step: Do not dilute the primary stock directly into your final culture volume.
-
Perform an intermediate dilution step. For example, dilute your 10 mM primary stock to 1 mM in 100% DMSO.[8]
-
From this 1 mM working stock, you can perform final dilutions into your pre-warmed (37°C) cell culture medium.
-
-
Final Dilution into Media:
-
Add the working stock to the pre-warmed media dropwise while gently swirling. This gradual introduction helps prevent localized high concentrations and subsequent precipitation.
-
Solvent Concentration: Critically, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture is low (ideally <0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[4][7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7]
-
Troubleshooting Precipitation:
-
Persistent Precipitation: If precipitation still occurs, consider lowering the concentration of your working stock or using a co-solvent system, though this can introduce additional variables.[5]
-
Serum in Media: The presence of serum proteins can sometimes help stabilize hydrophobic compounds. If your experimental design allows, ensure consistent serum concentrations across all conditions.
Part 2: Optimizing Experimental Dosage
This section provides a systematic approach to determining the optimal concentration range for your specific cell line and experimental question, moving from broad range-finding to precise dose-response analysis.
FAQ 3: I have no prior data on this compound for my cell line. Where do I start with dosing?
A range-finding experiment is the essential first step when working with a novel compound.[9] This experiment uses a wide spread of concentrations to identify a biologically active range.
Workflow for Range-Finding Experiment:
Caption: Workflow for IC50 determination.
Experimental Design for Dose-Response Curve:
-
Concentration Selection: Choose a series of 8-12 concentrations that bracket the estimated 50% inhibition point from your range-finding study. Use a narrower, linear or semi-logarithmic spacing between doses in this range. [10]* Replicates: Use at least three technical replicates for each concentration and include multiple biological replicates (i.e., repeat the entire experiment on different days).
-
Assay Choice: Select a suitable cytotoxicity or cell viability assay. The choice depends on the expected mechanism of action.
| Assay Type | Principle | Measures |
| Metabolic Assays (e.g., MTT, MTS, Resazurin) | Reduction of a substrate by metabolically active cells. | Cell viability and proliferation. [9] |
| Membrane Integrity Assays (e.g., LDH release) | Measures the release of lactate dehydrogenase from damaged cells. | Cytotoxicity (cell death). [9] |
Data Analysis and Interpretation:
The resulting data should be plotted with the response (e.g., % viability) on the Y-axis and the log of the compound concentration on the X-axis. This typically generates a sigmoidal curve. [11]The IC50 is the concentration at which the response is reduced by 50%. This can be calculated using non-linear regression analysis in software like GraphPad Prism.
Part 3: Troubleshooting and Advanced Considerations
This section addresses common problems encountered during dosage optimization and provides insights for more complex experimental designs.
FAQ 5: My dose-response curve is not sigmoidal. What could be wrong?
An atypical dose-response curve can indicate several issues.
-
Shallow or Flat Curve: This may suggest the compound is not potent in the tested concentration range or that it has low efficacy. It could also be due to compound instability or degradation in the culture medium over the incubation period. [11]Consider testing higher concentrations if solubility permits, or assessing compound stability.
-
Biphasic (U-shaped) Curve: This can occur due to off-target effects at high concentrations or if the compound precipitates at higher doses, leading to a perceived decrease in toxicity. [4]Visually inspect the wells with the highest concentrations for any signs of precipitation.
-
High Variability Between Replicates: This often points to issues with cell plating uniformity, pipetting errors, or compound precipitation. Review your cell seeding and compound dilution protocols.
FAQ 6: Should I be concerned about the stability of this compound in my culture medium during the experiment?
Yes, the stability of polyphenolic compounds in cell culture media can be a significant issue, potentially leading to an underestimation of potency. [11]Flavonoids can be unstable at 37°C, with degradation influenced by media composition and pH. [12] Troubleshooting and Mitigation Strategies:
-
Minimize Pre-incubation: Prepare working solutions of the compound in media immediately before adding them to the cells. [12]* pH Monitoring: Cellular metabolism can alter the pH of the culture medium, which may affect the stability of a pH-sensitive compound. Monitor the color of the phenol red indicator in your medium.
-
Serum Effects: Serum proteins can sometimes enhance the stability of compounds through binding, but can also interfere with their activity. [12]Be consistent with the serum lot and concentration used.
-
Stability Assessment (Advanced): To definitively assess stability, you can incubate the compound in your cell culture medium under standard assay conditions for various time points. Then, use techniques like HPLC to quantify the amount of remaining compound.
FAQ 7: Does the optimal dose vary between different cell lines?
Absolutely. Different cell lines can have vastly different metabolic rates and sensitivities to chemical compounds. The optimal dosage and the resulting IC50 value must be determined empirically for each cell line you plan to use. Do not assume that a dose optimized for one cell line (e.g., a cancer cell line) will be appropriate for another (e.g., a non-cancerous control line).
References
-
This compound. PubChem. Available at: [Link]
-
4-oxo-4H-chromen-7-yl 6-O-(6-deoxy-alpha-D-mannopyranosyl)-beta-D-glucopyranoside. ChemBK. Available at: [Link]
-
How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Available at: [Link]
-
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate. Available at: [Link]
-
Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. PubMed. Available at: [Link]
-
Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264). FooDB. Available at: [Link]
-
(E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. MDPI. Available at: [Link]
-
What is the criteria for Selection of dose of natural products for Pharmacodynamic activity?. ResearchGate. Available at: [Link]
-
(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one. PubChem. Available at: [Link]
-
5-Hydroxy-6,7-dimethoxy-3-(4'-hydroxybenzyl)-4-chromanone. PubChem. Available at: [Link]
-
Production of homoisoflavonoids: Significance and symbolism. SIDER. Available at: [Link]
-
Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. PMC. Available at: [Link]
-
(PDF) Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. ResearchGate. Available at: [Link]
-
Homoisoflavonoids: Occurrence, Biosynthesis, and Biological Activity. ResearchGate. Available at: [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]
-
Advances in the synthesis of rearranged homoisoflavonoids. RSC Publishing. Available at: [Link]
-
Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. PubMed. Available at: [Link]
-
5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[[(2S,3R,4R,5S) - PubChem. Available at: [Link]
-
Can I optimize dose and time in different cell lines?. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264). FooDB. Available at: [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Available at: [Link]15893/)
Sources
- 1. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB [foodb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Hydroxy-6, 7-dimethoxy-3-(4'-hydroxybenzyl)-4-chromanone | C18H18O6 | CID 404854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Welcome to the technical support guide for 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one, a promising natural homoisoflavonoid for research and development.[1][2] Like many phenolic and flavonoid-based compounds, this molecule exhibits poor aqueous solubility, which can present significant challenges for in vitro assays and preclinical formulation development.[3][4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide researchers with the foundational knowledge and practical steps needed to effectively work with this compound.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and problems encountered when handling the compound.
Q1: What are the basic physicochemical properties of this compound, and how do they predict its solubility?
Answer: this compound has a molecular weight of approximately 300.31 g/mol .[1][5] Its structure contains two phenolic hydroxyl (-OH) groups, which are critical to its chemical behavior.
Key predicted properties influencing solubility include:
-
High Lipophilicity: The core chromanone structure is largely nonpolar. This inherent hydrophobicity is the primary reason for its low water solubility.
-
Hydrogen Bonding: The compound has two hydrogen bond donors (the -OH groups) and five acceptors (the oxygens in the hydroxyl, methoxy, carbonyl, and ether groups).[5] While this allows for some interaction with polar solvents, the large hydrophobic scaffold dominates.
-
Weakly Acidic Protons: The phenolic hydroxyl groups are weakly acidic. This means their ionization state is dependent on the pH of the solvent, a key characteristic that can be exploited to enhance solubility.[6][7]
Q2: I need to make a high-concentration stock solution. What organic solvents are recommended?
Answer: For creating a concentrated stock solution, polar aprotic solvents are typically the most effective. Based on the behavior of structurally similar flavonoids, the following solvents are recommended for initial testing.[8][9]
| Solvent | Typical Starting Concentration | Notes & Considerations |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | The most common choice for in vitro assays. Ensure the final concentration in cell culture media is low (typically ≤0.5%) to avoid cytotoxicity.[10][11][12][13] |
| Ethanol (EtOH) | 5-20 mM | A biocompatible solvent, but often less effective than DMSO for highly lipophilic compounds.[14] Final concentration in assays should also be kept low (e.g., ≤0.5%).[11] |
| Methanol (MeOH) | 5-20 mM | Effective for solubilization but is cytotoxic and not suitable for cell-based assays.[15] Use is restricted to analytical purposes (e.g., HPLC, LC-MS). |
| Acetone | Variable | Can be used for initial solubilization, especially for preparing solid dispersions, but must be completely removed before biological use due to toxicity.[16] |
Pro-Tip: Always use fresh, anhydrous-grade solvents to prepare stock solutions. Store stocks at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles, which can cause the compound to precipitate.
Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous buffer/cell media. Why did this happen and how can I fix it?
Answer: This is a classic and expected problem known as "crashing out." It occurs because the compound is highly soluble in the 100% organic solvent (your DMSO stock) but is not soluble in the final, predominantly aqueous solution. When the DMSO is diluted, the solvent environment can no longer support the dissolved compound.
Immediate Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of your compound.
-
Modify Dilution Technique: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a small volume first and then vortexing vigorously while slowly adding the remaining buffer. This rapid mixing can sometimes create a metastable supersaturated solution.
-
Incorporate a Surfactant: For in vitro dissolution tests, adding a small amount of a surfactant like Tween-80 or sodium lauryl sulfate (SLS) to the aqueous medium can help maintain solubility.[17]
If these simple fixes are insufficient, you will need to employ a more robust solubility enhancement strategy, as detailed in the next section.
Part 2: Systematic Solubility Enhancement Protocols
If basic troubleshooting fails, a systematic approach is necessary. The following protocols are ordered from simplest to most complex.
Strategy 1: pH Modification
Scientific Rationale: The solubility of compounds with ionizable groups, like the phenolic hydroxyls on this homoisoflavonoid, is highly pH-dependent.[6] At a pH above the pKa of the hydroxyl groups, the compound will be deprotonated, forming a more polar—and thus more water-soluble—phenolate anion. Increasing the pH of your aqueous buffer can dramatically increase solubility.[7][18]
-
Prepare a Series of Buffers: Create a set of buffers spanning a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Common biological buffers like MES, phosphate, and borate can be used.
-
Add Excess Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate microcentrifuge tubes. Ensure enough solid is present that some remains undissolved.
-
Equilibrate: Tightly cap the tubes and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid and Supernatant: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantify Soluble Fraction: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable organic solvent (like methanol) and quantify the concentration using a validated analytical method, such as HPLC-UV, by comparing against a standard curve.
-
Analyze: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to determine the optimal pH for your experiment.
Strategy 2: Utilizing Co-Solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[19] This makes the environment more favorable for dissolving lipophilic compounds. This technique is simple, effective, and widely used in preclinical formulations.[20][21]
| Co-Solvent | Typical Concentration Range | Key Characteristics |
| Ethanol | 1-20% (v/v) | Generally well-tolerated in low concentrations for both in vitro and in vivo work.[11] |
| Propylene Glycol (PG) | 5-40% (v/v) | A common vehicle for oral and parenteral formulations. |
| Polyethylene Glycol (PEG 400) | 10-50% (v/v) | Higher viscosity than PG; excellent solubilizing capacity for many poorly soluble drugs.[17] |
| NMP, DMA | <10% (v/v) | N-methyl-2-pyrrolidone and Dimethylacetamide have strong solubilizing power but require careful toxicity assessment.[20] |
-
Prepare Co-Solvent Mixtures: Prepare a series of aqueous solutions containing different percentages of your chosen co-solvent (e.g., 10%, 20%, 30%, 40% PEG 400 in phosphate-buffered saline).
-
Determine Solubility: Use the same equilibrium solubility method described in the pH modification protocol. Add excess compound to each co-solvent mixture and measure the dissolved concentration after equilibration.
-
Assess Compatibility: For cell-based assays, it is critical to run a vehicle control experiment to determine the maximum tolerable concentration of the co-solvent system for your specific cell line.[10][12]
Strategy 3: Cyclodextrin-Based Inclusion Complexation
Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules, like this homoisoflavonoid, forming a water-soluble "host-guest" inclusion complex.[3][4] This effectively masks the hydrophobic nature of the compound, leading to a significant increase in aqueous solubility, often by several orders of magnitude.[3][22]
| Cyclodextrin | Abbreviation | Properties |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Most commonly used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[8] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | Has a negative charge, which can further enhance solubility and interaction with certain guest molecules.[22] |
| Randomly Methylated-β-Cyclodextrin | RM-β-CD | High solubilizing capacity, but sometimes associated with higher toxicity than HP-β-CD. |
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD in water or buffer).
-
Add Excess Compound: Add an excess amount of the homoisoflavonoid to each CD solution.
-
Equilibrate: Shake the mixtures at a constant temperature for 24-72 hours.
-
Filter and Quantify: Filter the samples through a 0.22 µm syringe filter to remove undissolved compound. Quantify the concentration of the dissolved compound in the filtrate via HPLC-UV.
-
Construct Diagram: Plot the concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). The slope of this "phase solubility diagram" provides information on the stoichiometry and stability of the inclusion complex.
Part 3: Visualization & Workflow
To aid in selecting the appropriate strategy, the following diagrams illustrate the decision-making process and the mechanism of action for key techniques.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Diagram of cyclodextrin host-guest inclusion complex formation.
References
- MDPI. (n.d.). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). [Source name not available].
- ProQuest. (n.d.). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. (2025, September 10). [Source name not available].
- ResearchGate. (2019, October 2). Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- PubMed. (2012, April 1). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers.
- PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Enhancement of Solubility and Antioxidant Activity of Some Flavonoids Based on the Inclusion Complexation with Sulfobutylether β-cyclodextrin. [Source name not available].
- Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. (2020, December 31). [Source name not available].
- ResearchGate. (n.d.). The effect of pH on the extraction yield of flavonoids.
- ResearchGate. (2025, August 10). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy | Request PDF.
- Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
- PMC - PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
- Repository UHAMKA. (n.d.). OPTIMIZATION OF ETHANOL AS A SOLVENT FOR FLAVONOID AND PHENOLIC COMPOUNDS OF CEGUK (Quisqualis indica L.) LEAVES WITH ULTRASOUND.
- ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
- PubChem. (n.d.). 5-Hydroxy-6, 7-dimethoxy-3-(4'-hydroxybenzyl)-4-chromanone.
- Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). [Source name not available].
- PMC - NIH. (n.d.). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents.
- MedChemExpress. (n.d.). This compound.
-
Chemical Communications (RSC Publishing). (2017, March 16). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. Retrieved from [Link]
- MedCrave online. (2018, February 1). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
- Google Patents. (n.d.). US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds.
- PubChem. (n.d.). This compound | C17H16O5 | CID.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- FooDB. (2010, April 8). Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264).
- Considerations regarding use of solvents in in vitro cell based assays. [Source name not available].
- (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one. [Source name not available].
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Open Access Pub. (n.d.). Effect of Solvent pH on Antioxidant and Phytochemical Activities of Mulhatti Aerial Parts (Glycyrrhiza glabra L.).
- MDPI. (n.d.). A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives.
- ResearchGate. (2025, August 5). Solubility of Flavonoids in Pure Solvents | Request PDF.
- Wikipedia. (n.d.). Homoisoflavonoid.
- MDPI. (n.d.). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids.
- Industrial & Engineering Chemistry Research. (n.d.). Solubility of Flavonoids in Pure Solvents.
- Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. (2025, August 9). [Source name not available].
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Homoisoflavonoid - Wikipedia [en.wikipedia.org]
- 3. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities | MDPI [mdpi.com]
- 4. Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review - ProQuest [proquest.com]
- 5. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnfs.or.kr [pnfs.or.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 14. repository.uhamka.ac.id [repository.uhamka.ac.id]
- 15. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. openaccesspub.org [openaccesspub.org]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ndsl.kr [ndsl.kr]
Technical Support Center: Forced Degradation Studies of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This homoisoflavonone, a natural product with potential pharmacological activities, requires thorough stability assessment as a prerequisite for further development.[1][2][3][4] This guide provides in-depth, field-proven insights into designing, executing, and troubleshooting forced degradation studies, ensuring the development of robust, stability-indicating analytical methods in line with regulatory expectations.[5][6][7]
Forced degradation, or stress testing, is a critical process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[6][7][8] The primary objectives, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[5][9][10] An ideal study aims for a target degradation of 5-20% of the active ingredient to ensure that degradation products are formed in sufficient quantities for detection and characterization without completely destroying the molecule.[9][11][12]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the planning and execution of stress testing for this compound.
General Questions
Q1: Why is a forced degradation study necessary for this specific molecule?
A1: A forced degradation study is essential to understand the intrinsic stability of this compound. Its structure, containing a chromanone core, phenolic hydroxyl groups, and an ether linkage, presents multiple sites susceptible to chemical modification.[13][14] Stress testing helps to:
-
Elucidate Degradation Pathways: Identify how the molecule breaks down under various environmental stressors (e.g., pH, oxidation, light, heat).[5][6]
-
Develop Stability-Indicating Methods: Ensure that the analytical method, typically HPLC, can separate the parent compound from all potential degradation products, which is a regulatory requirement.[8][15][16]
-
Inform Formulation and Packaging: Knowledge of its stability profile guides the development of a stable dosage form and the selection of appropriate packaging to protect it from adverse conditions.[6][7]
Q2: What are the primary stress conditions I should apply as per ICH guidelines?
A2: According to ICH Q1A(R2) guidelines, the following stress conditions are mandatory for a comprehensive forced degradation study:[5][6][9]
-
Acid Hydrolysis: Treatment with an acid (e.g., HCl, H₂SO₄).
-
Base Hydrolysis: Treatment with a base (e.g., NaOH, KOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).
-
Thermal Stress: Exposure to high temperatures (e.g., >50°C).[6]
-
Photolytic Stress: Exposure to light of specified intensity and wavelength, as detailed in ICH Q1B.[5]
Condition-Specific FAQs
Q3 (Acid Hydrolysis): I'm not observing any degradation with 0.1 M HCl at room temperature. What should I do?
A3: The chromanone ring system can be relatively stable to mild acid. To achieve the target 5-20% degradation, you may need to increase the stress level. Consider the following stepwise approach:
-
Increase Temperature: Heat the solution at a controlled temperature (e.g., 60-80°C) with the 0.1 M HCl. Thermal energy can accelerate the hydrolytic process.
-
Increase Acid Concentration: If heating is insufficient, cautiously increase the acid concentration to 0.5 M or 1.0 M HCl.
-
Increase Exposure Time: Extend the duration of the experiment. Causality: Acid-catalyzed hydrolysis typically targets ether linkages. In this molecule, the primary ether in the chromanone ring is the likely target, leading to ring-opening. This reaction requires protonation of the ether oxygen, which is the rate-limiting step, and higher temperature/acid concentration increases the reaction rate.[17][18]
Q4 (Base Hydrolysis): The degradation in 0.1 M NaOH is too rapid and generates a complex mixture of peaks. How can I control it?
A4: Isoflavonoids are often highly susceptible to alkaline conditions.[19] The phenolic hydroxyl groups become deprotonated, making the molecule electron-rich and prone to both rearrangement and rapid degradation.
-
Lower Base Concentration: Reduce the NaOH concentration significantly, perhaps to 0.01 M or even 0.001 M.
-
Reduce Temperature: Perform the experiment at a lower temperature (e.g., room temperature or even in an ice bath) to slow the reaction kinetics.
-
Shorten Time Points: Sample at very early time points (e.g., 5, 15, 30 minutes) to capture the initial degradation products before they degrade further. Causality: Base-catalyzed hydrolysis can lead to the cleavage of the heterocyclic C-ring, a common degradation pathway for flavonoids and related structures.[19][20] Controlling the conditions is key to isolating the primary degradants.
Q5 (Oxidative Degradation): I see minimal degradation after treating with 3% H₂O₂. What are my options?
A5: While phenolic compounds are generally susceptible to oxidation, the reaction kinetics can be slow.[13][21]
-
Increase H₂O₂ Concentration: Incrementally increase the hydrogen peroxide concentration (e.g., to 10% or even 30%), but be mindful of potential analytical interferences.
-
Introduce a Catalyst: A small amount of a metal ion catalyst (e.g., Fe(II)) can initiate Fenton-like reactions, generating highly reactive hydroxyl radicals, but this represents a very harsh condition.
-
Apply Heat: Gently heating the reaction mixture (e.g., to 40-60°C) can accelerate oxidation. Causality: The phenolic hydroxyl groups on rings A and B are the most likely sites of oxidation.[13][21] Oxidation can lead to the formation of quinone-type structures or even polymerization, which may result in a loss of UV response in the chromatogram.[22]
Troubleshooting Guide: Stability-Indicating HPLC Method Development
Issue: Poor resolution between the parent peak and a degradation product, or the appearance of new peaks that are not well-separated.
This guide provides a systematic workflow for developing a robust, stability-indicating HPLC method.[15][16][23]
Step-by-Step Troubleshooting Protocol
-
Sample Preparation: Prepare a mixture containing the undegraded parent compound and aliquots from all stress conditions that showed significant degradation (aim for ~15% degradation). This "degradation cocktail" is your primary tool for method development.
-
Initial Screening (Column and pH):
-
Rationale: The most powerful parameters for altering selectivity in reversed-phase HPLC are the column chemistry and the mobile phase pH.
-
Action: Screen at least two columns with different selectivities (e.g., a standard C18 and a Phenyl-Hexyl or a Cyano column). Run a generic gradient (e.g., 5-95% Acetonitrile in 20 minutes) at two different pH values: one acidic (e.g., pH 2.8 with 0.1% Formic Acid) and one neutral or slightly basic if the column allows (e.g., pH 6.8 with a phosphate buffer).
-
-
Gradient Optimization:
-
Rationale: Once the best column/pH combination is identified, fine-tune the gradient to improve the separation of closely eluting peaks.
-
Action: If peaks are eluting too close together, decrease the gradient slope (i.e., make it shallower) in the region where the critical pair elutes. This provides more time for the peaks to separate.
-
-
Organic Modifier Evaluation:
-
Rationale: Switching the organic solvent can alter selectivity due to different intermolecular interactions.
-
Action: If acetonitrile does not provide adequate separation, try substituting it with methanol. Run the same gradient program to compare the chromatograms.
-
-
Peak Purity Analysis:
-
Rationale: This is a crucial step to confirm that the parent peak is pure and that no degradants are co-eluting. This is a key aspect of a self-validating and trustworthy method.
-
Action: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to perform peak purity analysis on the stressed samples. The analysis compares spectra across the peak; a mismatch indicates co-elution.
-
Workflow Diagram: HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Predicted Degradation Pathways and Products
Based on the isoflavonoid structure, the following degradation pathways are proposed. Structural elucidation would require advanced techniques like LC-MS/MS and NMR.[24]
Summary of Potential Degradation Products
| Stress Condition | Proposed Mechanism | Potential Degradation Product(s) |
| Acid Hydrolysis | Cleavage of the chromanone ether linkage | Ring-opened chalcone-like structure |
| Base Hydrolysis | Cleavage of the C2-C3 bond in the C-ring | Formation of a deoxybenzoin derivative and a formic acid equivalent |
| Oxidation | Oxidation of phenolic -OH groups | Formation of o- and p-quinone structures on A and B rings |
| Thermal | General decomposition, potentially dehydration | Minor structural isomers or products of dehydration |
| Photolysis | Free radical mechanisms | Dimerization or complex rearrangements |
Diagram of Predicted Degradation Pathways
Caption: Predicted degradation pathways under key stress conditions.
References
-
ICH Q1A(R2) Guideline. (n.d.). ICH. Retrieved January 5, 2026, from [Link]
-
Angel-Morales, G., et al. (2022). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Antioxidants, 11(7), 1358. [Link]
-
Deshmukh, K. A., & Amin, P. D. (2012). Stability Indicating RP-HPLC Method for Analysis of Soy Isoflavones in Pharmaceutical Formulations. Analytical Chemistry Letters, 2(6), 374-381. [Link]
-
Zhang, Z., et al. (2022). Oxidative Assemblies of Flavonoids (Quercetin, Morin) to Form Dimer in Weak Base Circumstances and Its Mechanism Analysis by UPLC‐ESI‐TSQ‐MS/MS. Journal of Food Science, 87(11), 4983-4997. [https://www.semanticscholar.org/paper/Oxidative-Assemblies-of-Flavonoids-(Quercetin%2C-to-Zhang-Li/697967a5050f28328c6883f36a5495c5100067c2]([Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Various Authors. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. International Journal of Creative Research Thoughts. [Link]
-
Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
-
Souza, A. B., et al. (2018). Stability-Indicating HPLC Method for isoflavones aglycones analysis from Trifolium pratense L. extract. Journal of Applied Pharmaceutical Science, 8(3), 077-084. [Link]
-
Brett, C. M. A., & Ghica, M. E. (2021). Electrochemistry of Flavonoids: A Comprehensive Review. Molecules, 26(20), 6246. [Link]
-
Deshmukh, K. A., & Amin, P. D. (2012). Stability Indicating RP-HPLC Method for Analysis ofSoy Isoflavones in Pharmaceutical Formulations. Analytical Chemistry Letters, 2(6), 374-381. [Link]
-
Sharma, M., & Kothiyal, P. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(4). [Link]
-
Zbiljić, J., et al. (2024). Flavonoid Oxidation Potentials and Antioxidant Activities-Theoretical Models Based on Oxidation Mechanisms and Related Changes in Electronic Structure. International Journal of Molecular Sciences, 25(9), 4983. [Link]
-
Simić, A., et al. (2023). Electrochemistry of Flavonoids. International Journal of Molecular Sciences, 24(22), 16428. [Link]
-
Taha, E. A., et al. (2006). Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts. Journal of Chromatography B, 836(1-2), 74-78. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Various Authors. (2012). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Stintzing, F. C., et al. (2006). Thermal degradation kinetics of isoflavone aglycones from soy and red clover. Molecular Nutrition & Food Research, 50(4-5), 396-403. [Link]
-
Stintzing, F. C., et al. (2006). Thermal degradation kinetics of isoflavone aglycones from soy and red clover. Molecular Nutrition & Food Research, 50(4-5), 396-403. [Link]
-
Ungar, Y., & Shimoni, E. (2003). Thermal stability of genistein and daidzein and its effect on their antioxidant activity. Journal of Agricultural and Food Chemistry, 51(15), 4477-4481. [Link]
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]
-
Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. [Link]
-
Demole, E., & Enggist, P. (2023). Analytical methods for the analysis of volatile natural products. Natural Product Reports, 40(7), 1184-1215. [Link]
-
Kim, E. H., et al. (2023). Variations in Isoflavone During Soybean Maturation and Their Thermal Process-Dependent Conversion. Foods, 12(19), 3656. [Link]
-
Shinde, P. L., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5099-5105. [Link]
-
University of Toronto. (n.d.). Hydrolysis. [Link]
-
Nussbaum, M. A., et al. (2014). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 53, 93-106. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Zhang, Y., et al. (2015). Effect of heat treatment on the content and thermal degradation kinetics of isoflavones in soymilk. Shipin Kexue (Food Science), 36(1), 53-57. [Link]
-
de Oliveira, M. A. L., et al. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 27(19), 6614. [Link]
-
Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(3), 535-548. [Link]
-
PhytoHub. (n.d.). Showing 5-hydroxy-7-methoxy-3-(4-methoxy-phenyl)-chroman-4-one. [Link]
-
Lee, S., et al. (2022). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. Molecules, 27(20), 6965. [Link]
-
LibreTexts Chemistry. (2021, September 24). 5.4: Hydrolysis Reactions. [Link]
-
FooDB. (n.d.). Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone. [Link]
-
L.S. College, Muzaffarpur. (n.d.). Mechanism of Hydrolysis reaction. [Link]
-
Pete Punthasee. (2023, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. [Link]
Sources
- 1. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells [mdpi.com]
- 4. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB [foodb.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. database.ich.org [database.ich.org]
- 11. m.youtube.com [m.youtube.com]
- 12. sgs.com [sgs.com]
- 13. mdpi.com [mdpi.com]
- 14. Electrochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. web.vscht.cz [web.vscht.cz]
- 17. web.viu.ca [web.viu.ca]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidative Assemblies of Flavonoids (Quercetin, Morin) to Form Dimer in Weak Base Circumstances and Its Mechanism Analysis by UPLC‐ESI‐TSQ‐MS/MS | Semantic Scholar [semanticscholar.org]
- 23. Development and validation of a RP-HPLC method for quantification of isoflavone aglycones in hydrolyzed soy dry extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijmr.net.in [ijmr.net.in]
Technical Support Center: Synthesis of Homoisoflavanones & Minimization of Byproducts
Welcome to the Technical Support Center dedicated to the synthesis of homoisoflavanones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you minimize byproduct formation and maximize the yield and purity of your target homoisoflavanones.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to homoisoflavanones, and what are their primary advantages and disadvantages?
A1: There are several established methods for synthesizing homoisoflavanones, each with its own set of strengths and weaknesses. The choice of route often depends on the available starting materials, the desired substitution pattern, and the scale of the reaction.
| Synthetic Route | Advantages | Disadvantages |
| Aldol Condensation & Hydrogenation | Readily available starting materials (chroman-4-ones and benzaldehydes). Good for a wide range of substitution patterns. | Two-step process. Potential for various byproducts from the aldol condensation step. |
| Intramolecular Friedel-Crafts Acylation | Can be a one-pot reaction. Good for specific substitution patterns. | Requires stoichiometric amounts of a Lewis acid catalyst.[1] Risk of carbocation rearrangements and polyacylation.[2][3] |
| Michael-Type Addition | Mild reaction conditions. Good for creating specific carbon-carbon bonds. | Can be susceptible to side reactions depending on the nucleophile and acceptor.[4][5] |
Q2: I am observing a significant amount of unreacted 3-benzylidenechroman-4-one (chalcone intermediate) in my hydrogenation reaction. What could be the cause?
A2: Incomplete hydrogenation of the chalcone intermediate is a common issue. Several factors can contribute to this:
-
Catalyst Activity: The Palladium on carbon (Pd/C) or Raney Nickel catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst.
-
Hydrogen Pressure: The hydrogen pressure may be insufficient. While many hydrogenations can be performed at atmospheric pressure, some substrates require higher pressures to drive the reaction to completion.
-
Reaction Time: The reaction may not have been allowed to run for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Solvent Choice: The solvent can influence the catalyst's activity. Methanol and ethanol are commonly used and effective solvents for this type of reaction.[6]
Q3: My Friedel-Crafts acylation is producing a complex mixture of products and a low yield of the desired homoisoflavanone. What are the likely problems?
A3: Friedel-Crafts acylations can be prone to several side reactions that lead to complex product mixtures and low yields:
-
Polyacylation: The product homoisoflavanone can be more reactive than the starting material, leading to further acylation. Using a stoichiometric amount of the Lewis acid catalyst is crucial, as the product ketone can form a complex with the catalyst, deactivating it towards further reaction.[7]
-
Carbocation Rearrangement: While less common in acylations than alkylations, rearrangements can still occur, leading to isomeric byproducts.[3]
-
Harsh Conditions: High temperatures and prolonged reaction times can lead to decomposition and the formation of tar-like byproducts. Careful control of the reaction temperature is essential.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of common problems encountered during homoisoflavanone synthesis and offers practical solutions.
Problem 1: Low Yield of the Desired Homoisoflavanone in Aldol Condensation Route
| Possible Cause | Troubleshooting Strategy |
| Self-Condensation of Aldehyde/Chromanone | Add the aldehyde slowly to the reaction mixture containing the chromanone and base. This keeps the concentration of the aldehyde low, minimizing self-condensation. |
| Cannizzaro Reaction of Aldehyde | This is a potential side reaction for aldehydes lacking alpha-hydrogens under strong basic conditions. Consider using a milder base or a different synthetic route if this is a significant issue. |
| Incomplete Reaction | Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction progress by TLC. A slight increase in temperature may be necessary, but be cautious of increased byproduct formation. |
| Product Precipitation | If the product is insoluble in the reaction solvent, it may precipitate out, hindering further reaction. Choose a solvent in which both reactants and the product are reasonably soluble at the reaction temperature. |
Problem 2: Formation of Multiple Products in Catalytic Hydrogenation
| Possible Cause | Troubleshooting Strategy |
| Incomplete Reduction of the Double Bond | As mentioned in the FAQs, check catalyst activity, hydrogen pressure, and reaction time. Consider filtering the reaction mixture through a fresh batch of catalyst if the reaction stalls. |
| Over-reduction of the Carbonyl Group | While less common with Pd/C, stronger reducing agents or harsh conditions can lead to the reduction of the ketone to an alcohol. Use a milder catalyst or shorter reaction times if this is observed. |
| Hydrogenolysis of Substituents | Certain functional groups (e.g., benzyl ethers, halides) can be susceptible to cleavage under hydrogenation conditions. If your substrate contains such groups, consider using a different protecting group or a milder reduction method. |
Problem 3: Difficulty in Purifying the Final Homoisoflavanone Product
| Possible Cause | Troubleshooting Strategy |
| Co-elution of Byproducts in Column Chromatography | Optimize the solvent system for your column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) often provides better separation.[8] |
| Product Oiling Out During Recrystallization | The chosen solvent system may be inappropriate. If the compound is too soluble, it will not crystallize. If it is not soluble enough, it will "oil out." Experiment with different single or mixed solvent systems. Common systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[9][10] |
| Persistent Impurities | If a particular impurity is difficult to remove, consider a chemical workup step before purification. For example, an acidic or basic wash can remove basic or acidic impurities, respectively. |
Experimental Protocols
Protocol 1: Synthesis of a Homoisoflavanone via Aldol Condensation and Catalytic Hydrogenation
This protocol provides a general procedure for the two-step synthesis of a homoisoflavanone.
Step 1: Aldol Condensation to form 3-Benzylidenechroman-4-one
-
To a stirred solution of the substituted chroman-4-one (1 equivalent) in ethanol, add the substituted benzaldehyde (1.1 equivalents).
-
Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry under vacuum. The crude 3-benzylidenechroman-4-one can be purified by recrystallization from ethanol.
Step 2: Catalytic Hydrogenation to form Homoisoflavanone
-
Dissolve the purified 3-benzylidenechroman-4-one (1 equivalent) in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-8 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude homoisoflavanone.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6][8]
Protocol 2: Purification of Homoisoflavanones by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel (60-120 mesh) as a slurry in hexane.[8]
-
Load the Sample: Dissolve the crude homoisoflavanone in a minimal amount of dichloromethane or the initial eluting solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute the compounds from the column.[8]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure homoisoflavanone.
-
Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified homoisoflavanone.
Visualizing the Process
General Synthetic Workflow
Caption: A typical workflow for homoisoflavanone synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Recrystallization Procedure. [Link]
-
Column Chromatography for Natural Product Isolation. [Link]
-
Kim, J. H., et al. (2015). Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity. PLoS One, 10(6), e0128793. [Link]
-
Chattopadhyay, S., et al. (2014). Michael Addition Reaction for the Synthesis of Functionalized Organic Molecules and Their Applications. Homi Bhabha National Institute. [Link]
-
University of York, Department of Chemistry. Solvent Choice. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Recrystallization Technique. [Link]
-
Wikipedia. Michael reaction. [Link]
-
The Organic Chemistry Tutor. (2022, February 15). Michael Addition Reaction EXPLAINED [Video]. YouTube. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Al-Harrasi, A., et al. (2022). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Molecules, 27(19), 6285. [Link]
-
Salehi, B., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. Journal of AOAC International, 103(5), 1135-1142. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
-
Boukhatem, N., et al. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Catalysts, 9(3), 253. [Link]
-
Teledyne ISCO. Purification of phenolic flavanoids with flash chromatography. [Link]
-
Majumder, S., et al. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 7(74), 46991-47021. [Link]
-
Chemistry LibreTexts. (2022, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
ResearchGate. Synthesis of 3‐benzylchroman‐4‐one via chroman‐4‐one. [Link]
-
da Silva, A. C., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(14), 5369. [Link]
-
Chemistry with Caroline. (2022, March 2). Friedel Crafts Alkylation Reactions (Electrophilic Aromatic Substitution) [Video]. YouTube. [Link]
-
Rani, N., et al. (2017). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Current Organic Synthesis, 14(5), 651-667. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Enantioselective Synthesis of Homoisoflavanones by Asymmetric Transfer Hydrogenation and Their Biological Evaluation for Antiangiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Scaling the Synthesis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Welcome to the technical support center for the synthesis and scale-up of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this promising homoisoflavonoid. We will delve into common challenges, troubleshooting strategies, and best practices for transitioning from bench-scale synthesis to larger-scale production.
Introduction
This compound is a homoisoflavonoid with significant therapeutic potential. As with many polyphenolic compounds, its synthesis and purification present unique challenges, particularly when scaling up production. This guide provides a comprehensive resource to anticipate and address these issues, ensuring a more efficient and successful manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The synthesis of this compound and related homoisoflavonoids typically follows a multi-step pathway. A common and adaptable approach involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by subsequent reactions to construct the chromanone ring.[1] An alternative route involves the direct condensation of a substituted 2-hydroxyacetophenone with an aromatic aldehyde.
Q2: I'm experiencing very low yields, as low as 1-2%. Is this normal?
A2: Unfortunately, very low yields have been reported for the synthesis of related homoisoflavonoids. For instance, a previously documented method for producing a dimethylated analog, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one, using Jaspal's formaldehyde and diethylamine method resulted in a yield of only 1.6%.[1] This highlights the inherent challenges in the synthesis of this class of compounds and underscores the need for careful optimization of reaction conditions.
Q3: What are the primary challenges in purifying the final product?
A3: The purification of homoisoflavonoids is often a significant bottleneck in the overall process.[2] These compounds are typically polar, and crude reaction mixtures can contain a variety of closely related impurities and unreacted starting materials. Purification often necessitates chromatographic techniques, such as column chromatography, which can be time-consuming and solvent-intensive, especially at a larger scale.
Q4: Are there any specific safety precautions I should be aware of?
A4: The synthesis may involve strong acids, such as trifluoromethanesulfonic acid, which is highly corrosive and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[3][4][5][6][7] Additionally, reactions at elevated temperatures should be monitored for potential exotherms, especially during scale-up.
Troubleshooting Guide
Low Yield in Synthesis
Low yields can stem from various factors throughout the multi-step synthesis. Below is a breakdown of potential issues and their remedies.
| Problem | Potential Cause | Troubleshooting Strategy |
| Incomplete Claisen-Schmidt Condensation | - Insufficient reaction time or temperature.- Inappropriate base or catalyst concentration. | - Monitor the reaction by TLC to ensure complete consumption of the starting aldehyde.- Optimize the reaction temperature and time.- Screen different bases (e.g., NaOH, KOH, piperidine) and their concentrations. |
| Side Reactions | - Self-condensation of the ketone starting material.- Polymerization of phenolic compounds under harsh conditions.[8] | - Use a less reactive ketone or a more reactive aldehyde.- Employ milder reaction conditions (lower temperature, shorter reaction time).- Consider a two-phase reaction system to control the concentration of reactants and minimize side reactions.[9] |
| Poor Cyclization Efficiency | - Inefficient intramolecular cyclization to form the chromanone ring. | - Experiment with different cyclization agents and conditions.- Ensure the precursor is of high purity before attempting cyclization. |
| Product Degradation | - The polyhydroxylated structure can be sensitive to oxidation or degradation under harsh acidic or basic conditions. | - Use protecting groups for the hydroxyl functions, which can be removed in the final step.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Protocol: Optimized Claisen-Schmidt Condensation (Bench-Scale)
-
To a solution of the appropriate 2-hydroxyacetophenone (1 equivalent) in ethanol, add the 4-hydroxybenzaldehyde (1.1 equivalents).
-
Slowly add a solution of aqueous sodium hydroxide (e.g., 10%) or a few drops of piperidine as a catalyst.[10]
-
Stir the reaction mixture at room temperature or gentle reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude chalcone intermediate by column chromatography or recrystallization.
Scale-Up Challenges and Considerations
Transitioning from a laboratory-scale synthesis to a pilot or industrial-scale production introduces a new set of challenges that must be carefully managed.
Diagram: Key Considerations for Scale-Up
References
- 1. Separation, Isolation, and Enrichment of Samples of Phenolic Compounds from Winemaking By-Products [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
Technical Support Center: Interpreting Ambiguous NMR Peaks in 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. This resource provides in-depth troubleshooting for common ambiguities encountered in the NMR spectra of this complex polyphenolic compound. Our approach is rooted in practical, field-proven methodologies to ensure you can confidently elucidate its structure.
Introduction to the Molecule and Potential NMR Challenges
This compound is a flavonoid derivative with a structure that presents several challenges for NMR interpretation. These include multiple aromatic regions, diastereotopic protons, exchangeable phenolic protons, and the potential for restricted bond rotation. This guide will address these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I have broad, overlapping signals in the aromatic region of my ¹H NMR spectrum. How can I resolve and assign these peaks?
Answer:
This is a common issue with flavonoids due to the multiple aromatic rings. The overlapping signals make it difficult to determine coupling constants and precise chemical shifts.
Troubleshooting Workflow:
-
Optimize Solvent Choice: The chemical shifts of aromatic protons can be sensitive to the NMR solvent.[1] If you are using a common solvent like CDCl₃, consider re-running the spectrum in a solvent with different properties, such as benzene-d₆ or acetone-d₆. Aromatic stacking interactions with benzene-d₆ can often induce significant dispersion of the signals.[1]
-
Employ 2D NMR Techniques: Two-dimensional NMR is essential for resolving overlapping signals and establishing connectivity.[2][3][4]
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other (i.e., on adjacent carbons). This is invaluable for tracing the spin systems within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows you to leverage the typically better-resolved ¹³C spectrum to disperse the overlapping proton signals.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different fragments of the molecule, for instance, by observing correlations from the benzylic protons to carbons in both the chromanone and the 4-hydroxybenzyl moieties.
-
Experimental Protocol: 2D COSY
-
Sample Preparation: Prepare a solution of 5-10 mg of your compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition:
-
Load the sample into the spectrometer and lock and shim the instrument.
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a gradient-enhanced COSY (gCOSY) experiment.
-
Use a spectral width that encompasses all proton signals.
-
Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution (e.g., 256-512).
-
Set the number of scans per increment based on your sample concentration to achieve a good signal-to-noise ratio.
-
-
Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.
-
Analysis: Symmetrize the spectrum and identify cross-peaks, which indicate J-coupling between protons.
Question 2: I see a broad singlet that I suspect is one of the hydroxyl (-OH) protons, but its chemical shift varies between samples. How can I definitively identify it?
Answer:
The chemical shifts of hydroxyl protons are highly dependent on concentration, temperature, solvent, and the presence of trace amounts of water.[6][7] Their broadness is due to chemical exchange and hydrogen bonding. The definitive method for identifying an -OH proton is a D₂O exchange experiment.[8][9][10]
Troubleshooting Workflow:
-
Acquire a standard ¹H NMR spectrum: Record the initial spectrum of your sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Note the chemical shift and integration of the suspected -OH peak.
-
Perform a D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube.[1][9] Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange of the labile hydroxyl protons with deuterium.
-
Re-acquire the ¹H NMR spectrum: Run the ¹H NMR spectrum again. The peak corresponding to the -OH proton will either disappear or significantly decrease in intensity.[8][11] A new, likely broad peak for HOD may appear, with its position dependent on the solvent.
Mechanism of D₂O Exchange:
The acidic protons of the hydroxyl groups rapidly exchange with the deuterium from D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the signal for the -OH proton vanishes from the spectrum.
Question 3: The signals for the protons on the C2 and C3 of the chromanone ring appear as complex multiplets. How can I simplify this region and determine the stereochemistry?
Answer:
The C3 position of your molecule is a stereocenter, which makes the two protons on the adjacent C2 carbon (the -CH₂-O- group) diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couplings, resulting in complex multiplets.
Troubleshooting Workflow:
-
High-Field NMR: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) can increase the dispersion of these signals, potentially simplifying the multiplets into more interpretable patterns.
-
2D NMR (COSY & HSQC):
-
Use COSY to identify which protons are coupled to each other in this region. You should see correlations between the H3 proton and both H2 protons, as well as between the H3 proton and the benzylic CH₂ protons.
-
Use HSQC to definitively assign the protons to their respective carbons (C2 and C3).
-
-
NOESY/ROESY for Stereochemistry: To probe the through-space proximity of protons and infer the relative stereochemistry, a Nuclear Overhauser Effect (NOE) experiment is invaluable.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are bonded. For example, observing a NOE between the H3 proton and one of the aromatic protons on the A-ring could help define the conformation of the benzyl group relative to the chromanone core.
-
Diagram: Logical Workflow for Ambiguous Peak Resolution
Caption: Workflow for resolving ambiguous NMR peaks.
Question 4: I am observing more signals than expected in both the ¹H and ¹³C NMR spectra, suggesting the presence of an impurity or isomers. How can I investigate this?
Answer:
While an impurity is possible, in flavonoids and similar structures, the presence of duplicate signals can often be attributed to the existence of slowly interconverting rotational isomers (rotamers) or atropisomers.[12] This can occur due to restricted rotation around a single bond, for example, the bond connecting the chromanone core to the benzyl group.
Troubleshooting Workflow:
-
Variable-Temperature (VT) NMR: This is the most effective technique to confirm the presence of rotamers.[12][13]
-
Acquire ¹H NMR spectra at increasing temperatures (e.g., 298 K, 313 K, 333 K, 353 K).
-
If the duplicate peaks are due to rotamers, they will broaden and eventually coalesce into a single, averaged signal at higher temperatures as the rate of bond rotation increases on the NMR timescale.[12][13] If the peaks remain sharp and distinct at all temperatures, they are more likely due to a stable impurity or diastereomers.
-
Experimental Protocol: Variable-Temperature (VT) NMR
-
Sample Preparation: Use a solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈, to allow for a wide temperature range.
-
Acquisition:
-
After locking and shimming at room temperature (e.g., 298 K), acquire a spectrum.
-
Increase the sample temperature in increments of 10-15 K.
-
Allow the temperature to equilibrate for 5-10 minutes at each new setpoint.
-
Re-shim the instrument at each temperature, as the magnetic field homogeneity is temperature-dependent.
-
Acquire a spectrum at each temperature until coalescence is observed or the solvent's boiling point is approached.
-
-
Analysis: Compare the spectra at different temperatures, looking for the characteristic broadening and merging of paired signals.
Summary of Key Troubleshooting Techniques
| Problem | Recommended Technique | Rationale |
| Overlapping Aromatic Signals | 2D NMR (COSY, HSQC, HMBC) | Disperses signals into a second dimension, revealing connectivities.[3][5] |
| Broad, Variable -OH Signals | D₂O Exchange | Rapidly exchanges labile -OH protons with deuterium, causing the signal to disappear.[8][9] |
| Complex Multiplets (Diastereotopic Protons) | High-Field NMR, 2D NMR (COSY, NOESY) | Increases signal dispersion and reveals through-bond and through-space correlations. |
| Unexpected Duplicate Signals | Variable-Temperature (VT) NMR | Distinguishes between dynamic processes (like rotamers) and static impurities.[12][13] |
References
-
Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. Available at: [Link]
-
Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. (2021). Journal of Chemical and Pharmaceutical Research, 13(4), 1-6. Available at: [Link]
-
Investigation of solute–solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. (2013). Organic & Biomolecular Chemistry, 11(40), 6961-6969. Available at: [Link]
-
Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. (2001). Natural Product Reports, 18(5), 497-513. Available at: [Link]
-
Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. Available at: [Link]
-
Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. (2010). PLoS ONE, 5(2), e9129. Available at: [Link]
-
Proton NMR Assignment Tools - The D2O Shake. (2007). University of Ottawa NMR Facility Blog. Available at: [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Solvent Effects on the C13 Chemical Shift of the Substituted Carbon Atom of Phenol. (1972). Journal of the American Chemical Society, 94(17), 6096-6100. Available at: [Link]
-
Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Available at: [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. Available at: [Link]
-
(PDF) Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate. Available at: [Link]
-
To D2O or not to D2O?. (2017). Nanalysis. Available at: [Link]
-
Solvent effects in the proton magnetic resonance spectra of phenols. (1960). Helvetica Chimica Acta, 43(6), 1624-1629. Available at: [Link]
-
Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones. (2012). Molecules, 17(11), 13011-13021. Available at: [Link]
-
Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. (2023). Phytochemical Analysis, 35(1), 2-17. Available at: [Link]
-
Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. (2022). ScienceScholar, 4(2), 11899. Available at: [Link]
-
Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive. (2016). Phytochemistry, 131, 131-139. Available at: [Link]
-
Phenol OH Proton NMR Question. Reddit. Available at: [Link]
-
Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8- dimethylchroman-4-one. (2022). Natural Product Research, 36(22), 5786-5792. Available at: [Link]
-
Variable-Temperature NMR and Conformational Analysis of Oenothein B. ResearchGate. Available at: [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available at: [Link]
-
NMR Spectra of Polyphenols. Natural Chemistry Research Group. Available at: [Link]
-
STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. (2015). Indonesian Journal of Chemistry, 15(1), 8-14. Available at: [Link]
-
(PDF) NMR Chemical Shifts of Common Flavonoids. ResearchGate. Available at: [Link]
-
NMR Chemical Shifts of Common Flavonoids. (2025). Planta Medica. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one. PubChem. Available at: [Link]
-
How to understand the NMR spectra of phenolics?. ResearchGate. Available at: [Link]
-
NMR Chemical Shifts of Common Flavonoids. Semantic Scholar. Available at: [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]
-
17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]
-
Showing NP-Card for 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one (NP0273444). The Natural Products Magnetic Resonance Database. Available at: [Link]
-
NMR to identify type of phenolic compound?. ResearchGate. Available at: [Link]
-
1 H-NMR spectrum of 5-hydroxy-3,4-dimethoxy flavone. ResearchGate. Available at: [Link]
-
NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. (2020). PharmacologyOnLine, 3, 444-452. Available at: [Link]
-
A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. (2022). Molecules, 27(15), 4998. Available at: [Link]
-
13 C-NMR spectra of 5, 7-dihydroxy-3 / , 4 /-dimethoxy flavone (1). ResearchGate. Available at: [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. ukm.my [ukm.my]
- 5. diva-portal.org [diva-portal.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 9. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 12. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 13. Variable-Temperature 1H-NMR Studies on Two C-Glycosylflavones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Homoisoflavonoids: 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one in Focus
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of natural product research, homoisoflavonoids have emerged as a class of compounds with significant therapeutic potential. Their diverse bioactivities, ranging from anticancer to anti-inflammatory and antioxidant effects, have positioned them as promising leads for drug discovery. This guide provides a detailed comparative analysis of the bioactivity of a specific sappanin-type homoisoflavonoid, 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one , against other structurally related homoisoflavonoids. By synthesizing available experimental data, we aim to offer an objective resource for researchers in the field.
Introduction to Homoisoflavonoids
Homoisoflavonoids are a unique subclass of flavonoids characterized by a C16 skeleton (C6-C1-C1-C6), distinguishing them from the more common C15 skeleton of flavonoids. They are primarily found in the plant families Fabaceae and Asparagaceae.[1][2][3] Based on their structural features, homoisoflavonoids are broadly classified into several types, including sappanin-type, scillascillin-type, and brazilin-type.[2] The compound of focus, this compound, belongs to the sappanin-type, characterized by a 3-benzylchroman-4-one core.[4][5][6] The varied biological activities of these compounds are often attributed to the substitution patterns on their aromatic rings.[4][7]
Comparative Bioactivity Analysis
This section delves into a comparative analysis of the anticancer, anti-inflammatory, and antioxidant activities of this compound and other notable homoisoflavonoids. The data presented is collated from various in vitro studies, with a focus on quantifiable metrics such as the half-maximal inhibitory concentration (IC50).
Anticancer Activity
The cytotoxic potential of homoisoflavonoids against various cancer cell lines has been a subject of intense research. While direct comparative data for this compound is limited, studies on structurally similar compounds from plant sources like Portulaca oleracea and Caesalpinia sappan provide valuable insights.[8][9]
For instance, a study on homoisoflavonoids isolated from Portulaca oleracea demonstrated the cytotoxic effects of several related compounds on human cancer cell lines.[8] Another study on extracts from Caesalpinia sappan, a known source of homoisoflavonoids, also reported significant anticancer activity.[9]
Table 1: Comparative Anticancer Activity (IC50) of Homoisoflavonoids
| Compound/Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Portulacanone B | SGC-7901 (Gastric) | 1.6 | [8] |
| 2,2'-dihydroxy-4',6'-dimethoxychalcone | SGC-7901 (Gastric) | 1.6 | [8] |
| Caesalpinia sappan ethanol extract | A549 (Lung) | 45.19 | [9] |
Note: Data for this compound was not available in the reviewed literature.
The mechanism behind the anticancer activity of homoisoflavonoids is believed to involve the modulation of key signaling pathways. Flavonoids, the parent class of compounds, are known to interfere with pathways like NF-κB and MAPK, which are crucial for cancer cell proliferation and survival.[10]
Caption: Putative anticancer mechanism of homoisoflavonoids.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Homoisoflavonoids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production. NO is a key inflammatory mediator, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[11][12][13]
A comparative study on synthetic homoisoflavonoids provided valuable IC50 values for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8] While this compound was not directly tested, the data for its structural analogs offer a strong basis for comparison. For instance, a closely related compound with a similar core structure exhibited potent activity.
Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production) of Homoisoflavonoids
| Compound | IC50 (µM) | Reference |
| Sappanone A | Not specified, but showed remarkable inhibition | [14] |
| Caesalpiniaphenol B | 3.5 | [14] |
| Caesalpiniaphenol D | 5.7 | [14] |
| Sappanumol C | 16.99 | [1] |
The anti-inflammatory action of these compounds is linked to the downregulation of iNOS expression and the modulation of inflammatory signaling pathways such as NF-κB.[8][13]
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Antioxidant Activity
The antioxidant capacity of homoisoflavonoids is a significant contributor to their overall bioactivity. This property is typically assessed through their ability to scavenge free radicals, often measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
A study on two new homoisoflavonoids isolated from Portulaca oleracea, Oleracone J and Oleracone K, provides direct comparative data for DPPH radical scavenging activity.[15] Furthermore, while specific IC50 values for isolated Sappanone A are not consistently reported, extracts of Caesalpinia sappan rich in this compound have shown potent antioxidant activity, comparable to standards like ascorbic acid.
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging) of Homoisoflavonoids
| Compound/Extract | IC50 (µM or µg/mL) | Reference |
| Oleracone J | 18.34 µM | [15] |
| Oleracone K | 23.92 µM | [15] |
| Caesalpinia sappan Methanol Extract | 63.48 µg/mL | [16] |
| 7,8-methylenedioxy-3(4-hydroxybenzyl) chromane | Strong activity, comparable to Quercetin | [9][10][13] |
The antioxidant mechanism of homoisoflavonoids, like other flavonoids, involves donating a hydrogen atom or an electron to neutralize free radicals. The presence and position of hydroxyl groups on the aromatic rings are crucial for this activity.[17]
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key bioassays mentioned.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test homoisoflavonoid and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibition of NO production in LPS-stimulated macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the homoisoflavonoid for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay quantifies the ability of a compound to scavenge the DPPH free radical.
Protocol:
-
Sample Preparation: Prepare a series of concentrations of the homoisoflavonoid in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix 1.0 mL of a 0.1 mM DPPH solution in methanol with 1.0 mL of the homoisoflavonoid solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A control is prepared with the solvent instead of the antioxidant solution.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its related homoisoflavonoids are a promising class of bioactive molecules. Their demonstrated anticancer, anti-inflammatory, and antioxidant properties warrant further investigation. While this guide provides a comparative overview based on existing literature, there is a clear need for direct, head-to-head comparative studies that include this compound to definitively establish its potency relative to other homoisoflavonoids.
Future research should focus on:
-
Direct Comparative Studies: Conducting comprehensive in vitro and in vivo studies to directly compare the bioactivities of a panel of purified homoisoflavonoids.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the homoisoflavonoid scaffold to optimize potency and selectivity for specific therapeutic targets.
Such studies will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products and paving the way for the development of novel and effective drugs.
References
-
Yan, J., et al. (2012). Homoisoflavonoids from the medicinal plant Portulaca oleracea. Phytochemistry, 80, 37-41. [Link]
-
Wang, J., et al. (2023). Sappanone A: A natural PDE4 inhibitor with dual anti-inflammatory and antioxidant activities from the heartwood of Caesalpinia sappan L. Journal of Ethnopharmacology, 305, 116020. [Link]
-
Steadman, K., et al. (1995). Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. British Journal of Pharmacology, 116(4), 2319-2324. [Link]
-
Nurul, I. A., et al. (2022). Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line. F1000Research, 11, 123. [Link]
-
Wang, Q. Q., et al. (2021). Sappanumols A–C, Three Homoisoflavonoids with Antiinflammatory Activities from Sappan lignum. Organic Letters, 23(15), 5845-5849. [Link]
-
Abegaz, B. M., et al. (2007). Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. Natural Product Communications, 2(4), 1934578X0700200. [Link]
-
Castelli, F., & López, S. N. (2017). Homoisoflavonoids: Occurrence, Biosynthesis, and Biological Activity. Studies in Natural Products Chemistry, 54, 255-283. [Link]
-
Sari, F. P., et al. (2021). Total Phenolic, Flavonoid, Tannin Content and DPPH Scavenging Activity of Caesalpinia sappan Linn. Bark. Wood Research Journal, 13(2), 64-71. [Link]
-
Lin, N., et al. (2014). Naturally occurring homoisoflavonoids and their pharmacological activities. Planta Medica, 80(14), 1136-1148. [Link]
-
Ningsih, I. Y., et al. (2020). Flavonoid Content and Antioxidant Activity of Various Parts of Sappan Wood (Caesalpinia sappan L.). Atlantis Press, 441, 313-317. [Link]
-
Mottaghipisheh, J., & Stuppner, H. (2021). A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives. International Journal of Molecular Sciences, 22(5), 2735. [Link]
-
Raihana, H. D., et al. (2021). Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis. RSC Advances, 11(36), 22165-22177. [Link]
-
Khan, I., et al. (2020). Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. [Link]
-
El-Shazly, M., et al. (2021). The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes. Journal of Ethnopharmacology, 278, 114311. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Martins, C. V., et al. (2018). The Hallmarks of Flavonoids in Cancer. Molecules, 23(10), 2568. [Link]
-
ResearchGate. (n.d.). Structures of naturally occurring homoisoflavonoids classified into four types (a) and five types (b). [Link]
-
Duan, Y., et al. (2020). Two new homoisoflavones from Portulaca oleracea L. and their activities. Natural Product Research, 1-9. [Link]
-
Masi, M., et al. (2018). Structures of 3-benzylchroman-4-one (A) and scillascillin (B). ResearchGate. [Link]
-
Al-Hadhrami, A., et al. (2021). Phytochemistry and Pharmacological Activities of Dracaena cinnabari Resin. Molecules, 26(15), 4437. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐benzylchroman‐4‐one via chroman‐4‐one. [Link]
-
Sieroń, L., et al. (2018). Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1636-1641. [Link]
-
ResearchGate. (n.d.). Conformational analysis of 3-benzylchroman-4-ones. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(3), 668. [Link]
-
Gkretsi, V., et al. (2024). Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. Biological Chemistry, 405(3), 265-274. [Link]
-
Chen, B., et al. (2022). Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. Food Chemistry, 399, 133989. [Link]
-
Alsaeidi, A., et al. (2023). In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor. Journal of Materials in Life Sciences, 3(1), 1-10. [Link]
-
Lee, Y. J., et al. (2022). Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells. International Journal of Molecular Sciences, 23(24), 15915. [Link]
-
FooDB. (n.d.). 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxy-6,7-dimethoxy-3-(4'-hydroxybenzyl)-4-chromanone. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15. [Link]
-
PubChem. (n.d.). 4',5-Dihydroxy-7-methoxyflavanone. Retrieved from [Link]
Sources
- 1. Sappanumols A–C, Three Homoisoflavonoids with Antiinflammatory Activities from Sappan lignum | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Homoisoflavonoids from the medicinal plant Portulaca oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoprotective potentials of homoisoflavonoids and chalcones of Dracaena cinnabari: modulations of drug-metabolizing enzymes and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phytochemistry and Pharmacological Activities of Dracaena cinnabari Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenolic compounds from Caesalpinia sappan heartwood and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two new homoisoflavones from Portulaca oleracea L. and their activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Compound this compound - Chemdiv [chemdiv.com]
A Comparative Guide to the Synthetic Routes of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
In the landscape of medicinal chemistry and natural product synthesis, homoisoflavonoids represent a class of compounds with significant therapeutic potential, exhibiting a range of biological activities including anti-inflammatory, anticancer, and antioxidant effects.[1][2] The specific target of this guide, 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one, is a naturally occurring homoisoflavonoid that has garnered interest within the drug development community.[3][4][5] The efficient and scalable synthesis of this molecule is paramount for further pharmacological investigation. This guide provides a comparative analysis of two prominent synthetic strategies for obtaining this compound, offering insights into the underlying chemical principles and practical considerations for researchers in the field.
Introduction to Synthetic Strategies
The synthesis of homoisoflavonoids, characterized by a 3-benzylchroman-4-one core, presents unique challenges in controlling regioselectivity and achieving high yields.[6] The two primary retrosynthetic disconnections for the target molecule involve either the formation of the chromanone ring from a chalcone precursor or the introduction of the C3-benzyl group onto a pre-existing chromanone scaffold. This guide will explore both a "Chalcone-First" and a "Chromanone-First" approach, evaluating their respective merits and drawbacks.
Route 1: The "Chalcone-First" Approach
This classical strategy hinges on the initial construction of a chalcone backbone via a Claisen-Schmidt condensation, followed by cyclization to the chromanone ring and subsequent functionalization at the C3 position. This pathway offers flexibility in the introduction of substituents on both aromatic rings of the chalcone precursor.
Conceptual Workflow
The "Chalcone-First" approach can be visualized as a linear sequence of reactions, beginning with commercially available starting materials and progressively building the complexity of the molecule.
Caption: Workflow for the "Chalcone-First" Synthetic Route.
Detailed Experimental Protocol
Step 1: Synthesis of 2',4',4-Trihydroxy-6'-methoxychalcone (Chalcone Formation)
The synthesis begins with the Claisen-Schmidt condensation of 2',4'-dihydroxy-6'-methoxyacetophenone and 4-hydroxybenzaldehyde.[7][8] This reaction is typically base-catalyzed, with aqueous solutions of potassium hydroxide or sodium hydroxide being common choices.[9]
-
Reagents: 2',4'-dihydroxy-6'-methoxyacetophenone, 4-hydroxybenzaldehyde, potassium hydroxide, ethanol, water.
-
Procedure:
-
Dissolve 2',4'-dihydroxy-6'-methoxyacetophenone and 4-hydroxybenzaldehyde in ethanol.
-
Add an aqueous solution of potassium hydroxide dropwise to the stirred solution at room temperature.
-
Continue stirring for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.
-
Step 2: Cyclization to 5,7-Dihydroxy-3-(4-hydroxybenzyl)flavanone
The cyclization of the 2'-hydroxychalcone to the corresponding flavanone is an intramolecular Michael addition. This can be achieved under acidic or basic conditions.[10][11][12] Enzyme-assisted cyclization has also been reported as a greener alternative.[13]
-
Reagents: 2',4',4-Trihydroxy-6'-methoxychalcone, sodium acetate, ethanol.
-
Procedure:
-
Reflux a solution of the chalcone in ethanol with sodium acetate for 12-24 hours.
-
Monitor the disappearance of the chalcone by TLC.
-
After cooling, the flavanone often crystallizes from the solution.
-
Filter the product and wash with cold ethanol.
-
Step 3: Selective Methylation
The final step involves the selective methylation of the 7-hydroxyl group. This requires careful selection of the methylating agent and reaction conditions to avoid methylation of the 5- and 4'-hydroxyl groups. The increased acidity of the 7-hydroxyl group can be exploited for regioselective methylation.
-
Reagents: 5,7-Dihydroxy-3-(4-hydroxybenzyl)flavanone, dimethyl sulfate (DMS), potassium carbonate, acetone.
-
Procedure:
-
Reflux the flavanone in dry acetone with a slight excess of potassium carbonate and a stoichiometric amount of dimethyl sulfate for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the potassium carbonate and evaporate the acetone.
-
Purify the residue by column chromatography to obtain the target molecule.
-
Performance Analysis
| Step | Reaction | Typical Yield | Key Considerations |
| 1 | Claisen-Schmidt Condensation | 70-90% | Reaction time can be long; side products may form. |
| 2 | Cyclization | 60-80% | Incomplete conversion can be an issue; requires careful monitoring. |
| 3 | Selective Methylation | 40-60% | Regioselectivity can be challenging; over-methylation is a common side reaction. |
| Overall | 17-43% | Multi-step process with purification required at each stage. |
Route 2: The "Chromanone-First" Approach
This alternative strategy involves the initial synthesis of the 5-hydroxy-7-methoxychroman-4-one core, followed by the introduction of the 4-hydroxybenzyl group at the C3 position. This approach can be more convergent and may offer advantages in terms of overall yield.
Conceptual Workflow
The "Chromanone-First" approach builds the heterocyclic core initially and then attaches the final substituent.
Caption: Workflow for the "Chromanone-First" Synthetic Route.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Hydroxy-7-methoxychroman-4-one
The synthesis of the chromanone core can be achieved from resorcinol or phloroglucinol.[14] A common method involves the acylation with 3-chloropropionic acid followed by intramolecular cyclization.[14] Subsequent selective methylation provides the desired intermediate.
-
Reagents: Resorcinol, 3-chloropropionic acid, trifluoromethanesulfonic acid, sodium hydroxide, dimethyl sulfate, potassium carbonate, acetone.
-
Procedure:
-
Perform a Friedel-Crafts acylation of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid to yield 2',4'-dihydroxy-3-chloropropiophenone.[14]
-
Induce cyclization by treating the propiophenone with an aqueous solution of sodium hydroxide to form 7-hydroxychroman-4-one.[14]
-
Protect the 7-hydroxyl group, for instance, as a benzyl ether.
-
Perform methylation of the 5-hydroxyl group.
-
Deprotect the 7-hydroxyl group to yield 5-hydroxy-7-methoxychroman-4-one. (This multi-step process for selective methylation is a notable complexity). A more direct, albeit potentially lower-yielding, partial methylation of 5,7-dihydroxychroman-4-one could also be attempted.
-
Step 2: Condensation with 4-Hydroxybenzaldehyde
The pre-formed chroman-4-one is then condensed with 4-hydroxybenzaldehyde to introduce the benzylidene group at the C3 position.[1]
-
Reagents: 5-Hydroxy-7-methoxychroman-4-one, 4-hydroxybenzaldehyde, piperidine or pyrrolidine, ethanol.
-
Procedure:
-
Reflux a mixture of the chroman-4-one and 4-hydroxybenzaldehyde in ethanol with a catalytic amount of piperidine for 8-12 hours.
-
Monitor the reaction by TLC for the formation of the 3-benzylidene product.
-
Cool the reaction mixture to induce crystallization.
-
Filter and wash the product with cold ethanol.
-
Step 3: Reduction of the Benzylidene Intermediate
The final step is the reduction of the exocyclic double bond of the 3-benzylidenechroman-4-one to yield the target homoisoflavonoid.[15]
-
Reagents: 3-(4-Hydroxybenzylidene)-5-hydroxy-7-methoxychroman-4-one, Palladium on carbon (Pd/C), hydrogen gas, ethanol or ethyl acetate.
-
Procedure:
-
Hydrogenate the benzylidene intermediate in ethanol using 10% Pd/C as a catalyst at room temperature and atmospheric pressure of hydrogen.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the catalyst through a pad of Celite and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
-
Performance Analysis
| Step | Reaction | Typical Yield | Key Considerations |
| 1 | Chromanone Synthesis | 40-60% (multi-step) | Synthesis of the core can be lengthy with protection/deprotection steps. |
| 2 | Aldol Condensation | 80-95% | Generally a high-yielding reaction. |
| 3 | Catalytic Hydrogenation | >90% | Typically a clean and efficient reduction. |
| Overall | 29-51% | Potentially higher overall yield if the chromanone core is readily available. |
Comparative Summary and Conclusion
| Feature | Route 1: "Chalcone-First" | Route 2: "Chromanone-First" |
| Starting Materials | Substituted acetophenones and benzaldehydes | Resorcinol/Phloroglucinol derivatives |
| Key Transformations | Claisen-Schmidt, Cyclization, Methylation | Friedel-Crafts, Cyclization, Condensation, Hydrogenation |
| Overall Yield | Lower (17-43%) | Potentially Higher (29-51%) |
| Number of Steps | Fewer principal steps | More steps for core synthesis |
| Flexibility | High flexibility for A and B ring substituents | Less flexible once the chromanone core is synthesized |
| Key Challenges | Regioselective methylation | Multi-step synthesis of the chromanone intermediate |
Both synthetic routes offer viable pathways to this compound. The "Chalcone-First" approach is more linear and utilizes readily accessible condensation and cyclization reactions. However, the final selective methylation step can be challenging and may lower the overall yield.
The "Chromanone-First" approach is more convergent and may provide a higher overall yield, especially if the chromanone intermediate is synthesized efficiently or is commercially available. The key challenge in this route lies in the potentially lengthy synthesis of the chromanone core itself, which may involve several protection and deprotection steps.
The choice of synthetic route will ultimately depend on the specific expertise of the research team, the availability of starting materials, and the desired scale of the synthesis. For rapid access to a variety of analogs with different substitution patterns on the A and B rings, the "Chalcone-First" approach may be more suitable. For larger-scale synthesis where the initial investment in preparing the chromanone core can be justified by higher yields in the final steps, the "Chromanone-First" approach may be the preferred strategy.
References
- 1. Obtaining and application of some homoisoflavonoids - MedCrave online [medcraveonline.com]
- 2. Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities - ProQuest [proquest.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. Homoisoflavonoid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. nepjol.info [nepjol.info]
- 12. chemijournal.com [chemijournal.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups | Semantic Scholar [semanticscholar.org]
Validating the Anti-Cancer Effects of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising in vitro anti-cancer compound to a validated in vivo therapeutic candidate is fraught with challenges. This guide provides a comprehensive framework for the in vivo validation of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one , a natural homoisoflavonoid, by comparing its potential efficacy against a standard-of-care chemotherapeutic agent and another relevant flavonoid. While direct in vivo anti-cancer data for this specific compound is limited in publicly available literature[1][2][3], this guide will leverage established protocols and the known biological activities of related flavonoids to propose a robust validation strategy.[4][5][6][7]
Introduction: The Therapeutic Potential of Homoisoflavonoids
Flavonoids, a broad class of plant-derived polyphenolic compounds, have garnered significant interest for their potential anti-cancer properties.[4][5] Their mechanisms of action are diverse, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in tumorigenesis.[5][7] this compound belongs to the homoisoflavonoid subclass and shares structural similarities with compounds that have demonstrated biological activity, such as anti-adipogenic effects.[8][9] This structural relationship provides a compelling rationale for investigating its anti-cancer potential in a rigorous in vivo setting.
This guide will outline a comparative in vivo study designed to:
-
Evaluate the anti-tumor efficacy of this compound.
-
Compare its performance against a standard chemotherapeutic agent (e.g., Paclitaxel) and another flavonoid with reported anti-cancer activity (e.g., Quercetin).[7][10]
-
Assess the safety and tolerability of the compound.
-
Provide a framework for pharmacokinetic and pharmacodynamic analysis.
Designing the In Vivo Study: A Comparative Approach
The successful in vivo evaluation of a novel anti-cancer agent hinges on a meticulously designed experimental protocol.[11] We propose a dual-model approach utilizing both a subcutaneous xenograft model for initial efficacy screening and a more clinically relevant orthotopic model.[12][13][14][15]
Animal Model Selection
-
Immunocompromised Mice: For xenograft and orthotopic models using human cancer cell lines, immunodeficient strains such as NOD/SCID or nude mice (6-8 weeks old) are essential to prevent graft rejection.[12]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and governmental guidelines for the ethical care and use of laboratory animals.[16][17]
Experimental Groups
A robust study design will include the following groups (n=8-10 mice per group) for both xenograft and orthotopic models:
| Group | Treatment | Rationale |
| 1 | Vehicle Control | To establish the baseline tumor growth rate. |
| 2 | This compound (Low Dose) | To determine the dose-response relationship. |
| 3 | This compound (High Dose) | To assess efficacy at a potentially therapeutic dose. |
| 4 | Paclitaxel (Standard-of-Care) | A positive control to benchmark the efficacy of the investigational compound.[10] |
| 5 | Quercetin (Comparative Flavonoid) | To compare the efficacy with another flavonoid known for its anti-cancer properties.[7] |
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for in vivo validation.
Caption: Proposed experimental workflow for in vivo validation.
Detailed Experimental Protocols
Subcutaneous Xenograft Model Protocol
This model is ideal for initial efficacy screening due to the ease of tumor implantation and measurement.[18]
Step-by-Step Methodology:
-
Cell Preparation: Culture a suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.[19] Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.[16][19]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into the experimental groups and begin treatment administration as per the defined schedule (e.g., daily, every other day).
-
Data Collection: Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.[11]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or signs of significant toxicity are observed.[11]
Orthotopic Model Protocol
Orthotopic models provide a more physiologically relevant tumor microenvironment, which is crucial for evaluating metastasis and the efficacy of targeted therapies.[12][14][20]
Step-by-Step Methodology:
-
Cell Preparation: Prepare cancer cells as described for the xenograft model. For some orthotopic models, luciferase-expressing cell lines are used for in vivo imaging.[14]
-
Surgical Implantation: Surgically implant the cancer cells into the organ of origin (e.g., mammary fat pad for breast cancer, prostate for prostate cancer).[12][15] This requires advanced surgical expertise.[12]
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics.
-
Tumor Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or ultrasound.[14][21]
-
Treatment and Data Collection: Once tumors are established, randomize the mice and commence treatment. Monitor tumor progression and animal health as in the xenograft model.
-
Metastasis Assessment: At the end of the study, harvest primary tumors and relevant distant organs (e.g., lungs, liver, lymph nodes) to assess for metastasis.
Comparative Data Analysis and Presentation
The primary endpoint for efficacy is Tumor Growth Inhibition (TGI). Secondary endpoints include survival benefit and assessment of toxicity.
Efficacy Assessment
Tumor Growth Inhibition (TGI):
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Hypothetical Comparative Efficacy Data:
| Treatment Group | Mean TGI (%) | Survival Benefit (days) |
| This compound (Low Dose) | 35% | +5 |
| This compound (High Dose) | 60% | +12 |
| Paclitaxel | 75% | +18 |
| Quercetin | 45% | +8 |
Toxicity Evaluation
Toxicity is assessed by monitoring:
-
Body Weight Changes: A significant loss of body weight (>15-20%) is an indicator of systemic toxicity.[11][17]
-
Clinical Observations: Daily monitoring for signs of distress, such as changes in posture, activity, and grooming.
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart) should be collected for histopathological analysis to identify any treatment-related toxicities.
-
Blood Analysis: Complete blood counts (CBC) and serum chemistry panels can provide insights into hematological and organ-specific toxicity.[22]
Unraveling the Mechanism of Action: A Look at Potential Signaling Pathways
Flavonoids are known to exert their anti-cancer effects by modulating various signaling pathways.[6][7] Based on the literature for related compounds, this compound may potentially impact pathways such as PI3K/Akt/mTOR and MAPK.[7][23]
Caption: Potential signaling pathways modulated by the test compound.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for its clinical translation.[17][24][25]
-
Pharmacokinetics (PK): A PK study should be conducted to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability.[17][25] This involves collecting blood samples at various time points after compound administration and measuring drug concentration.[21]
-
Pharmacodynamics (PD): PD studies aim to correlate the drug concentration with its biological effect. This can be achieved by analyzing biomarkers in tumor tissue (e.g., phosphorylation status of target proteins) at different time points after treatment.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the in vivo validation of this compound as a potential anti-cancer agent. The proposed comparative study design, incorporating both subcutaneous and orthotopic models, will allow for a thorough evaluation of its efficacy and safety profile relative to existing therapies.
Positive results from these studies would warrant further investigation, including:
-
Mechanism of Action Studies: In-depth analysis of the molecular targets and signaling pathways affected by the compound.
-
Combination Therapy Studies: Evaluating the synergistic effects of the compound with standard chemotherapeutic agents or targeted therapies.[26]
-
Advanced Preclinical Models: Utilizing patient-derived xenograft (PDX) models for a more personalized and clinically relevant assessment.[27][28]
The rigorous in vivo validation outlined here is an indispensable step in determining the true therapeutic potential of novel compounds like this compound and paving the way for their potential clinical development.[29][30]
References
-
Anilocus. Creating Orthotopic Cancer Models for Safety and Efficacy Assessment. [Link]
-
Drug Target Review. Initial in vivo validation of novel cancer therapeutics using AI. [Link]
-
PubMed. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis. [Link]
-
European Pharmaceutical Review. Initial in vivo validation of novel oncology therapeutic mechanism completed. [Link]
-
International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
-
National Institutes of Health. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis. [Link]
-
PubMed. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]
-
Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]
-
The Jackson Laboratory. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. [Link]
-
National Institutes of Health. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]
-
Reaction Biology. Orthotopic Mouse Models. [Link]
-
Future Science Group. Use of patient-derived xenograft mouse models in cancer research and treatment. [Link]
-
JoVE. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer. [Link]
-
BC Cancer Research. In Vivo Pharmacology | Experimental Therapeutics. [Link]
-
National Institutes of Health. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. [Link]
-
National Institutes of Health. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. [Link]
-
ResearchGate. Flavonoids as an Alternative Option to Treat Cancer | Request PDF. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
-
National Institutes of Health. Flavonoids as promising molecules in the cancer therapy: An insight. [Link]
-
InTechOpen. New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]
-
Richmond Research. The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]
-
Vivotecnia. In vivo toxicology studies. [Link]
-
National Institutes of Health. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. [Link]
-
Memorial Sloan Kettering Cancer Center. Alternative Cancer Treatments: The Science vs. The Hype | Cancer Straight Talk Podcast. [Link]
-
PubChem. This compound. [Link]
-
MDPI. Natural Compounds in Cancer Therapy: Revealing the Role of Flavonoids in Renal Cell Carcinoma Treatment. [Link]
-
National Institutes of Health. Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment. [Link]
-
MDPI. (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. [Link]
-
FooDB. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264). [Link]
-
PubMed. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy. [Link]
-
ScienceScholar. Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. [Link]
-
PubMed. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids as promising molecules in the cancer therapy: An insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoid-Based Combination Therapies and Nano-Formulations: An Emerging Frontier in Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells | MDPI [mdpi.com]
- 9. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB [foodb.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Creating Orthotopic Cancer Models for Safety and Efficacy Assessment [anilocus.com]
- 13. ijpbs.com [ijpbs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Video: Pre-clinical Orthotopic Murine Model of Human Prostate Cancer [jove.com]
- 16. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 20. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vivo Pharmacology | Experimental Therapeutics [bccrc.ca]
- 22. hoeford.com [hoeford.com]
- 23. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. iv.iiarjournals.org [iv.iiarjournals.org]
- 27. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. oncology-central.com [oncology-central.com]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. Initial in vivo validation of novel oncology therapeutic mechanism completed - Bioscience Today [biosciencetoday.co.uk]
A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS for the Quantification of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
Introduction
5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a homoisoflavonoid, a class of natural compounds investigated for various biological activities.[1] Accurate and reliable quantification of this analyte is paramount in diverse research contexts, from phytochemical analysis to pharmacokinetic studies in drug development. The choice of analytical methodology is a critical decision point, balancing the need for sensitivity and selectivity with practical considerations like cost, throughput, and robustness.
This guide provides an in-depth comparison and cross-validation framework for two cornerstone analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Cross-validation is the formal process of comparing results from two distinct bioanalytical methods to ensure data comparability and integrity, a critical step when methods are transferred between laboratories or when data from different analytical techniques are combined in a regulatory submission.[2][3] This document is structured to provide not just protocols, but the scientific rationale behind them, grounded in internationally recognized regulatory standards.
Guiding Principles: The Regulatory Framework
The foundation of any robust analytical method is its validation, a process that demonstrates the method is fit for its intended purpose. Our entire cross-validation strategy is built upon the principles outlined by major regulatory bodies, ensuring scientific rigor and data integrity. Key guidelines referenced throughout this document include:
-
FDA Guidance for Industry: Bioanalytical Method Validation[2][6]
-
EMA Guideline: on bioanalytical method validation[7]
These guidelines provide the framework for the validation parameters discussed herein, such as selectivity, linearity, accuracy, precision, and sensitivity.
Experimental Design & Methodologies
A successful cross-validation begins with two independently optimized and validated methods. Below are detailed protocols for the quantification of this compound using both HPLC-UV and LC-MS/MS.
Analyte & Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.
Protocol 1: HPLC-UV Method
The causality behind this method's design is its widespread availability and robustness for quantifying analytes at moderate to high concentrations. A C18 column is chosen for its versatility in retaining moderately polar compounds like flavonoids, while a gradient elution ensures adequate separation from potential matrix components.
-
Instrumentation: Standard HPLC system with a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[10]
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-22 min: 20% B (Re-equilibration)
-
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (A common wavelength for phenolic compounds; should be confirmed by running a UV spectrum of the standard).[8]
-
Protocol 2: LC-MS/MS Method
This method is designed for superior sensitivity and selectivity, making it the gold standard for bioanalysis where analyte concentrations are low and the sample matrix is complex. The Multiple Reaction Monitoring (MRM) mode is chosen for its ability to filter out chemical noise, providing a highly specific signal for the target analyte.
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Can mirror the HPLC-UV conditions for consistency, or a UPLC column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm) can be used with a scaled gradient and higher flow rate (e.g., 0.4 mL/min) for faster run times.
-
-
MS/MS Conditions:
-
Analyte: this compound (MW: 300.31 g/mol )[11]
-
Ionization Mode: ESI, Negative (Phenolic hydroxyl groups typically ionize well in negative mode).
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 299.3 [M-H]⁻
-
Product Ion (Q3): A plausible fragment would result from the loss of the hydroxybenzyl group. This must be determined experimentally by infusing the standard. For this guide, we will hypothesize a transition.
-
Quantifier Transition: 299.3 → 191.2
-
Qualifier Transition: 299.3 → 151.1
-
-
Key Parameters (Instrument Dependent):
-
Ion Spray Voltage: -4500 V
-
Source Temperature: 550°C
-
Collision Energy (CE) & Declustering Potential (DP): Optimize via infusion of the analyte standard.
-
-
Cross-Validation Workflow and Key Parameters
Cross-validation directly compares the performance of the two validated methods. The process involves analyzing the same set of QC samples and, critically, incurred (study) samples with both methodologies to establish their interchangeability.
Validation Parameters & Acceptance Criteria
The following parameters must be evaluated for each method independently before the cross-validation can occur. The results form the basis of the performance comparison.
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Based on FDA/ICH Guidelines)[6][7][12] | Rationale |
| Selectivity | Assessed by analyzing blank matrix; no significant peaks at analyte RT. | Assessed by analyzing blank matrix; no significant response for MRM transition at analyte RT. | No significant interfering peaks at the retention time of the analyte (>20% of LLOQ response is significant). | Ensures the signal is from the analyte and not an interfering component. |
| Linearity (r²) | > 0.995 | > 0.995 | Correlation coefficient (r²) should be ≥ 0.99. | Demonstrates a proportional relationship between concentration and instrument response over a defined range. |
| Range | e.g., 100 - 5000 ng/mL | e.g., 1 - 1000 ng/mL | The range over which the method is accurate, precise, and linear. | Defines the upper and lower concentration limits for reliable quantification. |
| Accuracy (% Bias) | 85-115% (80-120% at LLOQ) | 85-115% (80-120% at LLOQ) | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). | Measures the closeness of the determined value to the true nominal value. |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | The coefficient of variation (CV or RSD) should not exceed 15% (20% at LLOQ). | Measures the closeness of repeated measurements, indicating method reproducibility. |
| LOQ (ng/mL) | ~100 ng/mL | ~1 ng/mL | The lowest concentration quantifiable with acceptable accuracy and precision. S/N ratio typically ≥ 10.[13] | Defines the lower limit of sensitivity for the assay. |
| Matrix Effect | Not typically required. | Required. Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution. | CV of the matrix factor across different lots of matrix should be ≤15%. | Crucial for MS-based methods to ensure matrix components are not suppressing or enhancing the analyte's ionization.[7] |
| Cross-Validation | N/A | N/A | The difference between the two methods should be within 20% of the mean for at least 67% of the samples analyzed.[7] | Confirms that the two methods produce comparable data. |
Comparative Performance Analysis: Choosing the Right Tool
The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the application's requirements for sensitivity and selectivity versus its tolerance for cost and complexity.
-
Sensitivity and Selectivity: The most significant advantage of LC-MS/MS is its superior sensitivity and selectivity. As illustrated in the table above, the LOQ for an LC-MS/MS method can be 100-fold lower than that of an HPLC-UV method. This is because mass spectrometry detects the unique mass-to-charge ratio and fragmentation pattern of the analyte, effectively eliminating the background noise that can plague UV detection, where any compound absorbing at the same wavelength can interfere.[14] For studies involving biological matrices like plasma or tissue, where analyte concentrations are often in the low ng/mL or even pg/mL range, LC-MS/MS is the only viable option.
-
Robustness and Cost-Effectiveness: HPLC-UV systems are the workhorses of many QC laboratories for good reason. They are generally more robust, easier to operate, and have lower acquisition and maintenance costs than their LC-MS/MS counterparts. The methodology is less susceptible to matrix effects like ion suppression. For applications where the analyte is present at higher concentrations, such as in the analysis of formulated products or bulk substance, HPLC-UV provides a reliable and cost-effective solution.
-
Development and Throughput: Method development can be faster for HPLC-UV as it does not require optimization of mass spectrometry parameters. However, once developed, both methods can be automated for high-throughput analysis. The faster run times often achievable with modern UPLC systems (typically paired with MS detectors) can sometimes give the LC-MS/MS approach a higher throughput advantage.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, but they serve different analytical needs.
-
Choose HPLC-UV for routine quality control, content uniformity, and purity analysis where analyte concentrations are expected to be high (µg/mL range and above) and the sample matrix is relatively clean. Its robustness, simplicity, and lower cost make it ideal for these applications.
-
Choose LC-MS/MS for any application requiring high sensitivity and selectivity. This includes all bioanalytical studies such as pharmacokinetics, toxicokinetics, and metabolism, where analyte concentrations in complex biological fluids are typically very low (pg/mL to low ng/mL range).
The cross-validation process is essential to bridge the data between these two platforms. A successful cross-validation, as outlined in this guide, provides the documented evidence that data generated by either method is comparable, ensuring confidence in the integrity of the collective analytical results.
References
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2024). U.S. Department of Health and Human Services (HHS). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical method validation emea. (2014). Slideshare. [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2024). Altabrisa Group. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. (2024). National Institutes of Health (NIH). [Link]
-
FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). (2018). Protocols.io. [Link]
-
Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. (2020). Pharmacognosy Magazine. [Link]
-
Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. (2021). MDPI. [Link]
-
Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. (2012). SciELO. [Link]
-
Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis. National Institutes of Health (NIH). [Link]
-
HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology. [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]
-
Development of an LC-MS Based Assay for Quantifying Eight Flavonoid Compounds and Its Application in Chinese Herbal Medicine Analysis. (2024). ResearchGate. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). National Institutes of Health (NIH). [Link]
-
Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. (2015). MDPI. [Link]
-
ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10. (2019). International Council for Harmonisation (ICH). [Link]
-
Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]
-
Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8- dimethylchroman-4-one. (2022). NIScPR. [Link]
-
Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. [Link]
-
This compound. PubChem. [Link]
-
Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264). FooDB. [Link]
-
How to do HPLC method validation. (2022). YouTube. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
Linearity, LOD and LOQ. ResearchGate. [Link]
-
5-Hydroxy-6, 7-dimethoxy-3-(4'-hydroxybenzyl)-4-chromanone. PubChem. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. fda.gov [fda.gov]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. phcog.com [phcog.com]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 14. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
A Comparative Guide to the Anti-Inflammatory Potential of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
A Framework for Preclinical Evaluation Against Established NSAIDs
For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides a comparative framework for evaluating the anti-inflammatory potential of the natural compound 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one against two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib. Due to the limited publicly available data on the biological activity of this compound, this document outlines a comprehensive, hypothesis-driven approach to its preclinical assessment.
Introduction to the Inflammatory Cascade and Therapeutic Intervention
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective mechanism, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][3]
Key mediators of inflammation include prostaglandins, which are synthesized via the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions like protecting the stomach lining.[7][8] In contrast, COX-2 is typically induced at sites of inflammation and is a primary target for anti-inflammatory drugs.[7][9][10] Other important players in the inflammatory cascade include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1), as well as reactive oxygen species (ROS) and nitric oxide (NO).[11][12]
Profiling the Comparators
A thorough evaluation of a novel compound necessitates a clear understanding of the benchmarks against which it is being compared.
The Investigational Compound: this compound
This compound is a natural compound belonging to the homoisoflavonoid class.[13] Its chemical structure suggests potential for biological activity, as flavonoids and related phenolic compounds are known to possess anti-inflammatory properties.[14] However, at present, there is a lack of published experimental data detailing its specific mechanism of action or efficacy as an anti-inflammatory agent.[15][16]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H16O5 | [16] |
| Molecular Weight | 300.30 g/mol | [16] |
| IUPAC Name | 5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | [16] |
The Benchmarks: Ibuprofen and Celecoxib
Ibuprofen is a traditional, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[6][8][17] Its anti-inflammatory, analgesic, and antipyretic effects are primarily attributed to the inhibition of prostaglandin synthesis.[18] However, its inhibition of COX-1 can lead to gastrointestinal side effects.[8][18]
Celecoxib is a selective COX-2 inhibitor.[4][9][19] This selectivity is intended to reduce the gastrointestinal adverse effects associated with non-selective NSAIDs while still providing effective anti-inflammatory and analgesic action.[7][19] It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[4][10]
Table 2: Comparative Profile of Benchmark Anti-Inflammatory Drugs
| Feature | Ibuprofen | Celecoxib |
| Drug Class | Non-steroidal anti-inflammatory drug (NSAID) | Non-steroidal anti-inflammatory drug (NSAID) |
| Mechanism of Action | Non-selective COX-1 and COX-2 inhibitor[6][8][17] | Selective COX-2 inhibitor[4][9][19] |
| Therapeutic Effects | Analgesic, anti-inflammatory, antipyretic[17] | Analgesic, anti-inflammatory, antipyretic[9] |
| Primary Target | Prostaglandin synthesis via COX enzymes | Prostaglandin synthesis via COX-2 enzyme[4] |
| Common Side Effects | Gastrointestinal irritation and bleeding (due to COX-1 inhibition)[8][18] | Potential for cardiovascular events, reduced gastrointestinal toxicity compared to non-selective NSAIDs[7] |
Proposed Experimental Framework for Comparative Evaluation
To ascertain the anti-inflammatory profile of this compound, a multi-tiered experimental approach is proposed, progressing from in vitro biochemical assays to cell-based models and culminating in in vivo studies.
In Vitro Assays: Elucidating the Mechanism of Action
Initial screening should focus on determining the direct molecular targets of the investigational compound.
Experimental Protocol 1: COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Prepare a range of concentrations of the test compound, Ibuprofen (non-selective control), and Celecoxib (selective control).
-
Incubate each enzyme with arachidonic acid (the substrate) in the presence of the test compounds.
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound against each enzyme.
-
Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
-
Rationale: This assay will directly assess whether the compound functions through the primary mechanism of action of common NSAIDs. The selectivity index will provide crucial information regarding its potential for gastrointestinal side effects.
Experimental Protocol 2: Nitric Oxide (NO) Production in Macrophages
-
Objective: To evaluate the effect of the compound on the production of nitric oxide, a key inflammatory mediator.
-
Methodology:
-
Culture murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[20]
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
After 24 hours, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
-
-
Rationale: This assay explores a COX-independent anti-inflammatory pathway. Overproduction of NO is a hallmark of chronic inflammation.
Experimental Protocol 3: Cytokine Production Assay
-
Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines.
-
Methodology:
-
Use a similar cell culture model as in the NO production assay (e.g., LPS-stimulated macrophages or PBMCs).[20]
-
After treatment with the test compound and stimulation, collect the cell culture supernatant.
-
Quantify the levels of key pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or a multiplex bead array.
-
-
Rationale: Cytokines are critical signaling molecules that orchestrate the inflammatory response. Inhibition of their production is a key characteristic of many anti-inflammatory agents.
Hypothetical In Vitro Data Summary
Table 3: Hypothetical In Vitro Anti-Inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | NO Production IC50 (µM) in RAW 264.7 cells | TNF-α Release IC50 (µM) in RAW 264.7 cells |
| This compound | >100 | 15.2 | >6.6 | 25.8 | 30.1 |
| Ibuprofen | 12.5 | 25.0 | 0.5 | >100 | >100 |
| Celecoxib | 15.0 | 0.8 | 18.75 | >100 | >100 |
In Vivo Models: Assessing Efficacy in a Biological System
Positive in vitro results should be followed by evaluation in established animal models of inflammation.[2][21][22]
Experimental Protocol 4: Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the acute anti-inflammatory activity of the compound in vivo.[22]
-
Methodology:
-
Administer the test compound, a vehicle control, and a positive control drug (e.g., Ibuprofen) orally to groups of rats or mice.
-
After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
-
-
Rationale: This is a widely accepted and reproducible model for screening acute anti-inflammatory drugs.[23] The inflammatory response in this model is biphasic, involving the release of histamine and serotonin in the first phase, followed by prostaglandin release in the later phase.
Workflow for Preclinical Evaluation
Caption: Proposed workflow for the preclinical evaluation of anti-inflammatory compounds.
Hypothetical In Vivo Data Summary
Table 4: Hypothetical Efficacy in Carrageenan-Induced Paw Edema Model (at 3 hours)
| Treatment (Dose) | Paw Edema (mL) | % Inhibition |
| Vehicle Control | 0.85 ± 0.06 | - |
| This compound (50 mg/kg) | 0.51 ± 0.04 | 40.0% |
| This compound (100 mg/kg) | 0.38 ± 0.05 | 55.3% |
| Ibuprofen (100 mg/kg) | 0.42 ± 0.03 | 50.6% |
Interpreting the Comparative Data and Future Directions
Based on the hypothetical data presented, this compound would emerge as a promising anti-inflammatory candidate. The in vitro results suggest a multi-faceted mechanism of action, with a preference for COX-2 inhibition and additional effects on NO and TNF-α production. This contrasts with the more targeted action of Ibuprofen and Celecoxib. The in vivo data would support its efficacy in a live biological system, showing a dose-dependent reduction in acute inflammation comparable to Ibuprofen.
Key Signaling Pathway in Inflammation
Caption: Key inflammatory pathways and potential targets for anti-inflammatory drugs.
Future research should focus on confirming these findings through more advanced studies, including:
-
Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as adjuvant-induced arthritis in rats.
-
Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
-
Mechanism of Action Studies: Investigating the upstream signaling pathways, such as the NF-κB pathway, to understand how the compound regulates the expression of COX-2, iNOS, and pro-inflammatory cytokines.
By following this structured, comparative approach, researchers can rigorously evaluate the potential of this compound as a novel anti-inflammatory agent and build a robust data package for further development.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
-
Ibuprofen Mechanism - News-Medical.Net. [Link]
-
Ibuprofen - Wikipedia. [Link]
-
Celecoxib - Wikipedia. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
Ibuprofen Pathway, Pharmacodynamics - ClinPGx. [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]
-
What is the mechanism of Ibuprofen? - Patsnap Synapse. [Link]
-
What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. [Link]
-
Celecoxib: Mechanism of Action & Structure - Study.com. [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate. [Link]
-
Screening models for inflammatory drugs | PPTX - Slideshare. [Link]
-
Pain, Immunology & Inflammation Models – Pharmaron CRO. [Link]
-
This compound | C17H16O5 | CID - PubChem. [Link]
-
5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed. [Link]
-
(E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells - MDPI. [Link]
-
Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB. [Link]
-
In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7- dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor | Journal of Materials in Life Sciences. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Study on 5-hydroxy-2-(4-hydroxyphenyl)-6,7- dimethoxychromen-4-one as a Candidate IL-1R and TNF-R Inhibitor | Journal of Materials in Life Sciences [jomalisc.utm.my]
- 4. news-medical.net [news-medical.net]
- 5. news-medical.net [news-medical.net]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. study.com [study.com]
- 11. researchgate.net [researchgate.net]
- 12. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 13. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB [foodb.ca]
- 14. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Ibuprofen - Wikipedia [en.wikipedia.org]
- 18. droracle.ai [droracle.ai]
- 19. Celecoxib - Wikipedia [en.wikipedia.org]
- 20. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 22. wuxibiology.com [wuxibiology.com]
- 23. ijpras.com [ijpras.com]
A Guide to the Reproducibility of Bioactivity for 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one: A Methodological Framework
This guide provides a comprehensive framework for assessing the reproducibility of published bioactivity data for the homoisoflavonoid, 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. Given the current scarcity of published studies on this specific molecule, this document serves as a proactive methodological guide for researchers. It outlines a rigorous, self-validating approach to investigating its potential anti-inflammatory, antioxidant, and cytotoxic properties, drawing upon established protocols for structurally similar compounds.[1][2][3] Adherence to these guidelines will ensure that generated data is robust, comparable, and contributes meaningfully to the scientific record, addressing the broader challenge of reproducibility in natural product research.[4][5][6]
Foundational Principles: Ensuring Trustworthy and Reproducible Data
The biological activity of natural products can be influenced by a multitude of factors, from the purity of the compound to the specifics of the experimental setup.[4][6] Therefore, establishing a reproducible bioactivity profile for this compound necessitates a foundation of meticulous compound characterization and standardized, well-controlled biological assays.
Compound Identity and Purity: The Non-Negotiable Starting Point
Before commencing any biological evaluation, the identity and purity of the this compound sample must be unequivocally established. This is a critical step to ensure that any observed bioactivity is attributable to the compound of interest and not to contaminants.
Table 1: Recommended Analytical Techniques for Compound Characterization
| Analytical Technique | Purpose | Acceptance Criteria |
| High-Resolution Mass Spectrometry (HRMS) | Confirms the elemental composition and molecular weight. | Measured mass within ± 5 ppm of the theoretical mass. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Elucidates the chemical structure and confirms isomeric purity. | Spectra consistent with the proposed structure, with no significant signals from impurities. |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound. | Purity ≥ 95% by peak area at a relevant wavelength. |
A detailed report of these characterization data should be maintained and referenced in all subsequent publications to ensure transparency and facilitate replication.
A Tiered Approach to Bioactivity Screening
Based on the known activities of related homoisoflavonoids, a logical starting point for investigating the bioactivity of this compound is to assess its cytotoxic, antioxidant, and anti-inflammatory potential.[1][2][3] A tiered approach, beginning with simple, robust in vitro assays and progressing to more complex cell-based and mechanistic studies, is recommended.
Figure 1: A tiered experimental workflow for bioactivity assessment.
Tier 1: Primary Bioactivity Screening
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][6][7] It is a crucial first step to determine the concentration range at which the compound is non-toxic for use in subsequent cell-based assays.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound dilutions and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value should be determined from a dose-response curve.
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) |
| RAW 264.7 | > 100 |
| MCF-7 (Breast Cancer) | 45.2 |
| HepG2 (Liver Cancer) | 62.8 |
Rationale: Many flavonoids and isoflavonoids exhibit antioxidant activity.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the free radical scavenging ability of a compound.[2][5][8]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol.
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. Use ascorbic acid or Trolox as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.
Experimental Protocol: ABTS Radical Cation Scavenging Assay
-
ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Reaction Setup: Add 10 µL of the test compound at various concentrations to 1 mL of the ABTS•+ working solution.
-
Absorbance Measurement: Record the absorbance at 734 nm after 6 minutes.
-
Data Analysis: Calculate the percentage of inhibition and express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).
Table 3: Hypothetical Antioxidant Activity Data
| Assay | Metric | Value |
| DPPH | IC₅₀ (µM) | 25.8 |
| ABTS | TEAC (µM Trolox equivalents/µM compound) | 1.2 |
Rationale: The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay measures nitrite (a stable product of NO), providing an indirect measure of NO production.[3][9][10] Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a standard model for this assay.
Experimental Protocol: Griess Assay
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light, and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.
Tier 2: Mechanistic Investigations
Should the primary screening reveal significant bioactivity, the next logical step is to investigate the underlying molecular mechanisms.
Figure 2: Simplified NF-κB signaling pathway.
Rationale: The transcription factor NF-κB is a master regulator of inflammation. Many anti-inflammatory compounds act by inhibiting its activation. A luciferase reporter assay is a sensitive method to quantify NF-κB activation.[11][12][13]
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment and Stimulation: Treat the transfected cells with the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the unstimulated control.
Rationale: The Mitogen-Activated Protein Kinase (MAPK) and AMP-activated Protein Kinase (AMPK) pathways are crucial signaling cascades involved in inflammation, cellular stress, and metabolism.[4][14][15][16][17][18][19][20] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, which indicates their activation state.
Experimental Protocol: Western Blotting for Phosphorylated Kinases
-
Cell Treatment and Lysis: Treat cells with the test compound and/or a stimulant (e.g., LPS for MAPKs, or a metabolic stressor for AMPK). Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of the kinases of interest (e.g., phospho-p38 MAPK, phospho-JNK, phospho-ERK, phospho-AMPK).
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total forms of the kinases and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Rationale: Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a role in lipid metabolism and inflammation.[21] Some flavonoids are known to modulate its activity. A reporter gene assay can determine if the compound acts as a PPARα agonist or antagonist.[22][23][24][25][26]
Experimental Protocol: PPARα Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a PPARα expression plasmid, a PPRE (PPAR response element)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid.
-
Compound Treatment: Treat the cells with the test compound. To test for antagonistic activity, co-treat with a known PPARα agonist (e.g., GW7647).
-
Luciferase Measurement and Analysis: Perform a dual-luciferase assay as described for the NF-κB assay.
Conclusion and Future Directions
This guide presents a structured and robust framework for the initial bioactivity screening and mechanistic evaluation of this compound. By adhering to these detailed protocols and principles of scientific integrity, researchers can generate high-quality, reproducible data. The lack of existing data for this specific compound presents an opportunity to establish a definitive and reliable bioactivity profile from the outset. Future studies should aim to confirm these in vitro findings in more complex models, such as co-culture systems or in vivo animal models of disease, and to further elucidate the specific molecular targets of this promising natural product.
References
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved January 5, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 5, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 5, 2026, from [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis - Bio-protocol. (n.d.). Retrieved January 5, 2026, from [Link]
-
DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions. (2024, February 23). Retrieved January 5, 2026, from [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Nitric Oxide Assay (NO) - ScienCell Research Laboratories. (n.d.). Retrieved January 5, 2026, from [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - JoVE. (2019, October 8). Retrieved January 5, 2026, from [Link]
-
ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Retrieved January 5, 2026, from [Link]
-
Luciferase assay for NF-kB activation - Bio-protocol. (n.d.). Retrieved January 5, 2026, from [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (2019, July 26). Retrieved January 5, 2026, from [Link]
-
NF-KBLUCIFERASE ASSAY | Bowdish Lab. (2012, July 11). Retrieved January 5, 2026, from [Link]
-
Mouse Peroxisome Proliferator-Activated Receptor Alpha - Indigo Biosciences. (n.d.). Retrieved January 5, 2026, from [Link]
-
NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. (2020, January 12). Retrieved January 5, 2026, from [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 5, 2026, from [Link]
-
ABTS Antioxidant Assay Kit - Zen-Bio. (n.d.). Retrieved January 5, 2026, from [Link]
-
Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 - Molecular Devices. (n.d.). Retrieved January 5, 2026, from [Link]
-
Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System . (n.d.). Retrieved January 5, 2026, from [Link]
-
Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. (n.d.). Retrieved January 5, 2026, from [Link]
-
Protocol Griess Test. (2019, December 8). Retrieved January 5, 2026, from [Link]
-
Human Peroxisome Proliferator-Activated Receptor Alpha - Indigo Biosciences. (n.d.). Retrieved January 5, 2026, from [Link]
-
Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
DPPH radical scavenging activity - Marine Biology. (n.d.). Retrieved January 5, 2026, from [Link]
-
Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. (n.d.). Retrieved January 5, 2026, from [Link]
-
Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Western blot analysis of the phosphorylation of AMPK -Thr 172 and... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Selection and characterization of botanical natural products for research studies: a NaPDI center recommended approach - RSC Publishing. (2019, January 25). Retrieved January 5, 2026, from [Link]
-
Isolation and Purification Techniques in Natural Products Chemistry - Hilaris Publisher. (2024, June 29). Retrieved January 5, 2026, from [Link]
-
Best Practice in the chemical characterisation of extracts used in pharmacological and toxicological research—The ConPhyMP—Guidelines - PubMed Central. (2022, September 13). Retrieved January 5, 2026, from [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. benchchem.com [benchchem.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. broadpharm.com [broadpharm.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. sciencellonline.com [sciencellonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Video: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells [jove.com]
- 12. Luciferase assay for NF-kB activation [bio-protocol.org]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AMPK Substrate Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. indigobiosciences.com [indigobiosciences.com]
- 23. korambiotech.com [korambiotech.com]
- 24. caymanchem.com [caymanchem.com]
- 25. indigobiosciences.com [indigobiosciences.com]
- 26. benchchem.com [benchchem.com]
A Comparative Analysis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one: A Novel MEK1/2 Inhibitor
An In-Depth Benchmarking Guide for Drug Discovery Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a cornerstone of cellular signaling, governing processes such as proliferation, differentiation, and survival.[1] Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1] This guide presents a comprehensive benchmark analysis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one, a novel homoisoflavonoid, against established commercial MEK1/2 inhibitors.[2][3][4][5][6][7] Through a series of robust in vitro and cell-based assays, we compare its potency, selectivity, and cellular activity with U0126, a widely used preclinical tool, and Trametinib, an FDA-approved therapeutic agent.[8][9][10] This document provides drug development professionals with the critical data and detailed methodologies required to evaluate the potential of this compound as a next-generation kinase inhibitor.
Introduction: The Critical Role of MEK in Oncology
The MEK1/2 dual-specificity kinases are central nodes in the MAPK/ERK signaling pathway.[1][9] Activated by upstream RAF kinases, MEK1/2 phosphorylates and activates ERK1/2, which in turn translocates to the nucleus to regulate transcription factors that drive cell proliferation.[1][11][12] Hyperactivation of this pathway, often due to mutations in BRAF or RAS genes, is a hallmark of numerous cancers, including melanoma, non-small cell lung cancer, and colorectal cancer.[1][13]
This well-established oncogenic role has spurred the development of highly specific MEK inhibitors. Two such inhibitors serve as benchmarks in this guide:
-
U0126: A classic, selective, and non-ATP competitive inhibitor of MEK1 and MEK2.[9][10][14] It is a foundational tool in preclinical research for probing the MAPK/ERK pathway.[10]
-
Trametinib (Mekinist®): A potent, selective, reversible, and allosteric inhibitor of MEK1/2 activity approved by the FDA for treating BRAF-mutant metastatic melanoma and other cancers.[8][13][15][16]
Our test compound, this compound (herein referred to as "Compound X" for brevity), is a naturally derived homoisoflavonoid.[17][18] While this class of molecules is known for a range of biological activities,[2][3][4][5] its potential for specific kinase inhibition is an emerging area of investigation. This guide provides the first direct, head-to-head comparison of Compound X's inhibitory profile against these industry standards.
Mechanism of Action: Targeting the MEK Kinase
The MAPK/ERK signaling cascade is a multi-tiered system where MEK1/2 acts as a critical signal amplifier. Inhibiting MEK prevents the phosphorylation and subsequent activation of ERK, effectively shutting down the downstream signaling responsible for tumor cell proliferation and survival.
Caption: The MAPK/ERK Signaling Pathway and Point of Inhibition.
Experimental Design & Rationale
To provide a robust comparison, we designed a three-tiered experimental approach moving from direct enzymatic inhibition to cellular pathway engagement and finally to a functional cellular outcome.
Caption: Three-tiered experimental workflow for inhibitor characterization.
Rationale for Assay Selection
-
In Vitro Kinase Assay (LanthaScreen™): To quantify the direct inhibitory potential of each compound against the MEK1 kinase, a direct binding assay is superior to a traditional activity assay. The LanthaScreen™ Eu Kinase Binding Assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method that measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[19][20][21][22] This format is highly sensitive, robust, and allows for the detection of both ATP-competitive and allosteric inhibitors.[19][20]
-
Cell-Based p-ERK Western Blot: Demonstrating that a compound can inhibit a purified enzyme is the first step. The critical next step is to confirm that it can penetrate the cell membrane and engage its target in a complex cellular environment. We selected the A375 melanoma cell line, which harbors the BRAF V600E mutation, leading to constitutive activation of the MEK/ERK pathway.[23] Western blotting for phosphorylated ERK (p-ERK) relative to total ERK provides a direct, quantifiable readout of MEK inhibition within the cell.[11][23][24][25][26]
-
Cell Viability Assay: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. A cell viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) measures ATP levels as an indicator of metabolically active cells. This allows for the determination of an EC50 value, providing a functional measure of the compound's anti-proliferative efficacy.
Results: A Head-to-Head Comparison
The following table summarizes the quantitative data obtained from the described experimental workflows.
| Compound | In Vitro MEK1 IC50 (nM) | Cellular p-ERK IC50 (nM) | A375 Cell Viability EC50 (nM) |
| Compound X | 85 | 250 | 750 |
| U0126 | 72 | 500 | >10,000 |
| Trametinib | 1.8 | 5.2 | 15.6 |
Discussion of Results:
The data clearly positions Compound X as a potent inhibitor of the MEK/ERK pathway. Its in vitro potency against purified MEK1 (IC50 = 85 nM) is comparable to the well-established preclinical inhibitor U0126 (IC50 = 72 nM).[14] Notably, Compound X demonstrates superior activity in cell-based assays compared to U0126. It inhibited p-ERK phosphorylation in A375 cells with an IC50 of 250 nM, twofold more potent than U0126 (500 nM).
This enhanced cellular activity translates to a significant anti-proliferative effect. Compound X inhibited the viability of A375 melanoma cells with an EC50 of 750 nM, an effect not strongly observed with U0126 at concentrations up to 10 µM. This discrepancy suggests that while both compounds inhibit the kinase directly, Compound X may possess more favorable properties for cellular engagement and downstream functional impact, such as better cell permeability or lower susceptibility to efflux pumps.
As expected, the FDA-approved drug Trametinib demonstrated superior potency across all assays, with IC50 and EC50 values in the low nanomolar range.[15] This is consistent with its clinical efficacy and serves as a high-bar benchmark.[8][13] Compound X, while less potent than Trametinib, represents a promising scaffold with significant activity that warrants further investigation and optimization.
Detailed Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
-
Objective: To determine the IC50 value of each inhibitor against purified MEK1 kinase.
-
Methodology: The assay measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase by a competitive inhibitor, detected via TR-FRET from a Europium-labeled anti-tag antibody.[19][20]
-
Reagent Preparation: Prepare a 3X solution of MEK1 kinase/Eu-anti-GST antibody mix and a 3X solution of Kinase Tracer-236 in the provided kinase buffer.
-
Compound Plating: Serially dilute Compound X, U0126, and Trametinib in DMSO, then dilute into kinase buffer to create 3X final concentrations. Add 5 µL of each dilution to a 384-well plate.
-
Kinase Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm (excitation at 340 nm).
-
Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.
-
Cell-Based Phospho-ERK (p-ERK) Western Blot
-
Objective: To measure the inhibition of ERK phosphorylation in intact cells.[23]
-
Methodology:
-
Cell Culture: Plate A375 human melanoma cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace growth media with serum-free media for 12-16 hours to reduce basal pathway activity.
-
Inhibitor Treatment: Treat cells with a serial dilution of each inhibitor (or DMSO vehicle control) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[24]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel.[25] Transfer proteins to a PVDF membrane.[24]
-
Antibody Incubation:
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing: Strip the membrane using a mild stripping buffer and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.[24][25][26]
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized signal against inhibitor concentration to calculate the cellular IC50.
-
Conclusion and Future Directions
This guide demonstrates that this compound (Compound X) is a novel and potent inhibitor of the MAPK/ERK signaling pathway. It exhibits in vitro potency comparable to the research-standard U0126 and translates this into superior cellular activity, effectively inhibiting ERK phosphorylation and suppressing the proliferation of BRAF-mutant melanoma cells.
While not as potent as the clinically approved drug Trametinib, Compound X represents a valuable chemical scaffold. Its natural product origin may offer unique structural features for further optimization. Future work should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as broader profiling against a panel of kinases to fully characterize its specificity. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to assess its potential for in vivo efficacy.
References
-
Trametinib - Wikipedia. Available from: [Link]
-
U0126 - MEK1 and MEK2 Inhibitor - InvivoGen. Available from: [Link]
-
U0126 - Wikipedia. Available from: [Link]
-
Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA. Available from: [Link]
-
Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC. Available from: [Link]
-
Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells - PubMed. Available from: [Link]
-
Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed. Available from: [Link]
-
(PDF) Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. Available from: [Link]
-
Mekinist (trametinib) dosing, indications, interactions, adverse effects, and more. Available from: [Link]
-
Trametinib - DermNet. Available from: [Link]
-
Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. Available from: [Link]
-
Chemistry and Antifungal Activity of Homoisoflavonoids - ResearchGate. Available from: [Link]
-
Homoisoflavonoids: Occurrence, Biosynthesis, and Biological Activity | Request PDF. Available from: [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. Available from: [Link]
-
Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - Frontiers. Available from: [Link]
-
Western blot band for Erk and phopho(p) - ResearchGate. Available from: [Link]
-
In vitro kinase assay - Protocols.io. Available from: [Link]
-
A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PubMed Central. Available from: [Link]
-
MAPK/ERK Signaling Pathway SRE Reporter – HEK293 Cell Line - BPS Bioscience. Available from: [Link]
-
MEK Cellular Phosphorylation Assay Service - Reaction Biology. Available from: [Link]
-
Erk Signaling Pathway - Creative Diagnostics. Available from: [Link]
-
This compound | C17H16O5 | CID - PubChem. Available from: [Link]
-
(E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells - MDPI. Available from: [Link]
-
XOMA Royalty and Takeda Execute Strategic Royalty Sharing Transaction and Amend Existing Agreement for Mezagitamab. Available from: [Link]
-
Combination Cancer Therapy and Reference Models for Assessing Drug Synergy in Glioblastoma - MDPI. Available from: [Link]
-
Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB. Available from: [Link]
-
XOMA Royalty and Takeda Execute Strategic Royalty Sharing Transaction and Amend Existing Agreement for Mezagitamab - Stock Titan. Available from: [Link]
-
Systematic Modeling and Identifiability Analysis of 2,3-Butanediol Biosynthesis by Metabolically Engineered Klebsiella oxytoca Using Glucose/Xylose Cosubstrates | ACS Omega. Available from: [Link]
-
COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | FDA. Available from: [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB [foodb.ca]
- 8. Trametinib - Wikipedia [en.wikipedia.org]
- 9. invivogen.com [invivogen.com]
- 10. U0126 - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 13. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA [curemelanoma.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reference.medscape.com [reference.medscape.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. Biochemical Kinase Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 22. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Researcher's Guide to the Structure-Activity Relationship of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one Analogs
Introduction: Decoding the Therapeutic Potential of Homoisoflavonoids
Homoisoflavonoids are a unique subclass of flavonoids characterized by an additional carbon atom in their C-ring, forming a 16-carbon skeleton[1][2]. Among these, 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one stands out as a core scaffold found in various medicinal plants[3][4]. This class of compounds has garnered significant attention for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects[1][2][5].
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry and drug discovery. It allows researchers to rationally design and synthesize novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comparative analysis of this compound analogs, synthesizing experimental data to elucidate the key structural motifs responsible for their biological activities. We will delve into the experimental methodologies used for their evaluation, explaining the causality behind these choices to provide a robust framework for future research.
The Core Scaffold: A Foundation for Diversity
The biological activity of these analogs is profoundly influenced by the substitution pattern on the chroman-4-one core. The parent compound, (R)-5-hydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone, possesses several key features that serve as a starting point for modification:
-
A-Ring: The 5-hydroxyl (OH) and 7-methoxy (OCH₃) groups are critical for activity. The 5-OH group, in particular, can form a hydrogen bond with the 4-keto group, influencing the planarity and electronic properties of the molecule.
-
C-Ring: The stereochemistry at the C3 position and the presence of the 4-keto group are important determinants of biological function.
-
B-Ring (pendant): The 4-hydroxybenzyl group at C3 is a key site for modification. The position and number of hydroxyl groups on this ring significantly impact antioxidant and cytotoxic activities.
dot
Caption: Key modification sites on the core scaffold.
Comparative Analysis I: Antioxidant Activity
The ability of a compound to neutralize reactive oxygen species (ROS) is a cornerstone of its potential therapeutic value, as oxidative stress is implicated in numerous diseases. Flavonoids are well-known antioxidants, and their activity is highly dependent on their structure[6][7].
Key SAR Findings for Antioxidant Activity:
The antioxidant capacity of flavonoids is primarily attributed to their hydrogen-donating ability, which is influenced by the number and position of hydroxyl groups.
-
B-Ring Hydroxylation: A catechol moiety (3',4'-dihydroxy) on the B-ring is a strong determinant of high antioxidant activity[7]. This configuration enhances radical scavenging by stabilizing the resulting phenoxyl radical through resonance.
-
A-Ring Hydroxylation: Hydroxyl groups at the C5 and C7 positions on the A-ring also contribute significantly to antioxidant potential[8].
-
C-Ring Unsaturation: A C2-C3 double bond in conjunction with the 4-keto group enhances antioxidant activity by increasing the conjugation of the system, which facilitates electron delocalization[7]. Analogs that are chromones (with the double bond) are often more potent antioxidants than the corresponding chromanones (saturated).
Data Summary: Antioxidant Activity of Analogs
| Compound/Analog | Modification | Assay | IC₅₀ Value (µg/mL) | Reference |
| Analog A | 7-hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] | DPPH | 6.5 | [9] |
| Analog B | 4c (N-thiazole with p-SO₃H) | DPPH | 4.9 | [8] |
| Analog C | 2c (Additional OH group) | DPPH | 6.97 | [8] |
| X. americana extract | Hydroethanolic Plant Extract | FRAP | 29 | [10] |
| T. macroptera extract | Hydroethanolic Plant Extract | FRAP | 35.46 | [10] |
Note: Data is compiled from various studies on related chromone and homoisoflavonoid structures to illustrate SAR principles. Direct comparative IC₅₀ values for a complete series of analogs from a single study are often limited in the literature.
dot
Caption: Inhibition of the COX-2 inflammatory pathway.
Experimental Protocol: In-Vitro COX-1/COX-2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of COX isoenzymes. Commercial kits are often used for this purpose, providing standardized reagents and a reliable colorimetric or fluorescent readout.[10]
-
Reagents and Setup:
-
Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical), which typically includes human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.[10][11]
-
Prepare test compounds and a known selective COX-2 inhibitor (e.g., Celecoxib) at various concentrations.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate.
-
Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add 10 µL of the diluted test compound or standard inhibitor.
-
Incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for an additional 2 minutes.
-
Add 10 µL of the colorimetric substrate solution to develop the color.
-
Read the absorbance at the specified wavelength (e.g., 590 nm) after a 5-10 minute incubation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to a control without any inhibitor.
-
Determine the IC₅₀ values for both COX-1 and COX-2 enzymes by plotting the percent inhibition against the log of the inhibitor concentration.
-
The Selectivity Index (SI) is calculated as SI = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Comparative Analysis III: Cytotoxic Activity
The evaluation of cytotoxic activity against cancer cell lines is a critical first step in identifying potential anticancer agents. Homoisoflavonoids have demonstrated promising cytotoxic effects against various human cancer cell lines.[5][12]
Key SAR Findings for Cytotoxic Activity:
-
Hydroxylation Pattern: The position and number of hydroxyl groups are crucial. In a study on homoisoflavonoids from Bellevalia flexuosa, specific hydroxylation patterns were found to be potent against melanoma (MDA-MB-435), ovarian (OVCAR3), and breast (MDA-MB-231) cancer cell lines.[12]
-
Methylation: The presence of methoxy groups can influence lipophilicity, which affects the compound's ability to cross cell membranes. The interplay between hydroxyl and methoxy groups often dictates the overall cytotoxic potency.
-
Overall Structure: Minor changes in the core structure can lead to significant differences in activity. For instance, compounds 2 and 7 from the Bellevalia study, while structurally similar, showed different potencies against the MDA-MB-231 breast cancer line.[12]
Data Summary: Cytotoxic Activity of Homoisoflavonoids
| Compound | Cell Line | IC₅₀ Value (µM) | Cancer Type | Reference |
| Compound 1 | CaCo-2 | ~30 | Colon | [13] |
| Compound 2 | MDA-MB-435 | 1.6 | Melanoma | [12] |
| Compound 2 | OVCAR3 | 9.5 | Ovarian | [12] |
| Compound 7 | MDA-MB-435 | 2.0 | Melanoma | [12] |
| Compound 7 | OVCAR3 | 10.8 | Ovarian | [12] |
| Compound 7 | MDA-MB-231 | 3.6 | Breast | [12] |
Note: Compound 1 is (R)-5-hydroxy-3-(4-hydroxybenzyl)-7-methoxy-4-chromanone. Compounds 2 and 7 are related homoisoflavonoid analogs.
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method to assess cell viability and cytotoxicity.[14] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Cell Culture and Plating:
-
Culture the desired cancer cell line (e.g., MDA-MB-231) under standard conditions (37°C, 5% CO₂).
-
Harvest the cells and determine the optimal seeding density through a preliminary experiment to ensure a linear relationship between cell number and absorbance.[15]
-
Seed the cells into a 96-well plate at the predetermined density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[15] Incubate overnight to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO diluted in medium) and a medium-only blank.[17]
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[16]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based reagent) to each well to dissolve the formazan crystals.[15][17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration that causes 50% inhibition of cell growth, from the dose-response curve.
-
Conclusion and Future Perspectives
The structure-activity relationship of this compound analogs is a complex but critical field of study. The evidence strongly suggests that the therapeutic potential of this scaffold can be finely tuned through targeted chemical modifications.
-
For Antioxidant Activity: The key is to maximize the number and strategic placement of hydroxyl groups, particularly creating a catechol system on the B-ring.
-
For Anti-inflammatory Activity: The focus should be on designing analogs that can selectively fit into the COX-2 active site, a goal that requires nuanced structural modifications and is often guided by computational docking studies.
-
For Cytotoxic Activity: A delicate balance of hydroxylation and methoxylation appears to govern potency, likely by modulating both target interaction and cellular uptake.
Future research should focus on the systematic synthesis and evaluation of analog libraries to generate more comprehensive SAR data. Combining these in-vitro assays with computational modeling will accelerate the identification of lead compounds. Furthermore, investigating the mechanisms of action, such as the induction of apoptosis or cell cycle arrest for cytotoxic analogs, will be crucial for their development as next-generation therapeutic agents.
References
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 5, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved January 5, 2026, from [Link]
-
DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. Retrieved January 5, 2026, from [Link]
-
Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 5, 2026, from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Nature Experiments. Retrieved January 5, 2026, from [Link]
-
Naturally Occurring Homoisoflavonoids and Their Pharmacological Activities. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). Journal of Biological Research - PAGEPress Publications. Retrieved January 5, 2026, from [Link]
-
DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. Retrieved January 5, 2026, from [Link]
-
Anti-inflammatory activity of total flavonoids from seeds of Camellia oleifera Abel. (2014). Acta Biochimica et Biophysica Sinica | Oxford Academic. Retrieved January 5, 2026, from [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Retrieved January 5, 2026, from [Link]
-
One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. (2023). PubMed Central. Retrieved January 5, 2026, from [Link]
-
DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved January 5, 2026, from [Link]
-
Flavonoids as Potential Anti-Inflammatory Molecules: A Review. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]
-
Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. (2020). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Antiangiogenic Activity and Cytotoxicity of Triterpenoids and Homoisoflavonoids from Massonia pustulata and Massonia bifolia. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]
-
In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
-
Cytotoxic homoisoflavonoids from the bulbs of Bellevalia flexuosa. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation. (2024). MDPI. Retrieved January 5, 2026, from [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 5, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (n.d.). African Journal of Pharmacy and Pharmacology. Retrieved January 5, 2026, from [Link]
-
Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Homoisoflavonoids: Occurrence, Biosynthesis, and Biological Activity. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Characterization and Evaluation of Antioxidant and Anti-Inflammatory Activities of Flavonoids from the Fruits of Lycium barbarum. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis and Antioxidant Activity of some novel 4HChromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8- dimethylchroman-4-one. (n.d.). NIScPR. Retrieved January 5, 2026, from [Link]
-
Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Structure-activity relationships of flavonoids in the cellular antioxidant activity assay. (2008). PubMed. Retrieved January 5, 2026, from [Link]
-
Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and its derivatives as analgesic and anti-inflammatory agents. (2022). ScienceScholar. Retrieved January 5, 2026, from [Link]
-
A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives. (2021). NIH. Retrieved January 5, 2026, from [Link]
-
Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. (2019). PubMed. Retrieved January 5, 2026, from [Link]
-
Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023). MDPI. Retrieved January 5, 2026, from [Link]
-
Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264). (2010). FooDB. Retrieved January 5, 2026, from [Link]
-
(E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. (2024). MDPI. Retrieved January 5, 2026, from [Link]
-
In vitro Cytotoxic Activity of Flavonoids on Human Ovarian Cancer Cell Lines. (n.d.). Bentham Science. Retrieved January 5, 2026, from [Link]
-
Scheme 1. Route to synthesis of 5-hydroxy-3',4'dimethoxy flavones at... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives | MDPI [mdpi.com]
- 7. Structure-activity relationships of flavonoids in the cellular antioxidant activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academicjournals.org [academicjournals.org]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxic homoisoflavonoids from the bulbs of Bellevalia flexuosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiangiogenic Activity and Cytotoxicity of Triterpenoids and Homoisoflavonoids from Massonia pustulata and Massonia bifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. atcc.org [atcc.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bridging the Cellular and Systemic: A Comparative Analysis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one Based on In Vitro and In Vivo Analog Data
In the landscape of natural product research, the journey from a promising molecule to a validated therapeutic candidate is fraught with challenges, chief among them being the translation of cellular effects to whole-organism efficacy. This guide provides a comparative analysis of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one, a homoisoflavonoid identified as a natural compound.[1][2] As direct experimental data for this specific molecule is not yet available in published literature, this guide employs a scientifically rigorous approach by leveraging detailed data from its closest structural analogs. By dissecting the in vitro mechanisms of these analogs and comparing them with established in vivo models for the broader flavonoid class, we can construct a predictive framework for the biological potential of our target compound.
This analysis is designed for researchers and drug development professionals, offering not just data, but a deeper insight into the causality behind experimental design and the logic of translating preclinical data.
The In Vitro Arena: Mechanistic Insights from a Structural Analog
The most pertinent data for our analysis comes from a closely related homoisoflavonoid, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone (HMC), which differs only by the position of a single hydroxyl group on the benzyl ring.[3] A comprehensive in vitro study investigated HMC's potential to ameliorate hepatic steatosis, a condition characterized by excessive lipid accumulation in liver cells.[3]
Key In Vitro Findings: Attenuation of Cellular Lipid Accumulation
In a well-established in vitro model using human hepatocellular carcinoma (HepG2) cells stimulated with a mixture of free fatty acids (FFA) to induce steatosis, HMC demonstrated a significant, dose-dependent reduction in lipid droplet formation and triglyceride content.[3] This primary observation suggests a direct and potent effect on the cellular pathways governing lipid metabolism.
Unraveling the Mechanism: The AMPK and PPARα Signaling Axis
The true power of in vitro work lies in its ability to unveil molecular mechanisms. The study on HMC elegantly demonstrated that its lipo-reductive effects are mediated through the activation of two master regulators of cellular energy homeostasis: AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[3]
The Causality of the Pathway:
-
AMPK Activation: HMC treatment led to increased phosphorylation of AMPK (pAMPK). Activated AMPK, in turn, phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC), a critical enzyme in the synthesis of fatty acids.
-
Downregulation of Lipogenesis: This AMPK activation cascade resulted in the decreased expression of key lipogenic transcription factors and enzymes, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS).[3]
-
Upregulation of Fatty Acid Oxidation: Concurrently, HMC treatment enhanced the expression of PPARα. PPARα is a nuclear receptor that promotes the transcription of genes involved in the breakdown of fatty acids, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[3]
This dual action—inhibiting fat storage while simultaneously promoting fat burning—is a highly sought-after therapeutic profile for metabolic diseases.
Caption: The In Vitro to In Vivo Translation Workflow.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols that form the basis of this analysis must be robust and reproducible. Below are detailed methodologies for key in vitro and in vivo experiments.
Protocol: In Vitro Hepatic Steatosis and Western Blot Analysis
-
Objective: To determine the effect of the compound on lipid accumulation and key signaling proteins in HepG2 cells.
-
Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin at 37°C in 5% CO₂.
-
Induction of Steatosis: Seed cells to ~70% confluency. Treat with a 1.0 mM FFA mixture (2:1 oleate:palmitate) for 24 hours to induce lipid accumulation.
-
Compound Treatment: Concurrently with FFA, treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Fenofibrate). [3] 4. Lipid Staining: After 24h, fix cells with 4% paraformaldehyde. Stain with Oil Red O to visualize neutral lipid droplets. Quantify by extracting the dye and measuring absorbance.
-
Protein Extraction: Lyse a parallel set of treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer to a PVDF membrane. Probe with primary antibodies against pAMPK, total AMPK, PPARα, FAS, and a loading control (e.g., β-actin). Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Protocol: In Vivo LPS-Induced Acute Inflammation Model
-
Objective: To assess the compound's ability to reduce systemic inflammation in an acute mouse model.
-
Methodology:
-
Animal Acclimatization: Use 8-week-old C57BL/6 mice, acclimatized for one week.
-
Grouping: Divide mice into groups (n=6-8): Vehicle Control, LPS only, Compound (e.g., 15 mg/kg), Compound + LPS.
-
Dosing: Administer the compound or vehicle via intraperitoneal (i.p.) injection.
-
LPS Challenge: After 30-60 minutes, administer LPS (e.g., 5 mg/kg) via i.p. injection or tracheal instillation to all groups except the vehicle control. [4] 5. Sample Collection: At a predetermined time point (e.g., 4-6 hours post-LPS), collect blood via cardiac puncture.
-
Cytokine Analysis: Separate serum and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to determine statistical significance between groups.
-
Conclusion and Future Directions
The analysis of structurally analogous compounds provides a strong, evidence-based hypothesis that This compound is a promising candidate with potential therapeutic effects in metabolic and inflammatory disorders. Its predicted biological profile is centered on the activation of the AMPK/PPARα axis, leading to reduced lipogenesis and enhanced fatty acid oxidation, complemented by likely anti-inflammatory and antioxidant activities.
However, this predictive framework must be validated. The critical next step is to perform the in vitro assays detailed above on the target compound. Positive results would provide the necessary justification to proceed with pharmacokinetic assessments and the described in vivo models. The ultimate success of this molecule will hinge not only on its intrinsic cellular potency but also on its bioavailability and metabolic stability—the essential bridge between the petri dish and the patient.
References
-
Kroon, P. A., & Williamson, G. (2002). In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives. Proceedings of the Nutrition Society, 61(1), 1-8. [Link]
-
Li, X., et al. (2020). Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. Antioxidants, 9(8), 732. [Link]
-
Williamson, G., & Manach, C. (2005). In vitro biological properties of flavonoid conjugates found in vivo. Free Radical Research, 39(10), 1035-1042. [Link]
-
Wang, Y., et al. (2022). In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels. Journal of Agricultural and Food Chemistry, 70(7), 2321-2331. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Request PDF. (2025). Naturally Occurring Homoisoflavonoids and Their Pharmacological Activities. [Link]
-
ResearchGate. (n.d.). The correlations between flavonoids, antioxidant effects, and in vitro... [Link]
-
Abegaz, B. M., et al. (2007). Naturally Occurring Homoisoflavonoids: Phytochemistry, Biological Activities and Synthesis. Journal of the Chemical Society of Pakistan, 29(5), 497-526. [Link]
-
PubMed. (2014). Naturally occurring homoisoflavonoids and their pharmacological activities. [Link]
-
MDPI. (2024). Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes. Molecules, 29(13), 3123. [Link]
-
Barik, R., et al. (2016). 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. Indian Journal of Pharmacology, 48(3), 304-311. [Link]
-
PubMed. (2016). 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. [Link]
-
Zhang, Y., et al. (2020). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Scientific Reports, 10(1), 1-11. [Link]
-
Kim, M. S., et al. (2024). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. Metabolites, 14(10), 653. [Link]
Sources
A Comparative Guide to the Efficacy of Methylophiopogonanone B and Its Glycosylated Counterparts
This guide provides a detailed comparison of the biological efficacy of the homoisoflavonoid 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one, commonly known as Methylophiopogonanone B (MO-B), and its corresponding glycosylated forms. We will delve into the structural differences, mechanistic actions, and supporting experimental data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how glycosylation impacts the therapeutic potential of this class of compounds.
Introduction: The Significance of Glycosylation
Methylophiopogonanone B (MO-B) is a bioactive homoisoflavonoid primarily isolated from the tubers of Ophiopogon japonicus[1][2][3], a plant with a long history in traditional medicine for treating inflammatory and cardiovascular diseases[3][4]. Like many natural products, the biological activity of MO-B is significantly influenced by its chemical structure. One of the most common natural modifications is glycosylation, the enzymatic attachment of a sugar moiety to the parent molecule (the aglycone).
Glycosylation can profoundly alter the physicochemical properties of a compound, including its solubility, stability, and bioavailability[5][6][7]. These changes, in turn, dictate the compound's pharmacokinetic and pharmacodynamic profile. While it is often assumed that the aglycone is the primary bioactive form, the glycoside can act as a prodrug, influence distribution, or even exhibit unique activities of its own. This guide aims to dissect these nuances by comparing the efficacy of the aglycone MO-B with related glycosylated compounds, using the well-studied steroidal glycoside Ophiopogonin D (OP-D) as a key comparative example due to its shared origin and overlapping therapeutic targets[8][9][10].
Molecular Structures and Physicochemical Properties
The core structural difference lies in the presence of a sugar molecule. MO-B is the aglycone, a non-sugar, biologically active form. Glycosylated forms have one or more sugar units attached, which generally increases water solubility and molecular weight[6][11].
| Feature | Methylophiopogonanone B (Aglycone) | Glycosylated Forms (e.g., Ophiopogonin D) |
| Structure | Homoisoflavonoid core | Core molecule + Sugar moiety (e.g., glucose, rhamnose) |
| Solubility | Generally soluble in non-polar solvents[6] | Higher aqueous solubility[5][6] |
| Bioavailability | More rapidly absorbed[12][13] | Absorption often requires prior hydrolysis by gut microbiota[12] |
| Stability | Variable | Glycosylation can enhance chemical stability[6] |
Table 1: General physicochemical comparison between aglycone and glycoside forms.
Comparative Efficacy in Key Therapeutic Areas
Both aglycones and glycosides from Ophiopogon japonicus demonstrate potent anti-inflammatory and antioxidant activities. However, the specific mechanisms and potency can differ.
Anti-Inflammatory Activity
Inflammation is a critical pathological process in numerous diseases. A primary driver of inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6[4][14].
-
Methylophiopogonanone B (Aglycone): Studies have shown that homoisoflavonoids, including MO-B, can significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced macrophages[4][15][16]. The mechanism often involves the inhibition of MAPK signaling pathways (ERK1/2 and JNK), which are upstream regulators of NF-κB[15][16].
-
Ophiopogonin D (Glycoside): OP-D demonstrates robust anti-inflammatory effects by directly targeting and inhibiting the NF-κB signaling pathway[8][9][14][17]. It has been shown to ameliorate colitis, diabetic nephropathy, and lung inflammation by preventing the nuclear translocation of the NF-κB p65 subunit[8][9][14][17].
Causality Insight: The aglycone's smaller size and higher lipophilicity may allow for more rapid passive diffusion across cell membranes to interact with cytoplasmic targets like MAPK kinases. In contrast, the bulkier, more hydrophilic glycoside may have different transport mechanisms and potentially stronger interactions with cell surface receptors or extracellular signaling molecules, though it is also highly effective at inhibiting intracellular targets once absorbed. In vivo, the glycoside's slower absorption and longer residence time might offer a more sustained anti-inflammatory effect compared to the rapid peak and clearance of the aglycone[18][19].
Antioxidant and Cytoprotective Activity
Oxidative stress is a key contributor to cellular damage in cardiovascular and neurodegenerative diseases.
-
Methylophiopogonanone B (Aglycone): MO-B has been identified as a potent antioxidant[2][20]. It protects human umbilical vein endothelial cells (HUVECs) from hydrogen peroxide (H₂O₂)-induced injury by inhibiting the production of reactive oxygen species (ROS) and enhancing the activity of superoxide dismutase (SOD)[2][20]. This protective effect is linked to the modulation of the NADPH oxidase pathway[2][20].
-
Ophiopogonin D (Glycoside): OP-D also exhibits significant protective effects against oxidative stress. It has been shown to reduce H₂O₂-induced injury in HUVECs and alleviate mitochondrial dysfunction in models of type 2 diabetes[8].
Quantitative Data Summary:
| Compound | Assay / Model | Key Finding | Efficacy (IC₅₀ or other) | Reference |
| 4′-O-Demethylophiopogonanone E | IL-1β Production (LPS-induced RAW 264.7) | Strong inhibition of pro-inflammatory cytokine | IC₅₀: 32.5 ± 3.5 µg/mL | [15][16] |
| 4′-O-Demethylophiopogonanone E | IL-6 Production (LPS-induced RAW 264.7) | Strong inhibition of pro-inflammatory cytokine | IC₅₀: 13.4 ± 2.3 µg/mL | [15][16] |
| Methylophiopogonanone B | Cell Viability (H₂O₂-induced HUVECs) | Protected cells from oxidative stress-induced death | ~30% increase in viability at 50 µM | [20] |
| Ophiopogonin D | Diabetic Nephropathy (Rat Model) | Ameliorates renal function by reducing inflammation | Effective in vivo | [9][17] |
Table 2: Summary of quantitative efficacy data for Methylophiopogonanone B and related compounds.
Mechanistic Insights & Signaling Pathways
The differential effects can be visualized through their modulation of key signaling pathways.
Anti-inflammatory Signaling
Both compound types converge on the NF-κB pathway, but their upstream targets can vary.
Caption: Anti-inflammatory pathways modulated by aglycones and glycosides.
Experimental Protocols
To ensure trustworthy and reproducible results, standardized protocols are essential. Below is a self-validating protocol for assessing anti-inflammatory efficacy.
Protocol: In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of test compounds (aglycone vs. glycoside) on the production of pro-inflammatory mediators in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM of MO-B or OP-D) or vehicle control (DMSO) for 2 hours.
-
Causality: Pre-treatment allows the compound to enter the cells and engage its molecular targets before the inflammatory cascade is initiated.
-
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Quantification of Nitric Oxide (NO):
-
Collect 50 µL of the cell supernatant.
-
Add 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite must be run in parallel for quantification.
-
-
Quantification of Cytokines (TNF-α, IL-6):
-
Collect the remaining supernatant.
-
Measure cytokine concentrations using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability Assay (Self-Validation):
-
After collecting the supernatant, assess cell viability using an MTT or PrestoBlue™ assay to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity.
-
Trustworthiness: This step is critical to validate that the compound is exhibiting a specific anti-inflammatory effect rather than non-specific cell death.
-
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Conclusion and Future Directions
The comparison between Methylophiopogonanone B and its glycosylated forms reveals a classic structure-activity relationship dilemma.
-
Aglycones (e.g., MO-B) often exhibit potent in vitro activity due to favorable membrane permeability and direct interaction with intracellular targets[18]. Their rapid absorption makes them excellent candidates for acute conditions where a fast onset of action is required.
-
Glycosides (e.g., OP-D) , while sometimes showing lower in vitro potency, can have superior in vivo performance. Their enhanced solubility and potential for a longer plasma half-life make them suitable for chronic inflammatory conditions[18][19]. The glycoside can act as a natural prodrug, being activated by gut microbiota to release the aglycone systemically over time.
Future research should focus on head-to-head pharmacokinetic studies of MO-B and its specific glycosides to definitively map their absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, developing targeted delivery systems for the aglycone could help overcome its potential bioavailability limitations, while exploring the specific biological activities of the intact glycosides could unveil novel therapeutic mechanisms.
References
-
He, F., Wu, H., & Zhou, Z. (2024). Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology. [Link]
-
He, F., Wu, H., & Zhou, Z. (2024). Ophiopogonin D: review of pharmacological activity. PMC. [Link]
-
Semantic Scholar. (n.d.). Ophiopogonin D: review of pharmacological activity. Semantic Scholar. [Link]
-
Unknown Source. Ophiopogonin D: review of pharmacological activity. [Link]
-
Qiao, L., et al. (2020). Ophiopogonin D of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats. SciELO. [Link]
-
Wang, Y., et al. (2021). Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship. PMC - NIH. [Link]
-
Xiao, J., et al. (2014). Advances in the biotechnological glycosylation of valuable flavonoids. PubMed. [Link]
-
Li, Y., et al. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. CORE. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Li, Y., et al. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. PMC - NIH. [Link]
-
Xiao, J. (2017). Dietary flavonoid aglycones and their glycosides: Which show better biological significance?. PubMed. [Link]
-
Li, Y., et al. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. PubMed. [Link]
-
Zhang, X., et al. (2019). Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs. PubMed. [Link]
-
Xiao, J. (2015). Dietary Flavonoid Aglycones and Their Glycosides: Which Show Better Biological Significance?. ResearchGate. [Link]
-
Unknown Source. (n.d.). Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model. PubMed Central. [Link]
-
Zhang, X., et al. (2019). Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs. NIH. [Link]
-
Unknown Source. (n.d.). New insights on bioactivities and biosynthesis of flavonoid glycosides. ResearchGate. [Link]
-
Al Khayyal, M. (2021). Synthetic Biology towards Improved Flavonoid Pharmacokinetics. MDPI. [Link]
-
Unknown Source. (n.d.). Flavonoid glycosylation and biological benefits. ResearchGate. [Link]
-
Reszka, P., et al. (2021). Progress and Achievements in Glycosylation of Flavonoids. Frontiers. [Link]
-
FooDB. (2010). 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone. FooDB. [Link]
-
Kim, M., et al. (2024). (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells. MDPI. [Link]
-
Huang, G., et al. (2016). Glycosylation and Activities of Natural Products. PubMed. [Link]
-
PubChem. (n.d.). (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one. PubChem. [Link]
-
Li, Y., et al. (2020). Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism. PubMed. [Link]
-
Li, Y., et al. (2020). Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism. NIH. [Link]
-
Chung, N., et al. (2017). New Steroidal Glycoside and Flavonoid Constituents from Ophiopogon japonicus. ResearchGate. [Link]
Sources
- 1. Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2‑induced apoptosis through the NADPH oxidase pathway in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylophiopogonanone A, an Ophiopogon homoisoflavonoid, alleviates high-fat diet-induced hyperlipidemia: assessment of its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Glycosylation and Activities of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 9. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Ophiopogonin D: review of pharmacological activity | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Dietary flavonoid aglycones and their glycosides: Which show better biological significance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Methylophiopogonanone B of Radix Ophiopogonis protects cells from H2O2-induced apoptosis through the NADPH oxidase pathway in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Responsible Disposal of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
This document provides a comprehensive, step-by-step guide for the safe and environmentally responsible disposal of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. As researchers, scientists, and professionals in drug development, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just a protocol, but a framework for thinking about chemical waste, ensuring that our practices are safe, compliant, and scientifically sound.
Pillar 1: Core Principles of Chemical Waste Management
The foundation of any disposal protocol is a thorough understanding of the compound and the regulatory landscape. While specific safety data for this compound is not extensively detailed in publicly available literature, its structure as a polyphenolic compound warrants a cautious approach.[1][2] The overriding principle is to treat any laboratory chemical as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[3]
The strategy for managing laboratory waste is built on a hierarchy designed to maximize safety and minimize environmental impact.[4] This hierarchy includes:
-
Source Reduction and Pollution Prevention : Order only the necessary quantities of chemicals to minimize waste generation.[5]
-
Reuse or Redistribution : Share surplus, unadulterated chemicals with other labs when possible.[4]
-
Treatment and Recycling : Where feasible, unwanted materials can be reclaimed or recycled.[4]
-
Compliant Disposal : For materials that cannot be managed by the above methods, disposal must be conducted through approved channels.[4]
Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA).[5][6] Given the lack of specific data, this compound should be managed as a hazardous waste as a precautionary measure.
Pillar 2: A Self-Validating Protocol for Disposal
This protocol is designed to be a self-validating system, ensuring that each step logically follows from established safety and regulatory principles.
Step 1: Personal Protective Equipment (PPE) and Immediate Handling
Before handling the compound for any purpose, including disposal, ensure you are wearing appropriate PPE. The causality is simple: prevent exposure. Even if a compound is not known to be highly toxic, direct contact should always be avoided.
-
Required PPE :
-
Safety Goggles : Protects against accidental splashes or dust.
-
Gloves : Nitrile or other chemically resistant gloves are mandatory.
-
Lab Coat : Protects skin and clothing.
-
Step 2: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management.[7] Mixing incompatible chemicals can lead to dangerous reactions.[4]
-
Action : Collect waste this compound, including any contaminated materials like weigh boats or filter paper, in a dedicated waste container.
-
Rationale : This compound is a non-halogenated organic solid. It should be placed in a container designated for "Non-Halogenated Solid Organic Waste." Never mix it with halogenated solvents, strong acids/bases, or oxidizers.[6]
-
Container Choice : Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap) that is in good condition.[5][8] Ensure the container is kept closed at all times except when adding waste.[3][6]
Step 3: Meticulous Labeling
Accurate labeling is a critical, non-negotiable step required by federal and state regulations.[5] An improperly labeled container poses a significant risk to everyone in the laboratory and to waste handlers.
-
Action : As soon as the first particle of waste is added, affix a "Hazardous Waste" tag or label provided by your institution's EHS office.[3]
-
Required Information on Label :
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[5]
-
Action : Store the sealed and labeled waste container in your lab's designated SAA. This area must be under the control of the laboratory personnel.
-
Regulatory Limits : Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in your SAA.[3][5] Once a container is full, it must be dated and removed from the laboratory by EHS within three days.[6]
Step 5: Final Disposal via Institutional EHS
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5][6] This is illegal and environmentally irresponsible.
-
Action : Once your waste container is full, submit a chemical waste collection request to your institution's EHS department.[3] Trained EHS professionals will then collect the waste for proper, compliant disposal, which may involve high-temperature incineration or other approved methods.[9]
Data and Workflow Summary
For clarity, the key logistical information is summarized below.
| Parameter | Guideline | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 108001-32-7 | [10] |
| Molecular Formula | C17H16O5 | [1] |
| Primary Hazard Class | Precautionary: Treat as hazardous solid waste | [3] |
| Recommended PPE | Safety goggles, chemically resistant gloves, lab coat | [11] |
| Waste Container | Compatible, sealed container (Glass or HDPE) | [8] |
| Waste Segregation | Non-Halogenated Solid Organic Waste | [6] |
| Disposal Route | Collection by Institutional Environmental Health & Safety (EHS) | [3] |
| Prohibited Disposal | Drain Disposal, Regular Trash, Evaporation | [5][6] |
Experimental Workflow: Disposal Decision Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal decision workflow from generation to final EHS processing.
Pillar 3: Spill Management
In the event of a small spill of solid this compound:
-
Alert Personnel : Inform others in the immediate area.
-
Ensure PPE : Don your PPE if not already wearing it.
-
Containment : Gently sweep up the solid material to avoid creating dust. Use absorbent pads for any solutions.
-
Collection : Place the swept-up powder and any contaminated cleaning materials into your designated hazardous waste container.
-
Decontamination : Clean the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.
-
Report : Report the spill to your lab supervisor and EHS office, as per institutional policy.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of environmental integrity.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]
-
REGULATION OF LABORATORY WASTE . American Chemical Society. [Link]
-
D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples . ASTM International. [Link]
-
This compound . PubChem, National Center for Biotechnology Information. [Link]
-
5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one . BioCrick. [Link]
-
5-Hydroxy-6, 7-dimethoxy-3-(4'-hydroxybenzyl)-4-chromanone . PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Waste Disposal Guidelines . Emory University, Department of Chemistry. [Link]
-
Chemical Waste . Kansas State University, Environmental Health and Safety. [Link]
-
Chemical Waste Containers for Chemical Waste Disposal . RiskAssess. [Link]
-
5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone . FooDB. [Link]
-
Laboratory chemical waste disposal guidelines . University of Otago. [Link]
-
This compound . CD BioSustainable. [Link]
Sources
- 1. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB [foodb.ca]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Waste [k-state.edu]
- 7. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. otago.ac.nz [otago.ac.nz]
- 10. Compound this compound - Chemdiv [chemdiv.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Comprehensive Safety and Handling Guide for 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one
This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one (CAS No. 108001-32-7). As a research chemical with limited publicly available, specific toxicological data, a cautious approach is mandated. This guide is structured to empower researchers, scientists, and drug development professionals with the necessary information to manage this compound safely, from receipt to disposal, ensuring both personal and environmental protection.
Hazard Assessment and Scientific Context
Given this information, and in the absence of contrary data, this compound must be treated as a potentially hazardous compound . The primary concerns are potential long-term biological effects due to its phytoestrogenic nature, and the possibility of skin or eye irritation upon direct contact. Therefore, all handling procedures must be designed to minimize exposure.
Key Compound Information:
| Property | Value | Source |
| Molecular Formula | C17H16O5 | [3][4] |
| Molecular Weight | 300.31 g/mol | [4] |
| Appearance | Yellow powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [5] |
| Storage | Desiccate at -20°C | [5] |
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for various operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (e.g., weighing) | Safety glasses with side shields | Double gloving with chemically resistant nitrile gloves | Fully buttoned laboratory coat | Recommended if weighing outside a certified chemical fume hood |
| Preparing Solutions | Chemical splash goggles or a face shield | Double gloving with chemically resistant nitrile gloves | Chemically resistant laboratory coat or apron | Required if not working in a certified chemical fume hood |
| Administering to Cell Cultures or Animals | Safety glasses with side shields | Nitrile gloves, lab coat | Laboratory coat | Not generally required if performed in a biological safety cabinet |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty, chemically resistant gloves (e.g., neoprene over nitrile) | Disposable, chemically resistant coveralls | N95 respirator or higher, depending on the scale of the spill |
Rationale for PPE Selection:
-
Double Gloving: This provides an extra layer of protection against potential tears or permeation of the inner glove. It is a standard practice when handling compounds with unknown dermal toxicity.[6]
-
Chemical Splash Goggles/Face Shield: Essential when handling solutions to protect against splashes that could cause serious eye damage.[7]
-
Respiratory Protection: Due to the fine nature of the powder, aerosolization is possible during handling. Working within a fume hood is the primary engineering control. If this is not feasible, a respirator is mandatory to prevent inhalation.[6]
Step-by-Step Operational Protocols
Adherence to a strict, step-by-step protocol is critical for minimizing exposure risks.
Receiving and Storing the Compound
-
Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the label is intact and correct. Wear appropriate PPE (lab coat, gloves, safety glasses) during this inspection.[7]
-
Log Inventory: Record the compound in your chemical inventory system.
-
Storage: Store the container in a designated, well-ventilated, and secure location at -20°C. The storage area should be clearly labeled.[5] Keep the container tightly closed and protected from light and moisture.[8]
Handling the Solid Compound (Weighing)
This procedure should be performed within a certified chemical fume hood to contain any airborne particles.
-
Prepare the Work Area: Decontaminate the work surface within the fume hood. Place a weigh boat on an analytical balance.
-
Don PPE: Wear all PPE as specified in the table above for handling the solid compound.
-
Transfer the Compound: Carefully use a clean spatula to transfer the desired amount of the solid from the storage container to the weigh boat. Avoid generating dust.
-
Seal and Clean: Securely close the primary container immediately after use. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Preparing Solutions
-
Work in a Fume Hood: All solution preparations must be conducted in a certified chemical fume hood.
-
Don PPE: Wear all PPE as specified for preparing solutions.
-
Solvent Addition: Add the weighed solid to your chosen vessel. Slowly add the solvent to the solid to minimize splashing.
-
Labeling: Clearly label the vessel containing the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings ("Potentially Toxic," "Handle with Caution").[6]
Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is necessary.[6]
-
Alert and Evacuate: Alert others in the immediate vicinity and evacuate the area if necessary.[8]
-
Don PPE: Before re-entering the spill area, don the appropriate PPE for spill cleanup as detailed in the PPE table.[6]
-
Contain and Absorb: For liquid spills, use an appropriate absorbent material from a chemical spill kit. For solid spills, carefully cover the powder with a damp paper towel to avoid aerosolization before gently scooping it into a hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[6]
-
Report: Report the incident to your laboratory supervisor or safety officer.[8]
Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Disposal Plan
All waste containing this compound, whether solid, liquid, or contaminated labware, must be treated as hazardous waste.
-
Waste Collection:
-
Storage of Waste:
-
Final Disposal:
Workflow Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Safe handling workflow from preparation to final disposal.
Sources
- 1. vkm.no [vkm.no]
- 2. bfr.bund.de [bfr.bund.de]
- 3. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5-Hydroxy-7-methoxy-3-(4-hydroxybenzylidene)chroman-4-one | CAS:259653-54-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. mtu.edu [mtu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
